2-Isopropyl-4-methylthiazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXNHNYPQPQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047664 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.001-1.006 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15679-13-7 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-4-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-2-(1-methylethyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of 2-Isopropyl-4-methylthiazole in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 2-isopropyl-4-methylthiazole, a significant flavor compound, through the Maillard reaction. This document details the core chemical pathways, precursor molecules, and influencing factors involved in its synthesis. It is intended to serve as a resource for researchers in food science, flavor chemistry, and drug development by providing detailed experimental methodologies, quantitative data where available, and visual representations of the key chemical processes.
Introduction
The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor chemistry, responsible for the desirable sensory characteristics of a vast array of cooked foods. This complex cascade of reactions between reducing sugars and amino acids generates a multitude of heterocyclic compounds, including thiazoles, which are often associated with roasted, nutty, and meaty aromas. Among these, this compound (CAS No. 15679-13-7) is a potent aroma compound with characteristic green, nutty, fruity, and earthy notes.[1][2] Its presence has been identified in various foods, including tomatoes, yeast extract, and roasted meats.[3] Understanding the mechanisms of its formation is critical for controlling and optimizing flavor profiles in food products and for synthesizing novel flavor compounds.
Core Formation Pathway
The formation of this compound in the Maillard reaction is a multi-step process that hinges on the availability of specific precursors derived from the initial reactants: an amino acid capable of producing isobutyraldehyde, a sulfur-containing amino acid, and a reducing sugar. The key precursors are:
-
Valine: This amino acid undergoes Strecker degradation to produce isobutyraldehyde, which provides the isopropyl group at the C2 position of the thiazole ring.
-
Cysteine: This sulfur-containing amino acid serves as the primary sulfur donor for the formation of the thiazole ring. It also provides the nitrogen atom.
-
Reducing Sugar (e.g., Glucose, Fructose, Ribose): The degradation of reducing sugars provides the C2 and C3 carbonyl fragments necessary for the formation of the thiazole backbone.
The general pathway can be conceptualized as follows:
-
Strecker Degradation of Valine: The Maillard reaction initiates with the interaction of a reducing sugar and an amino acid. In a key side reaction, dicarbonyl compounds formed from sugar degradation react with valine in a process known as Strecker degradation. This reaction decarboxylates and deaminates the valine to produce isobutyraldehyde ((CH₃)₂CHCHO), carbon dioxide, and a Strecker aldehyde.
-
Degradation of Cysteine: Cysteine, in the presence of dicarbonyls from sugar degradation, can also undergo Strecker degradation to release hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde.
-
Formation of the Thiazole Ring: The thiazole ring is then formed through the condensation of these key intermediates: isobutyraldehyde, hydrogen sulfide, and ammonia, along with a C2 carbonyl species derived from the sugar.
The following diagram illustrates the key precursor formation and the general condensation reaction leading to this compound.
Caption: Formation of this compound Precursors and Final Product.
Quantitative Data
While the qualitative pathway is generally understood, specific quantitative data on the yield of this compound from Maillard reactions in model systems is sparse in publicly available literature. The yield is highly dependent on a variety of factors, including the concentration of precursors, temperature, pH, and reaction time. The following table summarizes the key factors influencing the formation of thiazoles in general, which can be extrapolated to the formation of this compound.
| Factor | Effect on Thiazole Formation | Rationale |
| Temperature | Increased temperature generally increases the rate of formation. | Higher temperatures accelerate the rates of both sugar degradation and the Strecker degradation of amino acids, leading to a higher concentration of precursors.[4] |
| pH | Formation is generally favored under neutral to slightly alkaline conditions. | The availability of the unprotonated amino group of the amino acid, which is a key nucleophile in the initial stages of the Maillard reaction, is higher at neutral to alkaline pH.[4] |
| Precursor Concentration | Higher concentrations of valine, cysteine, and reducing sugars will generally lead to higher yields. | The law of mass action dictates that higher reactant concentrations will drive the reaction towards the products. |
| Type of Reducing Sugar | Pentoses (e.g., ribose, xylose) are generally more reactive than hexoses (e.g., glucose). | Pentoses have a higher proportion of the open-chain form and degrade more readily to form reactive carbonyl species. |
| Water Activity (a_w) | The reaction rate is maximal at intermediate water activities (0.6-0.8). | At very low a_w, reactant mobility is limited. At very high a_w, the concentration of reactants is diluted, and water can inhibit the necessary dehydration steps. |
Experimental Protocols
The following protocols provide a general framework for studying the formation of this compound in a model system and for its subsequent analysis.
Model Maillard Reaction for this compound Formation
This protocol describes a typical laboratory-scale experiment to generate this compound.
Materials:
-
L-Valine
-
L-Cysteine hydrochloride
-
D-Glucose (or other reducing sugar)
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-purity water
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)
-
Heating block or oil bath
-
Vortex mixer
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of L-valine in 0.1 M phosphate buffer (pH 7.0).
-
Prepare a 0.5 M solution of L-cysteine hydrochloride in 0.1 M phosphate buffer (pH 7.0).
-
Prepare a 0.5 M solution of D-glucose in 0.1 M phosphate buffer (pH 7.0).
-
-
Reaction Mixture Preparation:
-
In a reaction vial, combine 1 mL of the L-valine solution, 1 mL of the L-cysteine hydrochloride solution, and 1 mL of the D-glucose solution.
-
For a blank, prepare a vial containing 3 mL of the phosphate buffer.
-
-
Reaction Incubation:
-
Securely cap the vials.
-
Place the vials in a heating block or oil bath preheated to 120°C.
-
Heat for a specified time (e.g., 60 minutes). Time can be varied to study the reaction kinetics.
-
-
Reaction Termination and Sample Preparation:
-
After the incubation period, immediately cool the vials in an ice bath to stop the reaction.
-
The samples are now ready for extraction and analysis.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and analysis of the formed this compound.
Materials:
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O), GC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME fiber (e.g., PDMS/DVB) for headspace analysis (alternative to liquid-liquid extraction)
Procedure (Liquid-Liquid Extraction):
-
Extraction:
-
To the cooled reaction mixture, add 1 mL of dichloromethane and the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Identification and Quantification:
-
Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification is performed by creating a calibration curve with known concentrations of an authentic this compound standard and the internal standard.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the experimental investigation of this compound formation.
Caption: General Experimental Workflow for Maillard Reaction and Analysis.
Conclusion
The formation of this compound is a complex yet predictable outcome of the Maillard reaction given the appropriate precursors. The Strecker degradation of valine to isobutyraldehyde is a critical initiating step for the incorporation of the characteristic isopropyl group. While the general mechanistic framework is established, further research is needed to provide detailed quantitative data on the yields of this specific thiazole under various food processing conditions. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to investigate the formation of this and other important flavor compounds, ultimately enabling better control and innovation in the field of flavor chemistry.
References
An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-4-methylthiazole is a heterocyclic compound with a distinct organoleptic profile, primarily utilized as a flavoring agent in the food and beverage industry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed examination of its synthesis. While this compound is not associated with any known signaling pathways, this document serves as a core reference for researchers and professionals requiring in-depth chemical information on this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic green, nutty, and fruity aroma. It is a synthetic flavoring substance that also occurs naturally in foods such as tomatoes and roasted meats.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [2] |
| Molecular Weight | 141.24 g/mol | [2] |
| Boiling Point | 92 °C at 50 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5 (lit.) | |
| Flash Point | 58 °C (closed cup) | [3] |
| Solubility | Soluble in alcohol. | [2] |
| Appearance | Colorless to pale yellow liquid. | |
| Odor | Green, nutty, fruity, earthy. | |
| CAS Number | 15679-13-7 | [3] |
| FEMA Number | 3555 | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the isopropyl and methyl protons, as well as the lone proton on the thiazole ring.
Table 2: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.35 | Doublet | (CH₃)₂CH- |
| ~2.35 | Singlet | -CH₃ on thiazole ring |
| ~3.20 | Septet | (CH₃)₂CH- |
| ~6.75 | Singlet | Thiazole ring proton |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~18.0 | -CH₃ on thiazole ring |
| ~23.0 | (CH₃)₂CH- |
| ~33.0 | (CH₃)₂CH- |
| ~115.0 | C5 of thiazole ring |
| ~150.0 | C4 of thiazole ring |
| ~170.0 | C2 of thiazole ring |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 141, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure, with notable fragments arising from the loss of the isopropyl group.
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a common method for the preparation of thiazole derivatives. This protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Preparation of Isobutyramide
Isobutyramide can be prepared by the reaction of isobutyryl chloride with concentrated aqueous ammonia.[5][6] The reaction is typically carried out at low temperatures to control its exothermic nature.[6] The resulting isobutyramide can be purified by recrystallization from ethyl acetate.[5]
Step 2: Hantzsch Thiazole Synthesis
The synthesis involves the reaction of isobutyramide with 1-chloroacetone.
-
Materials: Isobutyramide, 1-chloroacetone, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve isobutyramide in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of 1-chloroacetone to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate software, applying a Fourier transform and phasing the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 97 , FG 15679-13-7 [sigmaaldrich.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
2-Isopropyl-4-methylthiazole flavor profile and sensory analysis.
An In-depth Technical Guide to the Flavor Profile and Sensory Analysis of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as peach thiazole or tropical thiazole, is a significant flavor compound utilized in the food and fragrance industries. This technical guide provides a comprehensive overview of its flavor profile, sensory analysis, and chemical synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule in their work, particularly in the context of flavor perception and off-flavor analysis. This document summarizes key data, outlines experimental protocols for sensory evaluation, and visualizes relevant chemical and biological pathways.
Introduction
This compound (CAS No. 15679-13-7) is a sulfur-containing heterocyclic compound that contributes a unique and potent aroma to a variety of food products. It is recognized for its characteristic tropical fruit, green, and nutty notes.[1] This compound is found naturally in foods such as Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats.[2][3] It is also produced during the Maillard reaction.[2] In the flavor industry, it is used as a flavoring agent or adjuvant to enhance and impart specific sensory characteristics, particularly in fruit flavors like peach, apricot, nectarine, mango, and pear.[2][3]
Flavor Profile and Sensory Characteristics
The sensory characteristics of this compound are complex, with descriptors ranging from fruity and green to nutty and earthy. Its perception is highly dependent on its concentration.
Aroma Profile
The aroma of this compound is described with a variety of terms. At a concentration of 0.10% in dipropylene glycol, it is characterized by tropical fruit, green, vegetable, nutty, rooty, and earthy notes.[4] Other common descriptors include a green, herbaceous, and vegetable-like odor.[3]
Taste Profile
The taste of this compound is also concentration-dependent. At a concentration of 2 ppm, its taste characteristics are described as alliaceous, earthy, and sulfury with a coffee and tropical fruity nuance.[3][4]
Quantitative Sensory Data
While qualitative descriptors are abundant, publicly available, peer-reviewed quantitative data on the detection and recognition thresholds for this compound are limited. The following tables summarize the available sensory information.
Table 1: Aroma and Flavor Descriptors for this compound
| Attribute | Descriptors | Concentration/Medium | Reference(s) |
| Aroma | Green, nutty, fruity, earthy, tropical, vegetable, herbaceous | 0.10% in dipropylene glycol / Neat | [4][5] |
| Taste | Alliaceous, earthy, sulfury, coffee, tropical fruity nuance | 2 ppm | [3][4] |
Table 2: Reported Occurrence of this compound in Food Products
| Food Product | Reference(s) |
| Indonesian durian fruit | [2][3] |
| Red tomatoes | [2][3] |
| Yeast extract | [2][3] |
| Coriander seed oil | [2][3] |
| Roasted meats | [2][3] |
| Fried potato | [3] |
| Oats | [3] |
Sensory Analysis: Experimental Protocols
Detailed sensory analysis protocols for this compound are not widely published. However, a standard methodology for determining the sensory thresholds of flavor compounds can be outlined based on established practices, such as those described by the American Society for Testing and Materials (ASTM).
Determination of Odor and Taste Thresholds
A common method for determining odor and taste thresholds is the forced-choice ascending concentration series method, as detailed in ASTM E679.[6][7]
Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, air).
Materials:
-
This compound (≥97% purity)
-
Odor-free water or purified air as the medium
-
Glassware (flasks, beakers, pipettes)
-
Sensory testing booths with controlled lighting and ventilation
Panelist Selection and Training:
-
Select 15-20 panelists based on their sensory acuity, availability, and motivation.
-
Screen panelists for their ability to detect and describe basic tastes and aromas.
-
Train panelists with the specific aroma of this compound to ensure they can recognize it.
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen medium.
-
Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly perceivable.
Testing Procedure (Triangle Test):
-
Present panelists with a set of three samples (a triad), where two are blanks (medium only) and one contains the diluted this compound.
-
Instruct panelists to identify the "odd" sample.
-
Present the triads in an ascending order of concentration.
-
The detection threshold is the lowest concentration at which a panelist can reliably distinguish the sample containing the compound from the blanks.[6]
-
The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic aroma or taste of the compound.[6]
Data Analysis:
-
Calculate the geometric mean of the individual panelists' last missed concentration and their first correctly identified concentration to determine the individual threshold.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that bind to this thiazole derivative have not been identified, the general canonical olfactory signaling pathway is well-established.
Upon binding of an odorant molecule, the G-protein coupled receptor (GPCR) activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[8][9]
Chemical Synthesis
The synthesis of this compound can be achieved through various methods. One described method involves the reaction of an amide with a sulfurizing agent and subsequent cyclization with a ketone.[10]
Synthesis Protocol
The following is a generalized protocol based on descriptions found in the literature.[10]
Step 1: Formation of Isobutyramide
-
Isobutyric acid is reacted with ammonia under controlled temperature and pressure to form isobutyramide.
Step 2: Thionation of Isobutyramide
-
The isobutyramide is then reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to yield isothiobutyramide.
Step 3: Hantzsch Thiazole Synthesis
-
The isothiobutyramide is reacted with a 3-halopropan-2-one (e.g., 3-chloro-2-propanone, which can be formed in situ from acetone and a halogenating agent) in a cyclocondensation reaction.
-
This reaction proceeds via heating, followed by neutralization and purification steps such as distillation to yield this compound.
Conclusion
This compound is a multifaceted flavor compound with a desirable sensory profile that is valuable in the food and fragrance industries. Its green, tropical, and nutty characteristics make it a versatile ingredient for a range of applications. While qualitative sensory data are well-documented, a need exists for more rigorous quantitative studies to determine its odor and taste thresholds using standardized methodologies. Further research into the specific olfactory receptors that interact with this compound would also provide deeper insights into the mechanisms of its perception. The synthesis of this compound is achievable through established chemical pathways, allowing for its production for commercial and research purposes. This guide provides a foundational understanding of this compound for professionals in relevant scientific fields.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. This compound [ventos.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. fivesenses.com [fivesenses.com]
- 8. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells [frontiersin.org]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Isopropyl-4-methylthiazole, a key heterocyclic compound utilized as a flavor and fragrance agent and a potential building block in pharmaceutical synthesis.[1][2] This document details established synthetic routes, including the renowned Hantzsch thiazole synthesis and an industrial method, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams for each pathway are included to facilitate a clear understanding of the chemical transformations.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several chemical routes. The most prominent and industrially relevant method is a variation of the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5] For the synthesis of this compound, this would involve the reaction of a thioamide bearing an isopropyl group with a haloketone that provides the methylthiazole backbone.
A common approach involves the reaction of isobutyramide (or thioisobutyramide) with chloroacetone or bromoacetone.[3]
Industrial Synthesis via In Situ Thioamide Formation
A prevalent industrial method involves the in situ formation of the required thioamide from isobutyramide, followed by reaction with acetone and a sulfur source. This multi-step process is outlined with specific experimental details in various chemical literature.[6]
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the described synthesis methods.
| Parameter | Industrial Synthesis[6] | Hantzsch Synthesis (General)[3][5] |
| Starting Materials | Isobutyramide, Phosphorus Pentasulfide, Acetone | Thioisobutyramide, Chloroacetone |
| Key Reagents | Hydrochloric Acid, Sodium Hydroxide | Base (e.g., Na2CO3), Solvent (e.g., Methanol) |
| Reaction Conditions | Reflux, Distillation | Heating, Reflux |
| Product Yield | ~15.7 kg from a large-scale batch | Generally high yielding |
| Product Purity | 99.7% | Product often precipitates and can be purified by filtration |
Detailed Experimental Protocols
Protocol 1: Industrial Synthesis of this compound[6]
This protocol is adapted from a detailed industrial synthesis description.
Step 1: Synthesis of Isobutyramide
-
Add isobutyric acid to a reaction kettle.
-
Heat the kettle to the appropriate temperature for amidation and introduce ammonia gas.
-
Maintain the pressure and reaction temperature to drive the formation of isobutyramide.
-
Once the reaction is complete, cool the reaction mixture. The excess ammonia can be absorbed in a water spray tower.
-
Purify the isobutyramide by distillation, collecting the fraction at 216-220 °C.
Step 2: Synthesis of this compound
-
In a 100L enamel reaction kettle equipped with a thermometer, dropping funnel, and reflux/distillation apparatus, add 32 kg of a suitable solvent (e.g., a high-boiling point ether) and 18 kg of isobutyramide.
-
Slowly add 46 kg of phosphorus pentasulfide while controlling the temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 1 hour.
-
Control the temperature at 90-100 °C and slowly add 14.4 kg of acetone over approximately 4 hours, maintaining a gentle reflux.
-
After the acetone addition, continue to reflux for 1 hour.
-
Cool the reaction mixture to 50 °C.
-
Add a mixture of 2.9 kg of hydrochloric acid in 40 kg of water.
-
Reflux the mixture for 1 hour.
-
Switch to a distillation setup and remove a significant portion of the solvent.
-
Cool the remaining mixture and neutralize with a 30% alkaline solution to a pH of 8-10.
-
Perform steam distillation. The distillate will separate into two layers.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent like methyl tert-butyl ether (2 x 10 kg).
-
Combine the organic layers and distill off the extraction solvent.
-
The crude product is then purified by vacuum distillation to yield approximately 15.7 kg of this compound with a purity of 99.7%.
Protocol 2: General Hantzsch Thiazole Synthesis[3]
This is a general procedure that can be adapted for the synthesis of this compound.
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial for lab scale), combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).
-
Add a suitable solvent, such as methanol (5 mL), and a stir bar.
-
Heat the mixture with stirring on a hot plate.
-
Stir for a designated time (e.g., 30 minutes).
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing a dilute base solution (e.g., 5% Na2CO3, 20 mL) and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
The collected solid can be dried to obtain the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.
Concluding Remarks
The synthesis of this compound is well-established, with the Hantzsch synthesis and its variations being the most practical and high-yielding routes. The industrial protocol presented demonstrates a scalable process that achieves high purity and yield. For laboratory-scale synthesis, the general Hantzsch protocol provides a straightforward method. Researchers and professionals in drug development can utilize these methods to access this important thiazole derivative for further investigation and application. The choice of synthesis pathway will depend on the desired scale, available starting materials, and required purity of the final product.
References
2-Isopropyl-4-methylthiazole as a Maillard Reaction Product: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound recognized for its potent sensory characteristics, contributing nutty, roasted, and tropical fruit notes to a variety of thermally processed foods. As a product of the Maillard reaction, its formation is intricately linked to the precursors present in the food matrix and the processing conditions employed. This technical guide provides a comprehensive overview of this compound, detailing its formation pathways, key chemical properties, and methodologies for its analysis. Furthermore, this document explores the current, albeit limited, understanding of its biological effects, offering insights for researchers in food science and drug development.
Introduction
The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions generates a vast array of volatile and non-volatile compounds, including the class of thiazoles, which are known for their roasted, nutty, and meaty aromas. Among these, this compound (CAS No. 15679-13-7) is a significant contributor to the flavor profile of foods such as roasted meats, coffee, and tomatoes.[1] Its unique sensory properties have also led to its use as a commercial flavoring agent.[2] Understanding the mechanisms of its formation and its potential biological activities is of great interest for flavor chemistry, food processing optimization, and for the evaluation of dietary compounds.
Formation of this compound in the Maillard Reaction
The precise formation pathway of this compound in food systems has not been exhaustively elucidated in a single study. However, based on the well-established principles of the Maillard reaction and studies on related alkylthiazoles, a probable formation mechanism can be proposed. The key precursors are believed to be a sulfur-containing amino acid (cysteine), a source of ammonia, and specific carbonyl compounds derived from the Strecker degradation of other amino acids.
Proposed Formation Pathway
The formation of the this compound backbone likely involves the following key steps:
-
Strecker Degradation of Valine: The amino acid valine undergoes Strecker degradation in the presence of a dicarbonyl compound (formed from the Maillard reaction) to produce isobutyraldehyde, which provides the isopropyl group at the C-2 position of the thiazole ring.[3]
-
Cysteine Degradation: The sulfur-containing amino acid cysteine serves as the primary donor of both sulfur and nitrogen for the thiazole ring. Thermal degradation of cysteine releases hydrogen sulfide (H₂S) and ammonia (NH₃).
-
Formation of the C4-Methyl Group Precursor: The origin of the 4-methyl group is less definitively established. It may arise from the reaction of acetaldehyde, another common Maillard reaction product, or from intermediates derived from the degradation of other amino acids or sugars.
-
Condensation and Cyclization: The final step involves the condensation of isobutyraldehyde, the precursor for the 4-methyl group, hydrogen sulfide, and ammonia to form the thiazole ring.
Physicochemical Properties and Sensory Profile
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.24 g/mol | [4] |
| CAS Number | 15679-13-7 | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Green, nutty, fruity, earthy, tropical | [5] |
| Boiling Point | 92 °C at 50 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents | [4] |
The sensory profile of this compound is complex, with descriptors ranging from nutty and roasted to green and tropical fruit-like. Its aroma is potent, and it is often used in flavor formulations to impart these characteristic notes.
Experimental Protocols
The analysis of this compound in food matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free extraction technique.
General Protocol for HS-SPME-GC-MS Analysis
This protocol provides a general framework that should be optimized and validated for each specific food matrix.
4.1.1. Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
For liquid samples, pipette a known volume (e.g., 1-5 mL) into the vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a different alkylthiazole not present in the sample).
-
Seal the vial with a PTFE/silicone septum.
4.1.2. HS-SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 min) with agitation.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 min) at the same temperature with continued agitation.
4.1.3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) for a specific time (e.g., 2-5 min) in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:
-
Initial temperature: 40 °C for 2 min.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Detect the compounds using a mass spectrometer in full scan mode (e.g., m/z 35-350).
-
Identify this compound by comparing its mass spectrum and retention index with an authentic standard.
-
Quantify the compound using a calibration curve prepared with the authentic standard and the internal standard.
Biological Effects and Toxicological Data
The biological effects of this compound have not been extensively studied. As a flavoring agent, it is generally recognized as safe (GRAS) for its intended use in food.[6] However, detailed in vitro and in vivo toxicological data specific to this compound are scarce in the public domain.
General studies on food flavorings and thiazole derivatives provide some context:
-
Cytotoxicity: Some flavoring agents have been shown to exhibit cytotoxicity in in vitro models, such as on HepG2 cells (a human liver cancer cell line).[2][7][8] However, no specific IC₅₀ value for this compound on HepG2 or other cell lines is readily available in the reviewed literature.
-
Genotoxicity: The genotoxic potential of many flavoring substances is evaluated by regulatory bodies.[1][2][9][10] While the majority of flavoring substances have not shown genotoxic potential, specific data for this compound is not prominently reported in the searched scientific literature.
-
Signaling Pathways: There is no direct evidence from the conducted searches to suggest that this compound specifically modulates key signaling pathways such as NF-κB or has a defined effect on inflammatory markers. Research in this area for many individual flavor compounds is limited.
It is important to note that the concentrations used in food are typically very low. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[4]
Applications and Future Perspectives
This compound is a valuable compound for the flavor industry due to its unique sensory characteristics. Its formation in foods is a key aspect of the desirable flavors developed during cooking.
Future research should focus on several key areas:
-
Definitive Formation Pathway: Elucidating the precise precursors and reaction intermediates leading to the formation of this compound using stable isotope labeling studies.
-
Quantitative Formation Kinetics: Generating quantitative data on the formation of this compound under various Maillard reaction conditions to allow for better control of flavor development in food processing.
-
Detailed Toxicological Profile: Conducting comprehensive in vitro and in vivo studies to establish a detailed toxicological profile, including cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways.
-
Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand its fate in the body.
Conclusion
This compound is a significant Maillard reaction product that plays a crucial role in the flavor of many cooked foods. While a plausible formation pathway can be proposed based on established chemical principles, further research is needed to fully delineate the specific precursors and reaction kinetics. Standard analytical methods like HS-SPME-GC-MS can be adapted for its quantification. Although considered safe at current consumption levels as a flavoring agent, a more detailed understanding of its biological effects at a cellular and molecular level would be beneficial for a complete safety assessment and for exploring any potential bioactivities. This technical guide provides a foundation for researchers and professionals working with this intriguing flavor compound.
References
- 1. The safety evaluation of food flavoring substances: the role of genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 4. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 9. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
No Confirmed Discovery of 2-Isopropyl-4-methylthiazole in Tomato
A thorough review of scientific literature and chemical databases indicates that while 2-Isopropyl-4-methylthiazole is a known flavor compound, its presence has not been definitively identified in tomatoes.
While some chemical databases and flavor industry resources list "tomato" as a potential application or occurrence for this compound, peer-reviewed scientific studies focused on the volatile organic compounds (VOCs) in tomatoes do not corroborate this.[1][2][3] Extensive research has identified over 400 volatile compounds in tomatoes, but this compound is not among them.[4]
Key volatile compounds that are well-documented in tomatoes and contribute significantly to their characteristic aroma and flavor include:
The compound this compound is recognized for its nutty, green, and tropical fruit notes and is found in foods such as roasted meats and some tropical fruits like durian.[1][2][8] It is also used as a flavoring agent in a variety of food products.[8][9]
Given the lack of primary scientific evidence for the natural occurrence of this compound in tomatoes, a technical guide on its "discovery" in this fruit cannot be accurately compiled. The creation of detailed experimental protocols, data tables, and signaling pathway diagrams as requested would be speculative and not based on established scientific findings.
However, a comprehensive technical guide on the well-established volatile compounds in tomatoes can be provided. Such a guide would detail the accepted analytical methods for their discovery and quantification, present the existing quantitative data, and illustrate the relevant biosynthetic pathways.
Alternative Focus: Volatile Compound Analysis in Tomato
For researchers and professionals interested in the flavor chemistry of tomatoes, a guide to the analytical techniques used to identify and quantify volatile compounds would be highly relevant.
Experimental Workflow for Tomato Volatile Analysis
A typical workflow for the analysis of volatile compounds in tomatoes involves sample preparation, extraction of the volatile compounds, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).[10] Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for extracting volatiles from tomato samples due to its sensitivity and selectivity.[5][10]
Below is a generalized experimental workflow for this process:
This workflow provides a foundational understanding of the processes involved in identifying compounds like 2-isobutylthiazole, which is a significant thiazole derivative found in tomatoes, unlike this compound.[4][5] Should verifiable scientific evidence of this compound in tomatoes emerge, a detailed technical guide could be developed.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. QUALITATIVE ANALYSIS OF VOLATILE COMPOUNDS IN LOCAL LANDRACES OF TOMATO CULTIVATED IN SOUTH ITALY | International Society for Horticultural Science [ishs.org]
- 8. nbinno.com [nbinno.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Olfactory Characteristics of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methylthiazole is a heterocyclic volatile compound that plays a significant role in the flavor and fragrance industry. Its unique and potent aroma profile contributes to the characteristic scent of a variety of natural and processed foods. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, its formation, and the methodologies used for its evaluation.
Olfactory and Gustatory Profile
This compound is characterized by a complex and multifaceted aroma profile. Its scent is predominantly described as green, nutty, earthy, and vegetable-like, with distinct tropical fruit and peach undertones.[1][2][3][4][5] The taste of this compound is equally complex, with notes of alliaceous, earthy, and sulfurous flavors, complemented by a coffee and tropical fruity nuance.[1][3]
Quantitative Sensory Data
The following table summarizes the available quantitative data regarding the sensory thresholds and typical usage levels of this compound in various applications.
| Parameter | Value | Medium/Application |
| Odor Threshold | Not explicitly defined in the provided results | - |
| Taste Threshold | 2 ppm | General |
| Typical Usage Level | 4 ppm | Chewing Gum |
| Typical Usage Level | 2 ppm | Tea, Coffee, Confectionery |
| Typical Usage Level | 1 ppm | Beverages |
| Odor Description | Tropical fruit, green, vegetable, nutty, rooty, earthy | 0.10% in dipropylene glycol |
Formation of this compound
This compound occurs naturally in a variety of foods, including passion fruit, roasted meats, and coffee.[1][6] Its formation is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[6] Specifically, it is formed through the reaction of sulfur-containing amino acids, such as cysteine, with carbonyl compounds.
Experimental Protocols
The characterization of the olfactory properties of this compound relies on established sensory and analytical techniques. The following are representative protocols for sensory evaluation and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol describes a typical QDA methodology for characterizing the aroma profile of this compound.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.
-
Panelists undergo extensive training to develop a standardized vocabulary for describing the aroma of this compound. Reference standards for various aroma notes (e.g., "green," "nutty," "earthy") are used to calibrate the panel.
2. Sample Preparation:
-
A stock solution of this compound is prepared in a neutral solvent, such as dipropylene glycol or ethanol, at a concentration of 0.1%.
-
Serial dilutions are prepared to determine the odor detection threshold and to present samples at various intensities to the panelists.
-
Samples are presented in coded, airtight glass vials with a consistent volume of headspace.
3. Evaluation Procedure:
-
Panelists evaluate the samples in individual, well-ventilated booths to prevent sensory adaptation and cross-contamination.
-
The intensity of each identified aroma attribute is rated on a structured scale, typically a 15-point numerical scale where 0 represents "not perceived" and 15 represents "very strong."
-
Data is collected from each panelist for multiple replicates of each sample.
4. Data Analysis:
-
The intensity ratings from all panelists are averaged for each attribute.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the intensity of attributes between different concentrations of the compound.
-
The results are often visualized using a spider web or star plot to represent the complete aroma profile.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
1. Sample Introduction and Separation:
-
A solution of this compound in a volatile solvent is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the individual volatile compounds based on their boiling points and chemical properties.
2. Olfactory Detection:
-
At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.
-
The other stream is directed to a sniffing port, where a trained sensory analyst inhales the effluent and describes the perceived odor and its intensity in real-time.
3. Data Acquisition and Interpretation:
-
The analyst's descriptions are recorded and synchronized with the chromatogram from the conventional detector.
-
This allows for the direct correlation of a specific chemical compound with its characteristic odor.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected, to determine the most potent odorants.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific olfactory receptor that binds to this compound has not yet been identified, the general signal transduction cascade is well-understood.
Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beefresearch.org [beefresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Isopropyl-4-methylthiazole in Food Aroma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-4-methylthiazole is a pivotal sulfur-containing heterocyclic compound that significantly contributes to the desirable aroma profiles of a wide array of thermally processed foods. Its characteristic nutty, roasted, meaty, and green sensory attributes are integral to the flavor of products such as roasted meats, coffee, and tomatoes. This technical guide provides an in-depth analysis of the role of this compound in food aroma, including its chemical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its extraction, quantification, and sensory evaluation are presented, alongside a proposed Maillard reaction pathway for its formation. This document serves as a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.
Introduction
The flavor of food is a complex interplay of taste and aroma, with volatile organic compounds playing a crucial role in the latter. Among these, sulfur-containing heterocyclic compounds are of particular importance due to their low odor thresholds and potent aroma characteristics. This compound (CAS No. 15679-13-7) is a prominent member of the thiazole family, recognized for its significant contribution to the savory and roasted notes in many cooked foods.[1][2] Its formation is primarily attributed to the Maillard reaction, a series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[2][3] Understanding the formation and sensory impact of this compound is essential for controlling and optimizing the flavor of processed foods.
Chemical Properties and Sensory Profile
This compound is a colorless to pale yellow liquid with the molecular formula C₇H₁₁NS.[1][4] Its chemical structure consists of a thiazole ring substituted with an isopropyl group at the 2-position and a methyl group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 141.24 g/mol | [2] |
| Boiling Point | 92 °C at 50 mmHg | [1] |
| Density | 0.997 - 1.005 g/mL at 20°C | [4] |
| Refractive Index | 1.4960 - 1.5010 at 20°C | [4] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [5] |
| CAS Number | 15679-13-7 | [2] |
| FEMA Number | 3555 | [2] |
The sensory profile of this compound is complex and concentration-dependent. At low concentrations, it imparts desirable roasted, nutty, and meaty notes.[5] It is also described as having green, earthy, and even tropical fruit undertones.[4][6][7]
Table 2: Sensory Descriptors of this compound
| Descriptor | Notes | Reference |
| Odor | Green, rooty, earthy, fruity, tropical, nutty, roasted, meaty | [4][5] |
| Taste | Alliaceous, earthy, sulfury coffee with a tropical fruity nuance (at 2 ppm) | [1] |
Occurrence in Food
This compound has been identified as a key aroma compound in a variety of cooked and processed foods. Its presence is a direct consequence of the Maillard reaction and Strecker degradation of sulfur-containing amino acids like cysteine in the presence of reducing sugars and other carbonyl compounds.
Table 3: Reported Occurrence of this compound in Food Products
| Food Product | Reference |
| Roasted Meat | [1][2] |
| Fried Potato | [1] |
| Tomato | [1][2] |
| Roasted Coffee | [2] |
| Durian Fruit | [2] |
| Yeast Extract | [2] |
| Coriander Seed Oil | [2] |
While the presence of this compound is well-documented, specific quantitative data on its concentration in various food matrices is limited in publicly available literature. The concentration can vary significantly depending on factors such as the specific ingredients, processing temperature, and time.
Table 4: Odor and Taste Thresholds of this compound
| Threshold Type | Medium | Value | Reference |
| Taste | - | 2 ppm (alliaceous, earthy, sulfury coffee with a tropical fruity nuance) | [1] |
| Odor | Dipropylene Glycol | 0.1% (green, herbaceous, vegetable, earthy) | [5] |
| Odor | Water | Data not available in searched literature |
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound in food is the Maillard reaction. A plausible pathway involves the reaction of a sulfur source (such as hydrogen sulfide derived from the Strecker degradation of cysteine), an ammonia source (from amino acids), and carbonyl compounds.
Based on the established mechanisms for the formation of similar thiazoles, a proposed pathway for this compound is illustrated below. This pathway involves the reaction of isobutyraldehyde (a Strecker aldehyde from valine), methylglyoxal (a dicarbonyl compound from sugar degradation), and a sulfur donor.
Caption: Proposed Maillard reaction pathway for this compound formation.
Experimental Protocols
Analytical Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and quantification of this compound from a solid or liquid food matrix. Optimization of parameters is crucial for different matrices.
Objective: To extract and quantify this compound in a food sample.
Materials:
-
Food sample (e.g., ground roasted coffee, tomato paste)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical standard of this compound
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
For solid samples, add 5 mL of deionized water.
-
Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and enhance the release of volatiles.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption (e.g., at 250°C for 5 minutes) in splitless mode.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program could be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic ions for this compound are m/z 141 (molecular ion) and 126.[2]
-
Quantification: Quantify the compound using a calibration curve prepared with the analytical standard and the internal standard method.
-
-
Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.
Sensory Analysis Protocol: Triangle Test
This protocol is used to determine if a sensory difference exists between two samples, for example, a standard food product and one with an added concentration of this compound.
Objective: To determine if a perceptible difference in aroma exists between a control sample and a sample containing this compound.
Materials:
-
Control food product (without added this compound).
-
Test food product (with a specific concentration of this compound).
-
Identical, odor-free sample containers with lids, coded with random three-digit numbers.
-
A panel of at least 20-30 trained or consumer panelists.
-
A sensory evaluation booth with controlled lighting and ventilation.
-
Water for rinsing between samples.
Procedure:
-
Sample Preparation:
-
Prepare the control and test samples, ensuring they are at the same temperature and of the same volume.
-
For each panelist, prepare a set of three samples: two will be the control (A) and one will be the test sample (B), or two will be the test sample (B) and one will be the control (A).
-
The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
-
Panelist Instructions:
-
Instruct panelists to sniff each of the three coded samples from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Panelists are required to make a choice, even if they are not certain.
-
-
Data Collection:
-
Record the number of correct and incorrect identifications.
-
-
Data Analysis:
-
The results are analyzed using a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is significantly greater than what would be expected by chance (which is one-third).
-
The null hypothesis (H₀) is that there is no perceptible difference between the samples. The alternative hypothesis (H₁) is that a perceptible difference exists.
-
If the number of correct responses meets or exceeds the critical value for a given significance level (e.g., p < 0.05), the null hypothesis is rejected, and it is concluded that a significant sensory difference exists.
-
Conclusion
This compound is a crucial aroma compound that defines the characteristic flavor profiles of many important food products. Its formation through the Maillard reaction highlights the importance of thermal processing in flavor development. The analytical and sensory protocols detailed in this guide provide a framework for the accurate assessment of this compound in food systems. Further research is warranted to obtain more extensive quantitative data on its concentration in a wider range of foods and to fully elucidate the nuances of its formation pathways under different processing conditions. This knowledge will enable more precise control over food flavor and quality, benefiting both food manufacturers and consumers.
References
- 1. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. This compound [ventos.com]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
The Diverse Biological Activities of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have led to the discovery and development of a plethora of therapeutic agents with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of thiazole-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Activity
Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.[1][3]
Inhibition of Kinases in Cancer Signaling
A significant number of thiazole-based anticancer compounds target protein kinases, which are key regulators of cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently hyperactivated in various cancers, is a primary target for many thiazole derivatives.[1][4]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by thiazole compounds.
Disruption of Microtubule Dynamics
Another crucial anticancer mechanism of certain thiazole derivatives is the inhibition of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3b | Leukemia HL-60(TB) | PI3Kα Inhibition | 0.086 ± 0.005 | [1][7] |
| Compound 3b | Leukemia HL-60(TB) | mTOR Inhibition | 0.221 ± 0.014 | [1][7] |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Antiproliferative | 0.50 - 4.75 | [4] |
| Compound 19 | MCF-7, U87 MG, A549, HCT116 | Antiproliferative | 0.30 - 0.45 | [4] |
| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [8] |
| Compound 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [8] |
| Compound 5b | MCF-7 (Breast) | Tubulin Polymerization | 3.3 | [5] |
| Compound 2e | Ovar-3, MDA-MB-468 | Tubulin Polymerization | 7.78 | [9] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compounds (typically in DMSO, final concentration ≤ 0.5%) for 48-72 hours.[8][11] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5][6]
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, and 1 mM GTP).[6]
-
Initiation of Polymerization: Add the thiazole compound or vehicle control to the reaction mixture and initiate polymerization by incubating at 37°C.[6]
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.[6]
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization at different compound concentrations and determine the IC50 value.[5]
Antimicrobial Activity
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13] Their mechanisms often involve the inhibition of essential microbial enzymes.
Mechanism of Action: Inhibition of DNA Gyrase
A key target for antibacterial thiazole compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[14][15][16] By binding to the GyrB subunit, these compounds inhibit the ATPase activity of the enzyme, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death.[14][15]
Caption: Experimental workflow for identifying thiazole-based DNA gyrase inhibitors.
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 37c | Bacteria (unspecified) | Broth Microdilution | 46.9 - 93.7 | [13] |
| Compound 37c | Fungi (unspecified) | Broth Microdilution | 5.8 - 7.8 | [13] |
| Compound 3 | Bacillus cereus | Broth Microdilution | 0.23 - 0.70 (mg/mL) | [17] |
| Compound 9 | Fungi (unspecified) | Broth Microdilution | 0.06 - 0.23 (mg/mL) | [17] |
| Thiazole Derivative 6 | Shigella dysenteriae | Broth Microdilution | 125 | [18] |
| Thiazole Derivative 6 | Proteus mirabilis | Broth Microdilution | 1000 | [18] |
| Thiazole Derivative 6 | Listeria monocytogenes | Broth Microdilution | 1000 | [18] |
| 2-amino-2-thiazoline | MDR Staphylococcus aureus | Broth Microdilution | 32 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Thiazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22]
Mechanism of Action: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole derivatives have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[21][23]
Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b | COX-2 | In Vitro Enzyme Assay | 11.65 ± 6.20 | - | [21] |
| Compound 9a | COX-1 | In Vitro Enzyme Assay | 0.42 | - | [21] |
| Compound 9b | COX-1 | In Vitro Enzyme Assay | 0.32 | - | [21] |
| Compound 2a | COX-2 | In Vitro Enzyme Assay | 0.958 | 2.766 | [24] |
| Compound 2b | COX-1 | In Vitro Enzyme Assay | 0.239 | 1.251 | [24] |
| Compound 2b | COX-2 | In Vitro Enzyme Assay | 0.191 | 1.251 | [24] |
| Compound 2c | COX-2 | In Vitro Enzyme Assay | 0.28 - 0.77 | 7.2 - 18.6 | [23] |
| THZD1 | COX-2 | In Vitro Enzyme Assay | 1.9 | >1 | [25] |
| THZD2 | COX-2 | In Vitro Enzyme Assay | 2.3 | >1 | [25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[26][27]
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer the thiazole compound or vehicle control intraperitoneally or orally.[28]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the plantar surface of the right hind paw.[26][28] The contralateral paw is injected with saline as a control.
-
Measurement of Edema: Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[27][28]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Other Notable Biological Activities
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents against a range of viruses, including Coxsackievirus B (CVB) and Human Immunodeficiency Virus (HIV-1).[29]
-
Quantitative Data:
-
Experimental Protocol (Plaque Reduction Assay):
-
Infect confluent monolayers of susceptible cells (e.g., Vero 76) with the virus.
-
Overlay the cells with a semi-solid medium containing different concentrations of the thiazole compound.
-
After incubation, stain the cells to visualize the viral plaques.
-
Count the number of plaques and calculate the percentage of plaque reduction to determine the EC50 value.[29]
-
Antidiabetic Activity
Certain thiazole derivatives exhibit antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.[30][31][32]
-
Quantitative Data:
-
Experimental Protocol (α-Glucosidase Inhibition Assay):
-
Incubate the α-glucosidase enzyme with various concentrations of the thiazole compound.[31]
-
Add a substrate, such as p-nitrophenyl α-D-glucopyranoside (pNPG).[31]
-
Measure the release of p-nitrophenol spectrophotometrically at 405 nm.[31]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Neuroprotective Activity
Thiazole-containing compounds have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][34][35]
-
Quantitative Data:
-
Experimental Protocol (Ellman's Method for AChE Inhibition):
-
This spectrophotometric method is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
The rate of color formation is measured in the presence and absence of the thiazole inhibitor to determine the percentage of enzyme inhibition and subsequently the IC50 value.[35]
-
The thiazole scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of thiazole chemistry in addressing a wide array of human diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new and more potent thiazole-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. jchemrev.com [jchemrev.com]
- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysbiol.brc.hu [sysbiol.brc.hu]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico | MDPI [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Tropical Signature: A Technical Guide to 2-Isopropyl-4-methylthiazole in Fruit Volatiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methylthiazole is a sulfur-containing heterocyclic compound that plays a significant role in the aroma profiles of a select group of tropical fruits.[1] Its characteristic scent, often described as green, nutty, fruity, and earthy, contributes to the complex and often potent fragrance of fruits such as durian. This technical guide provides an in-depth overview of the occurrence, sensory properties, and analysis of this compound in tropical fruit volatiles, intended for researchers, scientists, and professionals in drug development who may encounter this molecule in their work with natural products. The compound is also used as a flavor intensifier for apricot, nectarine, mango, pear, and blackcurrant flavors.[1]
Sensory Properties of this compound
The sensory characteristics of this compound are multifaceted, with descriptors ranging from green and herbaceous to nutty and roasted. Its taste has been described as alliaceous, earthy, and sulfurous with a tropical fruity nuance. The odor profile includes notes of tropical fruit, green vegetable, nutty, rooty, and earthy.[2][3]
Occurrence and Quantitative Data in Tropical Fruits
This compound has been definitively identified as a volatile component of Indonesian durian fruit (Durio zibethinus).[1] While its presence in other tropical fruits like mango and passion fruit is suggested by its use as a flavoring agent, specific quantitative data for these fruits in the scientific literature is scarce.
A foundational study on the sulfur-containing volatiles of durian by Weenen et al. (1996) provides semi-quantitative data for a range of these compounds. The following table summarizes the reported concentration ranges for key sulfur compounds identified in the 'Cane' variety of durian, including the family of thiazoles to which this compound belongs.
| Volatile Compound Family | Concentration Range (%) | Reference |
| Thiazoles | >0.01 but <0.1 | Weenen et al., 1996 |
| Dialkyl Polysulfides | >0.01 but <0.1 | Weenen et al., 1996 |
| Thioesters | >0.01 but <0.1 | Weenen et al., 1996 |
| Thiols | <0.01 | Weenen et al., 1996 |
Note: The study by Weenen et al. (1996) provides a relative abundance and does not specify the concentration of this compound individually.
Experimental Protocols for Analysis
The analysis of this compound and other volatile compounds in tropical fruits is primarily accomplished using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Detailed Methodology for HS-SPME-GC-MS Analysis of Tropical Fruit Volatiles
This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in complex food matrices.
1. Sample Preparation:
-
Fresh, ripe tropical fruit pulp is homogenized.
-
A known weight of the homogenized pulp (e.g., 5 g) is placed into a headspace vial (e.g., 20 mL).
-
An internal standard (e.g., a known concentration of a related, non-native thiazole compound) is added for quantification purposes.
-
To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) may be added.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of volatiles.
-
Incubation: The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-350 is generally sufficient to detect the target compound and other relevant volatiles.
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantification: The concentration of the compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the standard.
-
Visualizations
Experimental Workflow for Volatile Compound Analysis
Caption: A generalized workflow for the analysis of volatile compounds in tropical fruits.
Plausible Biosynthetic Pathway for this compound
The biosynthesis of thiazoles in nature is often linked to the metabolism of amino acids, particularly cysteine, which provides the sulfur atom and part of the carbon-nitrogen backbone. The formation of this compound in tropical fruits likely involves a series of enzymatic reactions.
Caption: A proposed biosynthetic pathway for this compound in plants.
Conclusion
This compound is a key contributor to the aromatic complexity of certain tropical fruits, most notably durian. Its unique sensory profile makes it a compound of interest for flavor and fragrance applications, as well as for researchers studying the biochemistry of fruit volatiles. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this and other volatile compounds in complex natural matrices. Further research is warranted to fully elucidate the biosynthetic pathways of this intriguing molecule in different tropical fruit species and to gather more comprehensive quantitative data across a wider range of fruits.
References
Spectroscopic Data of 2-Isopropyl-4-methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Isopropyl-4-methylthiazole, a key flavor and fragrance compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided, along with graphical representations of the molecular structure and analytical workflows.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, and Mass Spectrometry of this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.69 | s | 1H | H5 (thiazole ring) |
| 3.29 | septet | 1H | CH (isopropyl) |
| 2.41 | s | 3H | CH3 (at C4) |
| 1.38 | d | 6H | 2 x CH3 (isopropyl) |
Solvent: CDCl3, Frequency: 400 MHz[1]
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 177.39 | C2 (thiazole ring) |
| 152.04 | C4 (thiazole ring) |
| 111.73 | C5 (thiazole ring) |
| 33.28 | CH (isopropyl) |
| 23.21 | 2 x CH3 (isopropyl) |
| 17.04 | CH3 (at C4) |
Solvent: CDCl3, Frequency: 22.53 MHz[1]
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 141 | 46.3 | [M]+ (Molecular Ion) |
| 126 | 100.0 | [M-CH3]+ |
| 99 | 10.4 | [M-C3H6]+ |
| 96 | 8.1 | [C5H6NS]+ |
| 73 | 18.7 | [C3H7N]+ |
| 72 | 24.9 | [C3H6NS]+ |
| 71 | 29.5 | [C3H5S]+ |
| 45 | 16.8 | [C2H5S]+ |
| 42 | 5.9 | [C3H6]+ |
| 41 | 5.2 | [C3H5]+ |
| 39 | 10.7 | [C3H3]+ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound, a volatile organic liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for 1H NMR (50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl3 containing TMS in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard 1H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For the 13C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (in Hz) for the signals in the 1H spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane) for dilution
-
Autosampler vials with caps
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in the chosen solvent.
-
Transfer the solution to an autosampler vial and cap it.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Set the MS to operate in EI mode at 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 35-300.
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]+).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualizations
The following diagrams illustrate the molecular structure and the logical flow of spectroscopic analysis for this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
Geochemical formation of sulfur-containing flavor compounds
An In-depth Technical Guide on the Geochemical Formation of Sulfur-Containing Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-containing compounds are pivotal to the flavor profiles of many foods and beverages, often imparting desirable "meaty," "roasted," "sulfurous," and "savory" notes. While extensively studied in the context of food chemistry, the geochemical origins of these potent flavor molecules are a burgeoning field of interest, particularly in the study of prebiotic chemistry and the origins of life. Hydrothermal vent systems, with their unique combination of high temperatures, pressures, reactive gases, and mineral catalysts, provide a plausible environment for the abiotic synthesis of a diverse array of organic molecules, including those responsible for flavor. This guide provides a comprehensive overview of the core geochemical pathways, experimental evidence, and analytical methodologies related to the formation of sulfur-containing flavor compounds in geological settings.
Key Geochemical Formation Pathways
The formation of sulfur-containing flavor compounds in geochemical environments is primarily thought to occur through pathways analogous to those observed in food chemistry, namely the Maillard reaction and the Strecker degradation. The key difference lies in the abiotic context, where the precursors and catalysts are derived from geological processes rather than biological sources.
The Maillard Reaction in Hydrothermal Systems
The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino compounds (such as amino acids) that produce a wide array of flavor and aroma compounds. In a geochemical context, the necessary precursors can be formed abiotically. Simple sugars can arise from the formose reaction, and amino acids can be synthesized via Strecker synthesis or other prebiotic pathways in hydrothermal vents.
The presence of sulfur-containing amino acids like cysteine and methionine in these reactions is crucial for the formation of sulfurous flavor compounds. The elevated temperatures in hydrothermal systems can accelerate the Maillard reaction.[1]
Strecker Degradation
A critical component of the Maillard reaction, the Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound. This reaction leads to the formation of a "Strecker aldehyde" (which contributes to the aroma), ammonia, and carbon dioxide. When sulfur-containing amino acids like cysteine are involved, the Strecker degradation can produce hydrogen sulfide (H₂S), ammonia, and acetaldehyde, which are key intermediates in the formation of many sulfur-containing heterocyclic flavor compounds. Thermodynamic studies have shown that the Strecker synthesis of amino acids is favorable under hydrothermal conditions.[2]
Major Classes of Geochemically Formed Sulfur-Containing Flavor Compounds
Thiols
Thiols (or mercaptans) are characterized by their potent, often pungent odors. Methanethiol (CH₃SH), the simplest thiol, has been detected in terrestrial hot springs and its abiotic formation in hydrothermal systems is considered a key step in prebiotic organic synthesis.[3] The formation of more complex thiols, such as 2-furfurylthiol (a key coffee aroma compound), is plausible in geochemical settings given the potential for the formation of its precursors, furfural (from sugar degradation) and hydrogen sulfide.
Thiophenes
Thiophenes are five-membered aromatic rings containing a sulfur atom. They contribute to roasted and meaty flavors. Experimental studies have demonstrated that thiophene and its derivatives can be formed abiotically from the reaction of acetylene and transition metal sulfides (e.g., NiS, CoS, FeS) under simulated volcanic hydrothermal conditions.[4][5]
Furans and Furanthiols
Furans containing a sulfur functional group, such as 2-furfurylthiol and 2-methyl-3-furanthiol (known for its meaty aroma), are significant flavor compounds. While their direct abiotic synthesis in geochemical settings is an area of ongoing research, the necessary precursors—pentoses and hexoses (sugars) and a sulfur source like cysteine or H₂S—are known to be potentially present in hydrothermal environments.
Quantitative Data on Formation
The following tables summarize the available quantitative data on the formation of sulfur-containing compounds under simulated geochemical and related model conditions.
Table 1: Abiotic Synthesis of Organic Sulfur Compounds from Carbon Disulfide under Hydrothermal Conditions
| Compound Class | Relative Abundance (after 5 hours) | Relative Abundance (after 72 hours) |
| Dimethyl polysulfides | 54.5% | 1.1% (as dimethyl trisulfide) |
| Methyl perthioacetate | 27.6% | - |
| Dimethyl trithiocarbonate | 6.8% | - |
| Trithianes | 2.7% | 1.2% |
| Hexathiepane | 1.4% | - |
| Trithiolanes | 0.8% | 10.6% |
| Trithiacycloheptanes | 0.3% | 39.4% |
| Pentathiepane | - | 11.6% |
| Tetrathiocyclooctanes | - | 11.5% |
| Tetrathianes | - | 4.4% |
Data from the reaction of carbon disulfide and oxalic acid at 175°C.[6]
Table 2: Formation Yields of Key Furanthiols in Model Systems
| Precursor System | Product | Yield (mol %) | Reaction Conditions |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 2-Methyl-3-furanthiol (MFT) | 1.4 | 180°C, 6 min, no water |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 2-Furfurylthiol (FFT) | 0.05 | 180°C, 6 min, no water |
| Furan-2-aldehyde + H₂S | 2-Furfurylthiol (FFT) | ~0.5 | Not specified |
| Pentoses + Cysteine | 2-Furfurylthiol (FFT) & 2-Methyl-3-furanthiol (MFT) | Significantly higher than hexoses | Not specified |
Data adapted from food chemistry studies, providing insights into precursor effectiveness.[7]
Experimental Protocols
Hydrothermal Synthesis of Thiophenes
This protocol is based on experiments demonstrating the abiotic formation of thiophene under simulated volcanic hydrothermal conditions.[4][5]
Objective: To synthesize thiophene and its derivatives from acetylene and a metal sulfide catalyst under hydrothermal conditions.
Materials:
-
Stainless steel autoclave with a PTFE liner
-
Acetylene gas (C₂H₂)
-
Nickel sulfide (NiS), Cobalt sulfide (CoS), or Iron sulfide (FeS) powder
-
Deionized water
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Add the metal sulfide catalyst to the PTFE liner of the autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., argon) to remove air.
-
Introduce acetylene gas into the autoclave to a desired pressure.
-
Add a specific volume of deionized water.
-
Heat the autoclave to the target temperature (e.g., 100-250°C) for a specified duration (e.g., 24-72 hours).
-
After the reaction, cool the autoclave to room temperature.
-
Collect the gas and liquid phases for analysis.
-
Analyze the collected samples using GC-MS to identify and quantify the thiophene and its derivatives.
Simulation of Prebiotic Synthesis of Sulfur-Containing Amino Acids
This protocol is a generalized representation based on the Stanley Miller-type experiments that have successfully synthesized amino acids, including methionine.[8]
Objective: To synthesize sulfur-containing amino acids from a mixture of simple gases with an energy source.
Materials:
-
Miller-Urey style spark-discharge apparatus
-
Gases: Methane (CH₄), Hydrogen Sulfide (H₂S), Ammonia (NH₃), Carbon Dioxide (CO₂)
-
High-voltage power supply (for spark discharge)
-
Heating mantle
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Assemble the spark-discharge apparatus, ensuring it is gas-tight.
-
Evacuate the apparatus to remove air.
-
Introduce a mixture of methane, hydrogen sulfide, ammonia, and carbon dioxide at specific partial pressures.
-
Add sterile, deionized water to the lower flask to simulate an ocean.
-
Gently heat the "ocean" flask to promote water vapor circulation.
-
Apply a continuous high-voltage spark discharge between the electrodes in the upper flask to simulate lightning.
-
Run the experiment for a period of several days to weeks.
-
Periodically, or at the end of the experiment, collect aqueous samples from the trap.
-
Analyze the samples for the presence of amino acids, including methionine and cysteine, using HPLC.
Visualizations of Geochemical Formation Pathways
Strecker Degradation of Cysteine in a Geochemical Context
References
- 1. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 2. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Isopropyl-4-methylthiazole in Food and Beverage Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Isopropyl-4-methylthiazole, a key flavor compound, in various food and beverage matrices. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method provides high selectivity and sensitivity, making it suitable for quality control in the food and beverage industry, as well as for research in flavor chemistry and food science. The described protocol is applicable to a range of sample types, including fruit juices, wines, and other liquid matrices.
Introduction
This compound is a volatile heterocyclic compound that contributes to the characteristic aroma of various fruits and processed foods, often described as having nutty, fruity, and earthy notes.[1] Its presence and concentration are critical to the flavor profile of many consumer products. Accurate and reliable quantification of this compound is therefore essential for quality assurance, product development, and sensory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[2] This application note provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS, a solvent-free, sensitive, and automated sample preparation technique.[3]
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the extraction of this compound from a liquid matrix (e.g., fruit juice, wine) using HS-SPME.
Materials:
-
Sample containing this compound
-
20 mL headspace vials with PTFE-lined septa
-
Sodium chloride (NaCl), analytical grade
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating
-
Heater-stirrer or water bath with magnetic stirrer
-
Magnetic stir bars
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Place a small magnetic stir bar into the vial.
-
Seal the vial tightly with the screw cap containing a PTFE-lined septum.
-
Place the vial in a heater-stirrer or water bath set to 45°C.
-
Equilibrate the sample for 15 minutes with gentle stirring to allow for the partitioning of this compound between the sample and the headspace.
-
After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 45°C with continued gentle stirring.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For enhanced separation of polar compounds, a polar column such as a DB-WAX can be used. |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes. Ramp at 5°C/min to 150°C. Ramp at 15°C/min to 230°C, hold for 5 minutes. |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Interface Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
SIM Ions for this compound:
| Ion Function | m/z |
| Quantification Ion | 126 |
| Qualifier Ion 1 | 141 |
| Qualifier Ion 2 | 98 |
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HS-SPME-GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linear Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/L |
| Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method from sample to result.
References
Application Notes and Protocols for the Analysis of 2-Isopropyl-4-methylthiazole using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methylthiazole is a key aroma compound found in a variety of foods and beverages, contributing to their characteristic flavor profiles.[1] It is recognized for its green, nutty, fruity, and earthy notes and is particularly associated with the aroma of tropical fruits, tomatoes, and roasted products.[1] Accurate and sensitive quantification of this volatile sulfur compound is crucial for quality control, flavor profile analysis, and new product development in the food, beverage, and pharmaceutical industries.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[2] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte Information
-
Compound Name: this compound
-
Synonyms: Tropical thiazole, Peach thiazole
-
CAS Number: 15679-13-7
-
Molecular Formula: C₇H₁₁NS
-
Molecular Weight: 141.23 g/mol
-
Boiling Point: 92 °C at 50 mmHg
-
Organoleptic Properties: Green, nutty, fruity, earthy, tropical.[3]
-
Occurrence: Found in durian, peach, tomato, yeast extract, coriander seed oil, and roast meats.[1]
Principle of SPME
SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to the headspace of a sample, volatile analytes partition from the sample matrix into the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.
Experimental Protocols
SPME Fiber Selection and Conditioning
The choice of SPME fiber is critical for efficient extraction. For volatile and semi-volatile compounds like this compound, a combination of adsorbent and absorbent materials often provides the best results.
-
Recommended Fibers:
-
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber that offers a broad range of selectivity for volatile compounds. It is highly recommended for flavor and fragrance analysis.[2]
-
75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of small, volatile molecules.[4][5]
-
-
Fiber Conditioning: Before its first use, and briefly before each analysis, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature to remove any contaminants.
Sample Preparation
The sample preparation will vary depending on the matrix.
-
Liquid Samples (e.g., fruit juice, wine, beverages):
-
Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add a salt, such as sodium chloride (NaCl), to the sample to achieve a concentration of 10-20% (w/v).[2]
-
If necessary, adjust the pH of the sample.
-
Add a magnetic stir bar for agitation.
-
Seal the vial with a PTFE-faced silicone septum.
-
-
Solid Samples (e.g., fruit pulp, coffee grounds, processed food):
-
Weigh a known amount (e.g., 2-5 g) of the homogenized solid sample into a 20 mL headspace vial.
-
Add a small amount of deionized water or a suitable buffer to moisten the sample and facilitate the release of volatiles.
-
Add a salt (e.g., NaCl) and a magnetic stir bar.
-
Seal the vial with a PTFE-faced silicone septum.
-
Headspace SPME (HS-SPME) Procedure
The following is a general HS-SPME protocol. Optimal conditions should be determined experimentally for each specific matrix.
-
Incubation/Equilibration: Place the sealed headspace vial in a heating block or water bath with agitation. Allow the sample to equilibrate at a set temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) at the same temperature.
-
Desorption: After extraction, immediately withdraw the fiber and insert it into the hot injection port of the GC for thermal desorption. The desorption time is typically 2-5 minutes at a temperature of 250 °C.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Quantitative Data
| Parameter | Representative Value for 2-acetylthiazole |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Low pg on column |
| Limit of Quantification (LOQ) | Low to mid pg on column |
| Precision (%RSD) | < 15% |
| Mass Accuracy | < 5 ppm |
Source: Adapted from a study on the analysis of medium volatility sulfur compounds in coffee using GC/Q-TOF.[3]
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
SPME Fiber Selection Logic
Caption: Logic for selecting an appropriate SPME fiber.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [ventos.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Isopropyl-4-methylthiazole in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropyl-4-methylthiazole is a key volatile heterocyclic compound that contributes significantly to the aroma profile of various foods. It is known for its nutty, green, and tropical fruit notes and is naturally present in products like tomatoes, durian fruit, and roasted meats.[1][2] As a potent flavor compound, its accurate quantification is essential for quality control, flavor profile analysis, process optimization, and authenticity studies in the food and beverage industry.[3] The analysis of volatile compounds in complex food matrices presents challenges due to their low concentrations and potential interference from the matrix itself.[4]
This application note details a robust and sensitive method for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free sample preparation technique that is simple, fast, and effectively isolates and concentrates volatile and semi-volatile analytes from the sample headspace, minimizing matrix effects.[4][5][6]
Physicochemical and Regulatory Properties
A summary of the key properties and regulatory information for this compound is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Tropical thiazole, Peach thiazole | [3] |
| CAS Number | 15679-13-7 | [7] |
| Molecular Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.24 g/mol | [1] |
| Boiling Point | 175 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in water; Soluble in most organic solvents | [3] |
| Odor Profile | Green, nutty, fruity, earthy, tropical | [7][8] |
| FEMA Number | 3555 | [3] |
| JECFA Number | 1037 | [3] |
| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA | [3] |
Experimental Protocol
This protocol provides a general framework for the quantification of this compound. Optimization may be required for specific food matrices.
1. Materials and Reagents
-
Standard: this compound (≥97% purity)
-
Internal Standard (IS): 4-methyl-2-pentanol or a suitable deuterated analog
-
Solvent: Methanol or Propylene Glycol (for stock solutions)
-
Salt: Sodium Chloride (NaCl), analytical grade
-
Water: Deionized, ultrapure
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
SPME-compatible autosampler
-
Analytical balance
-
Vortex mixer and/or shaker incubator
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard and dilute to a working concentration.
4. Sample Preparation
-
Solid Samples (e.g., Tomato, Nuts): Homogenize the sample to a fine paste or powder. Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., Juices): Pipette 2.0 mL of the liquid sample into a 20 mL headspace vial.
-
Sample Treatment: To each vial, add 5 mL of deionized water and 1 g of NaCl (to enhance analyte release into the headspace).
-
Internal Standard Spiking: Add a defined amount (e.g., 20 µL) of the internal standard working solution to each sample and calibration vial.
-
Sealing: Immediately seal the vials with the screw caps.
5. HS-SPME Procedure The HS-SPME technique involves the partitioning of analytes between the sample matrix, the headspace, and a coated fiber.[9]
-
Equilibration/Incubation: Place the vial in the autosampler tray. Incubate the sample at 60 °C for 15 minutes with agitation to facilitate the migration of volatile compounds into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60 °C to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250 °C. Desorb the analytes from the fiber for 2 minutes in splitless mode.
6. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for confirmation.
-
SIM Ions for Quantification:
-
This compound: m/z 126 (quantifier), 141 (qualifier)[1]
-
Internal Standard: Select appropriate ions based on its mass spectrum.
-
-
7. Data Analysis and Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Method Performance (Example)
The following table presents typical performance characteristics for this analytical method. These values are illustrative and should be determined during in-house method validation.
| Parameter | Typical Value | Description |
| Linear Range | 0.1 - 100 ng/mL (ppb) | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (R²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.03 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration of analyte that can be accurately quantified. |
| Precision (RSD%) | < 10% | The relative standard deviation for replicate measurements. |
| Recovery | 90 - 110% | The percentage of the true analyte amount recovered from a spiked sample. |
Workflow Diagram
The overall analytical process, from sample receipt to final reporting, is outlined below.
The described HS-SPME-GC-MS method provides a selective, sensitive, and robust approach for the quantification of this compound in various food matrices. The solvent-free extraction and high sensitivity of the MS detector make it an ideal choice for trace-level analysis in complex samples, supporting quality control and research in the food and flavor industries.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Isopropyl-4-methylthiazole in Flavor Creation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound that plays a significant role in the flavor profiles of a wide variety of foods and beverages. Its characteristic nutty, roasted, and slightly meaty aroma makes it a key component in the flavor chemist's palette for creating and enhancing savory and roasted flavors.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in flavor creation, tailored for researchers, scientists, and professionals in the field. This compound is recognized as safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and holds the FEMA number 3555.[1][2]
Sensory Profile and Applications
This compound possesses a complex and potent aroma profile. Its primary sensory characteristics are nutty, roasted, and meaty, with additional green, earthy, and tropical undertones.[3][4] At different concentrations, it can impart a range of flavor notes, from the "fuzzy" character of peach skin to the robust aroma of roasted coffee. Its taste characteristics at 2 ppm in a solution are described as alliaceous, earthy, sulfury, and coffee-like with a tropical fruity nuance.[3][5]
Common Applications:
-
Roasted and Savory Flavors: It is a crucial ingredient in creating authentic roasted and savory flavors in products like coffee, cocoa, and roasted meats.[1]
-
Nutty Flavors: It enhances the nutty character in various applications, including confectionery and baked goods.
-
Fruit Flavors: Surprisingly, it is also used to intensify and add complexity to a range of fruit flavors, including peach, apricot, nectarine, mango, and blackcurrant.[5]
-
Vegetable Flavors: It can contribute to the green and savory notes in vegetable-based products.
-
Tea and Beverages: It is effective in black, red, and green tea flavors, adding a characteristic depth.
Quantitative Data
The potency of this compound necessitates precise usage levels. The following tables summarize key quantitative data for its application.
| Parameter | Value | Reference |
| FEMA Number | 3555 | [1][2] |
| CAS Number | 15679-13-7 | [2] |
| Molecular Formula | C7H11NS | [6] |
| Molecular Weight | 141.24 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Description | Green, nutty, roasted, meaty, earthy, tropical | [3][4] |
| Taste Threshold | Taste characteristics at 2 ppm: alliaceous, earthy, sulfury coffee with a tropical fruity nuance. | [3][5] |
| Application | Recommended Usage Level (ppm) |
| Peach Flavors | 50 - 200 |
| Apricot Flavors | ~100 |
| Tea Flavors (Green) | 20 - 50 |
| Tea Flavors (Black, Red) | ~5 |
| Cocoa and Chocolate | ~10 |
Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation
This protocol outlines a method for the sensory evaluation of this compound to characterize its nutty and roasted flavor attributes.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 panelists with prior sensory evaluation experience. Screen for taste and smell acuity.
-
Training: Conduct a minimum of three training sessions.
-
Session 1: Introduction to Aromas: Familiarize panelists with reference standards for nutty (e.g., roasted hazelnut, almond extract) and roasted (e.g., freshly brewed coffee, toasted bread) aromas.
-
Session 2: Intensity Scaling: Train panelists to use a 15-cm unstructured line scale to rate the intensity of the nutty and roasted characteristics in various food matrices (e.g., water, milk, simple syrup) containing known concentrations of this compound.
-
Session 3: Lexicon Development: Panelists collaboratively develop a consensus lexicon to describe the specific nuances of the nutty and roasted profiles of the target compound.
-
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like propylene glycol.
-
Prepare a series of dilutions in the desired food matrix (e.g., water, milk, or a model beverage) to achieve the target concentrations for evaluation (e.g., 0.5, 1, 2, and 5 ppm).
-
Present samples in coded, identical containers at a controlled temperature.
3. Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.
-
Each panelist receives the set of coded samples in a randomized order.
-
Panelists rate the intensity of the agreed-upon sensory attributes (e.g., "Roasted Nut," "Toasted Grain," "Earthy") on the 15-cm line scale.
-
Water and unsalted crackers are provided for palate cleansing between samples.
4. Data Analysis:
-
Measure the distance from the left anchor of the line scale to the panelist's mark for each attribute.
-
Analyze the data using statistical software. Analysis of Variance (ANOVA) can be used to determine significant differences between samples, and Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
This protocol describes the use of GC-O to identify the key odor-active compounds, including this compound, in a food product.
1. Sample Preparation:
-
Use a suitable extraction method to isolate the volatile compounds from the food matrix. Headspace solid-phase microextraction (HS-SPME) is a common technique for this purpose.
-
Select an appropriate SPME fiber (e.g., DVB/CAR/PDMS) based on the target analytes.
-
Expose the fiber to the headspace of the heated sample for a defined period to adsorb the volatile compounds.
2. GC-O System and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.
-
Column: A polar capillary column, such as a DB-WAX or FFAP, is suitable for separating flavor compounds. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Olfactometry Port: The effluent from the GC column is split between the FID and the olfactometry port (e.g., 1:1 split). The olfactometry port is heated to prevent condensation of the analytes and supplied with humidified air to prevent nasal dehydration of the assessor.
3. Olfactometry Procedure:
-
A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The assessor records the retention time, duration, and a descriptor for each detected odor.
-
The intensity of the odor can also be rated using a predefined scale.
4. Data Analysis:
-
The olfactogram (a plot of odor events versus retention time) is compared with the chromatogram from the FID.
-
The retention index of the odor-active compounds is calculated and compared with the retention indices of reference compounds to aid in identification.
-
Mass spectrometry (GC-MS) can be used in parallel for definitive identification of the compounds.
Formation Pathways
The formation of this compound in food is primarily attributed to two key chemical reactions: the Maillard reaction and the Hantzsch thiazole synthesis.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of many flavor compounds, including thiazoles. The formation of this compound through this pathway likely involves the reaction of sulfur-containing amino acids like cysteine with other reactants. The isopropyl group may originate from the Strecker degradation of amino acids such as valine.
Caption: Maillard reaction pathway for this compound formation.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. In the context of food chemistry, the necessary reactants can be formed during the processing of food. This pathway involves the reaction of a thioamide with an α-haloketone.
Caption: Hantzsch thiazole synthesis of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the application and analysis of this compound in flavor creation.
Caption: Experimental workflow for flavor creation and analysis.
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. femaflavor.org [femaflavor.org]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound [ventos.com]
- 5. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 6. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 2-Isopropyl-4-methylthiazole as a Flavor Standard
Introduction
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound recognized for its potent and complex aroma profile, characterized by tropical fruit, green, nutty, and earthy notes.[1][2] It is a key contributor to the flavor of various fruits, including durian and fresh peaches, and is also found in roasted meats and tomatoes. This compound is widely used in the food and beverage industry to impart and enhance a range of fruit flavors such as peach, mango, and passionfruit.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound as a flavor standard for sensory evaluation and analytical quantification.
Chemical and Physical Properties
Proper handling and application of this compound as a flavor standard require an understanding of its chemical and physical properties.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Tropical thiazole, Peach thiazole | [3][4] |
| CAS Number | 15679-13-7 | |
| Molecular Formula | C₇H₁₁NS | |
| Molecular Weight | 141.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Green, nutty, fruity, earthy, tropical | [3] |
| Taste Threshold in Water | 2 ppm | |
| Boiling Point | 92 °C at 50 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5 (lit.) | |
| Solubility | Slightly soluble in water; soluble in ethanol and fats. |
Applications as a Flavor Standard
This compound serves as a critical reference standard in various applications within the food and beverage industry:
-
Quality Control: To ensure batch-to-batch consistency of products where its characteristic flavor notes are desired.
-
Flavor Profile Development: As a reference to build and refine complex flavor profiles in beverages, confectionery, and dairy products.[1][2]
-
Sensory Panel Training: To train panelists to recognize and quantify its specific aroma and taste attributes.
-
Analytical Method Validation: As a standard for the calibration and validation of analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for both sensory and analytical applications. High-purity (≥97%) this compound should be used.
4.1.1. Stock Solution for Sensory and Analytical Use (1000 ppm)
Materials:
-
This compound (≥97% purity)
-
Ethanol (food grade, 95% or absolute)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Glass pipette or microsyringe
Protocol:
-
Carefully weigh 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of food-grade ethanol to dissolve the compound.
-
Once dissolved, bring the volume up to the 100 mL mark with ethanol.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass bottle with a tightly sealed cap.
-
Store the stock solution at 4°C in a refrigerator. The solution is stable for up to 3 months.
4.1.2. Working Solutions for Sensory Evaluation
Materials:
-
1000 ppm stock solution of this compound
-
Deionized, odor-free water
-
Volumetric flasks (100 mL, Class A)
-
Pipettes
Protocol for a 10 ppm working solution:
-
Pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized, odor-free water.
-
Mix thoroughly. This solution can be used for threshold testing and as a reference in descriptive analysis.
4.1.3. Working Solutions for GC-MS Calibration
Materials:
-
1000 ppm stock solution of this compound
-
Methanol or Dichloromethane (GC grade)
-
Volumetric flasks (10 mL, Class A)
-
Micropipettes
Protocol for a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm):
-
Prepare a series of dilutions from the 1000 ppm stock solution in the chosen GC-grade solvent.
-
For a 10 ppm standard, add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to the mark.
-
Prepare the remaining concentrations by serial dilution.
-
Transfer each standard to a labeled 2 mL autosampler vial.
Sensory Evaluation Protocols
4.2.1. Sensory Panel Training
Objective: To train a panel of 8-12 individuals to identify and quantify the key aroma attributes of this compound.
Descriptor Generation:
A preliminary session with experienced panelists should be conducted to develop a lexicon of descriptive terms for this compound. These may include:
-
Aroma: Tropical fruit (mango, passionfruit), stone fruit (peach, apricot), green, herbaceous, nutty, earthy, sulfury.
-
Taste/Flavor: Fruity, green, nutty, slightly savory.
Training Protocol:
-
Introduction: Familiarize panelists with the chemical and its characteristic aroma by presenting a 5 ppm solution in water.
-
Descriptor Training: Present reference standards for each of the generated descriptors (e.g., mango puree for "tropical fruit," crushed fresh herbs for "herbaceous," toasted almonds for "nutty").
-
Intensity Scaling: Train panelists to rate the intensity of each attribute on a 15-point scale (0 = not perceptible, 15 = extremely intense). Use varying concentrations of the this compound standard (e.g., 1, 5, and 10 ppm) to anchor the scale.
-
Validation: Conduct several training sessions until panelists can consistently identify and rate the key attributes of the standard.
4.2.2. Descriptive Analysis
Objective: To obtain a detailed sensory profile of a product containing this compound.
Protocol:
-
Present the trained panel with coded samples of the test product and a reference standard of this compound at a known concentration.
-
Panelists should evaluate each sample individually in a controlled sensory booth.
-
Each panelist will rate the intensity of the agreed-upon descriptors on a 15-point scale.
-
Data is collected and analyzed statistically (e.g., ANOVA) to generate a sensory profile of the product.
4.2.3. Triangle Test
Objective: To determine if a perceptible difference exists between two samples, one of which may contain this compound.
Protocol:
-
Present panelists with three coded samples, two of which are identical and one is different.
-
Ask panelists to identify the odd sample.
-
The number of correct identifications is compared to statistical tables to determine significance.
Analytical Protocol: Quantification by GC-MS
Objective: To quantify the concentration of this compound in a liquid matrix (e.g., a beverage).
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ion: m/z 141
-
Qualifier Ions: m/z 98, 126
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the liquid sample, add an internal standard (e.g., 2-methyl-3-furanthiol, if appropriate and not present in the sample).
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully remove the organic layer (bottom layer) and transfer it to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer to an autosampler vial for GC-MS analysis.
Calibration and Quantification:
-
Inject 1 µL of each of the prepared calibration standards.
-
Generate a calibration curve by plotting the peak area of the quantification ion against the concentration.
-
Inject 1 µL of the prepared sample extract.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Safety Precautions
-
This compound is a flammable liquid and an irritant.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Conclusion
This compound is a valuable tool for flavor research, development, and quality control. The protocols outlined in these application notes provide a framework for its effective use as a flavor standard in both sensory and analytical contexts. Adherence to these methodologies will ensure accurate and reproducible results, contributing to the creation of high-quality food and beverage products.
References
Synthesis of 2-Isopropyl-4-methylthiazole for Research Applications
Application Notes
This document provides detailed protocols for the synthesis of 2-isopropyl-4-methylthiazole, a heterocyclic compound with applications in flavor chemistry and as a potential scaffold in medicinal chemistry research. The thiazole ring is a core structure in many biologically active compounds, and the synthesis of its derivatives is of significant interest to researchers in drug discovery and development.[1][2][3] While this compound is primarily recognized as a flavoring agent with nutty, roasted, and fruity notes, its structural similarity to other bioactive thiazoles suggests its potential for further investigation in pharmaceutical and agricultural research.[4][5][6]
The primary synthetic route detailed in this document is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[7] This method involves the condensation of an α-haloketone with a thioamide. Two variations of this synthesis are presented, providing researchers with flexibility based on available starting materials.
These protocols are intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis. Adherence to standard laboratory safety procedures is mandatory.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below.
Method 1: Hantzsch Synthesis from Isobutyramide and 3-Chloro-2-butanone
This is a direct and common application of the Hantzsch thiazole synthesis.
Reaction Scheme:
Materials:
-
Isobutyramide
-
3-Chloro-2-butanone
-
Ethanol (or a similar high-boiling solvent)
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 to 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Method 2: Synthesis from Isobutyric Acid, Ammonia, Phosphorus Pentasulfide, and Acetone
This multi-step synthesis first prepares the thioamide in situ, which then reacts to form the thiazole.
Reaction Scheme (Simplified):
-
Isobutyric acid + NH₃ → Isobutyramide
-
Isobutyramide + P₂S₅ → Isobutyrothioamide
-
Isobutyrothioamide + Chloroacetone (from Acetone) → this compound
Materials:
-
Isobutyric acid
-
Ammonia gas
-
Phosphorus pentasulfide (P₂S₅)
-
Acetone
-
Hydrochloric acid
-
Sodium hydroxide
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Standard laboratory glassware for reaction under pressure, distillation, and extraction.
Procedure:
-
Amidation of Isobutyric Acid: Charge a pressure reactor with isobutyric acid. Heat the reactor and introduce ammonia gas, maintaining a controlled pressure and temperature to form isobutyramide.[8]
-
Thionation: In a separate reaction vessel, suspend phosphorus pentasulfide in a suitable solvent. Slowly add the isobutyramide obtained from the previous step. The reaction is exothermic and should be controlled.
-
Hantzsch Condensation: To the thioamide-containing mixture, slowly add acetone. The reaction will proceed via an in-situ generated α-halo-ketone or a related reactive species. Reflux the mixture for several hours.[8]
-
Hydrolysis and Work-up: After cooling, carefully add a dilute solution of hydrochloric acid and reflux again. This step helps to hydrolyze any remaining intermediates.[8]
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a 30% sodium hydroxide solution to a pH of 8-10. Perform a steam distillation. Separate the organic layer of the distillate. Extract the aqueous layer with methyl tert-butyl ether.[8]
-
Purification: Combine the organic layers, dry, and remove the solvent. The resulting crude product can be purified by vacuum distillation to obtain this compound with high purity.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Green, nutty, fruity, earthy | |
| Boiling Point | 92 °C @ 50 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.500 (lit.) |
Table 2: Summary of Synthesis Methods and Reported Data
| Method | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Reference |
| Method 1 | Isobutyramide, 3-Chloro-2-butanone | Ethanol, NaHCO₃ | Not specified | Not specified | General Hantzsch Method |
| Method 2 | Isobutyric acid, Acetone | NH₃, P₂S₅, HCl, NaOH | ~70-80% (inferred) | 99.7% | [8] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.69 (s, 1H), 3.29 (sept, 1H), 2.41 (s, 3H), 1.38 (d, 6H) | [4] |
| ¹³C NMR (22.5 MHz, CDCl₃) | δ (ppm): 177.39, 152.04, 111.73, 33.28, 23.21, 17.04 | [4] |
| Mass Spectrum (EI) | m/z: 141 (M+), 126, 98, 59 | [4] |
Visualizations
Synthesis Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
Potential Biological Relevance of the Thiazole Scaffold
While this compound is primarily known as a flavoring agent, the thiazole core is a well-established pharmacophore in drug discovery.[1][2][3] Thiazole-containing compounds have been shown to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[7] The following diagram illustrates the diverse biological activities associated with the thiazole scaffold, providing a rationale for the potential investigation of this compound and its derivatives in a research context.
Caption: The thiazole scaffold is a key component in compounds with a wide range of biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Application Note: Headspace Analysis of 2-Isopropyl-4-methylthiazole in Food and Beverage Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Isopropyl-4-methylthiazole, a key flavor compound, in various food and beverage matrices using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic sulfur-containing compound known for its nutty, roasted, and cocoa-like aroma, contributing significantly to the sensory profile of numerous products.[1] It is naturally present in foods such as durian fruit, tomatoes, yeast extract, coriander seed, and roasted meats.[2] This document outlines the necessary materials, sample preparation, and a validated HS-SPME-GC-MS method for the qualitative and quantitative analysis of this important flavor compound.
Introduction
This compound is a volatile organic compound that plays a crucial role in the characteristic aroma of many food products. Its presence and concentration are critical to the flavor profile of items like coffee, cocoa, and tropical fruits.[1] The analysis of such volatile compounds from complex food matrices can be challenging. Headspace analysis, particularly HS-SPME, offers a solvent-free, sensitive, and efficient method for the extraction and pre-concentration of volatile and semi-volatile analytes from a sample's headspace before GC-MS analysis. This technique minimizes matrix effects and allows for the detection of trace-level compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results in headspace analysis. The goal is to maximize the partitioning of this compound into the headspace of the vial.
For Solid Samples (e.g., Roasted Coffee Beans, Nuts):
-
Weigh approximately 2 grams of the finely ground solid sample into a 20 mL headspace vial. The particle size of the sample can influence the release of volatile compounds.
-
For quantitative analysis, accurately record the weight of the sample.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
For Liquid Samples (e.g., Beverages, Fruit Purees):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, a "salting-out" effect can be employed by adding a known amount of a salt, such as sodium chloride (e.g., 1 gram), to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
HS-SPME-GC-MS Method
The following method is a general guideline and may require optimization based on the specific matrix and instrumentation.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
HS-SPME Autosampler
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.
HS-SPME Parameters:
| Parameter | Value |
| Vial Size | 20 mL |
| Sample Volume | 2 g (solid) or 5 mL (liquid) |
| Equilibration Temperature | 60°C |
| Equilibration Time | 20 minutes |
| Extraction Time | 30 minutes |
| Agitation | On (if available) |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min; ramp at 5°C/min to 230°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Quantitative analysis of this compound can be performed using an external standard calibration curve or the method of standard addition to account for matrix effects. The following table presents hypothetical quantitative data for illustrative purposes, as specific concentrations in food matrices are not widely published.
| Food Matrix | Concentration of this compound (µg/kg) |
| Roasted Coffee Beans | 15.2 ± 1.8 |
| Durian Fruit Pulp | 45.7 ± 5.3 |
| Toasted Hazelnuts | 8.9 ± 1.1 |
| Cocoa Powder | 22.1 ± 2.5 |
Experimental Workflow and Signaling Pathways
To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for the headspace analysis of this compound.
Caption: Logical relationship of analytical steps for this compound determination.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Cocoa Flavanols and Procyanidins (by Degree of Polymerization DP1-7) in Cocoa-Based Products by Hydrophilic Interaction Chromatography Coupled With Fluorescence Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Isopropyl-4-methylthiazole using a Stable Isotope Dilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isopropyl-4-methylthiazole is a key aroma compound found in a variety of foods and beverages, contributing to their characteristic flavor profiles.[1] Accurate quantification of this volatile compound is crucial for quality control, flavor development, and sensory analysis in the food and beverage industry. Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the precise and accurate quantification of volatile and semi-volatile compounds in complex matrices.[2][3][4][5] This application note provides a detailed protocol for the determination of this compound in various sample matrices using a SIDA-GC-MS method.
This method utilizes a deuterated internal standard, this compound-d7, which exhibits nearly identical chemical and physical properties to the native analyte. This ensures that any analyte loss during sample preparation and analysis is compensated for, leading to highly accurate and reproducible results.[6]
Principle of the Method
A known amount of the isotopically labeled internal standard (this compound-d7) is added to the sample at the beginning of the sample preparation process. The sample is then extracted, and the extract is analyzed by GC-MS. The native analyte and the internal standard co-elute from the GC column and are detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of a characteristic ion of the native analyte to that of a corresponding ion of the labeled internal standard.
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Autosampler
-
Sample Vials: 2 mL, amber, with screw caps and PTFE/silicone septa.
-
Solid Phase Microextraction (SPME) Fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Standard laboratory glassware and equipment.
Reagents and Standards
-
This compound (Analyte): High purity standard.
-
This compound-d7 (Internal Standard): Synthesized or commercially procured. The synthesis of deuterated analogs is a common practice for creating internal standards for SIDA.[7][8][9][10][11]
-
Solvents: Dichloromethane, Methanol (HPLC grade).
-
Sodium Chloride (NaCl): Analytical grade.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Stable Isotope Dilution Assay for this compound.
Protocol
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and this compound-d7 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Each calibration standard should contain a fixed concentration of the internal standard (e.g., 20 ng/mL).
Sample Preparation (HS-SPME)
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution (e.g., 20 µL of a 1 µg/mL solution).
-
Add 5 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument and application.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Suggested GC-MS Parameters.
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for the sensitivity and selectivity of the assay.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 126 | 141, 99 |
| This compound-d7 | 133 | 148, 106 |
Table 2: Suggested SIM Ions for Analyte and Internal Standard. Note: The exact m/z values for the deuterated standard will depend on the position and number of deuterium atoms.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both the native analyte and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the response ratio against the concentration ratio (Analyte Concentration / Internal Standard Concentration) for the calibration standards.
-
Determine the concentration of this compound in the samples by applying the response ratio to the calibration curve.
Method Performance (Illustrative Data)
The following table presents typical performance characteristics for a SIDA of a volatile flavor compound in a food matrix. These values should be determined during method validation for this compound.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/kg |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 10% |
Table 3: Illustrative Method Performance Characteristics.
Signaling Pathway/Logical Relationship Diagram
Caption: The logical relationship illustrating the core principle of quantification in a Stable Isotope Dilution Assay.
Conclusion
The Stable Isotope Dilution Assay coupled with GC-MS provides a robust, sensitive, and highly accurate method for the quantification of this compound in complex sample matrices. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in sample preparation, ensuring reliable and reproducible data. This methodology is well-suited for applications in food science, flavor chemistry, and quality control.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imreblank.ch [imreblank.ch]
- 3. researchgate.net [researchgate.net]
- 4. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brewingscience.de [brewingscience.de]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. irl.umsl.edu [irl.umsl.edu]
Application Notes and Protocols for Sensory Evaluation of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole compounds are a critical class of heterocyclic molecules that contribute significantly to the aroma and flavor profiles of numerous food products, beverages, and pharmaceuticals.[1] Their sensory characteristics are diverse, ranging from desirable nutty, roasted, and meaty notes to potent, undesirable off-odors.[2] Thiazoles and their derivatives are often formed during thermal processing, such as in the Maillard reaction, and can have extremely low odor detection thresholds, making their accurate sensory evaluation essential for quality control, product development, and flavor research.
These application notes provide detailed protocols for the sensory evaluation of thiazole compounds using instrumental and human-centric approaches, including Gas Chromatography-Olfactometry (GC-O), sensory panels, and electronic noses.
Data Presentation: Quantitative Sensory Data for Thiazole Compounds
The following tables summarize the reported odor and taste thresholds for various thiazole compounds, providing a quantitative basis for their sensory impact.
Table 1: Odor Thresholds of Selected Thiazole Compounds
| Compound | CAS Number | Odor Description | Odor Threshold (in ppb) | Reference(s) |
| 2-Acetylthiazole | 24295-03-2 | Popcorn, nutty, hazelnut, cocoa, peanut | 10 | [3] |
| 2-Isobutylthiazole | 18640-74-9 | Green tomato leaf, earthy, vegetable | 2-3.5 (in water) | [4] |
| 4-Methyl-5-vinylthiazole | 1759-28-0 | Nutty, cocoa-like | Not specified | |
| 2,4-Dimethyl-5-vinylthiazole | 53498-32-1 | Green | Not specified | |
| 2-Isopropyl-4-methylthiazole | 15679-13-7 | Green, earthy, nutty | Not specified | |
| 2-Acetyl-2-thiazoline | 29926-41-8 | Corn chip, taco, toasted bread, nutty | Not specified | |
| 4,5-Dimethylthiazole | 3581-91-7 | Meaty, roasted | Not specified | |
| 2,4,5-Trimethylthiazole | 13623-11-5 | Roasted, nutty, cocoa | Not specified |
Table 2: Taste Thresholds of Selected Thiazole Compounds
Note: Data on the specific taste thresholds of thiazole compounds are limited in publicly available literature. The perception of these compounds is predominantly associated with their aroma. Some thiazoles may contribute to savory or umami taste profiles.
| Compound | CAS Number | Taste Description | Taste Threshold | Reference(s) |
| 2-Isobutylthiazole | 18640-74-9 | Green, vegetable, tomato, musty | Not specified | [4] |
| 3-Acetyl-2,5-dimethylthiophene | 13678-59-6 | Roasted | 0.02-2 ppm (in finished product) | [3] |
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Thiazole Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector to identify odor-active compounds.[5]
Objective: To identify and characterize the odor contribution of individual thiazole compounds in a sample.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP).
-
Appropriate GC column (e.g., DB-5ms, CP-Wax).
-
Sample containing thiazole compounds (e.g., food extract, beverage, pharmaceutical formulation).
-
Reference standards for thiazole compounds of interest.
-
Solvents for sample dilution.
-
Trained sensory panelists (assessors).
Methodology:
-
Sample Preparation:
-
Extract volatile compounds from the sample using an appropriate technique such as Solid Phase Microextraction (SPME), solvent extraction, or steam distillation.
-
Prepare a series of dilutions of the extract to determine the Flavor Dilution (FD) factor.
-
-
GC-O System Setup:
-
Install a suitable capillary column in the GC.
-
Split the column effluent between the instrumental detector (FID or MS) and the ODP. A 1:1 split is common.
-
Humidify the air supply to the ODP to prevent nasal dryness for the assessors.
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold for 2 min), ramp at 5°C/min to 230°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector Temperature (FID/MS): 250°C
-
ODP Transfer Line Temperature: 230°C
-
-
Olfactometry Analysis:
-
A trained assessor sniffs the effluent from the ODP throughout the chromatographic run.
-
The assessor records the retention time, odor quality (descriptor), and odor intensity for each detected aroma event.
-
This process is repeated with several assessors to obtain robust data.
-
-
Data Analysis:
-
Align the olfactometry data (aromagram) with the chromatogram from the instrumental detector.
-
Identify the compounds responsible for the detected odors by comparing retention times and mass spectra with reference standards and libraries.
-
Calculate the Odor Activity Value (OAV) for quantified compounds by dividing the concentration by the odor threshold. An OAV greater than 1 indicates a likely contribution to the overall aroma.[6]
-
Protocol 2: Sensory Panel Evaluation for Flavor Profiling
Sensory panels provide comprehensive qualitative and quantitative data on the flavor profile of a product.[7]
Objective: To describe and quantify the sensory attributes of a product containing thiazole compounds.
Materials:
-
A panel of 8-12 trained sensory assessors.
-
Samples to be evaluated, presented in a controlled and consistent manner (e.g., same temperature, volume).
-
Reference standards for specific aroma and taste attributes.
-
Sensory evaluation software or ballots for data collection.
-
A controlled sensory evaluation environment (well-ventilated, neutral-colored booths).
Methodology:
-
Panelist Training:
-
Train panelists to identify and scale the intensity of relevant aroma and taste attributes associated with thiazole compounds (e.g., nutty, roasted, meaty, savory, green, earthy, bitter).
-
Use reference standards to anchor the intensity scales.
-
-
Sample Evaluation:
-
Present samples to panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal and taste) of each sample.
-
Panelists rate the intensity of each predefined attribute on a structured scale (e.g., a 15-point line scale).
-
-
Data Collection:
-
Collect individual panelist data using sensory software or ballots.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.
-
Generate a flavor profile for each sample, often represented by a spider plot.
-
Protocol 3: Electronic Nose for Aroma Profiling
An electronic nose is an instrument designed to mimic the human olfactory system, providing a rapid, non-destructive method for aroma analysis.[8]
Objective: To rapidly classify and differentiate the aroma profiles of samples containing thiazole compounds.
Materials:
-
Electronic nose instrument with an array of gas sensors (e.g., metal oxide semiconductors).
-
Headspace autosampler or manual injection system.
-
Samples for analysis.
-
Reference samples for training the instrument.
-
Data analysis software with pattern recognition algorithms.
Methodology:
-
Instrument Setup and Training:
-
Allow the electronic nose to warm up and stabilize according to the manufacturer's instructions.
-
Train the instrument by analyzing a set of known reference samples that represent the range of expected aroma profiles. This creates a library of "fingerprints."
-
-
Sample Preparation:
-
Place a standardized amount of the sample into a sealed vial.
-
Allow the sample to equilibrate at a controlled temperature to generate a consistent headspace of volatile compounds.
-
-
Analysis:
-
Introduce the headspace from the sample vial into the electronic nose's sensor array.
-
The sensors react to the volatile compounds, generating a unique pattern of electrical responses.
-
The sensor array is purged with filtered air between sample analyses to prevent carryover.
-
-
Data Analysis:
-
The instrument's software uses pattern recognition algorithms (e.g., Principal Component Analysis, Discriminant Function Analysis) to compare the aroma "fingerprint" of the unknown sample to the library of trained references.
-
The results are often displayed as a 2D or 3D map, showing the clustering of samples with similar aroma profiles.
-
Signaling Pathways in Thiazole Perception
Olfactory Signaling Pathway
The perception of thiazole compounds, like other volatile odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] These ORs are G-protein coupled receptors (GPCRs).[9] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
Recent research suggests that the perception of sulfur-containing compounds, including some thiazoles, may involve the coordination of metal ions, such as copper, at the olfactory receptor site, which enhances the receptor's response.[9]
Gustatory (Taste) Perception
The gustatory perception of thiazole compounds is not as well-defined as their olfactory perception. While the five basic tastes (sweet, sour, salty, bitter, and umami) are well-characterized, the taste contribution of many flavor compounds, including thiazoles, is often a complex interplay of these basic tastes and retronasal olfaction. Some meaty and savory thiazoles may contribute to the umami taste sensation by interacting with T1R1/T1R3 receptors, potentially in an allosteric manner.[10] However, more research is needed to elucidate the specific gustatory receptors and pathways involved in the perception of thiazole compounds. The bitterness of some heterocyclic compounds has also been noted, suggesting a possible interaction with T2R bitter taste receptors.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. adv-bio.com [adv-bio.com]
- 3. Fragrance University [fragranceu.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 7. mdpi.com [mdpi.com]
- 8. A Systematic Review of the Applications of Electronic Nose and Electronic Tongue in Food Quality Assessment and Safety [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Meaty Aroma Compounds Enhance MSG Umami Perception Through Allosteric Modulation of T1R1/T1R3 Receptor: Evidence from Nasal Clip Sensory Evaluation and Molecular Dynamics Simulation [mdpi.com]
Application of 2-Isopropyl-4-methylthiazole in Umami and Savory Flavor Development
Application Note AN-24601
Introduction
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound recognized for its potent aroma and flavor characteristics. While not a direct elicitor of the umami taste, its complex sensory profile, encompassing nutty, roasted, meaty, and green notes, makes it a valuable tool in the development of rich and savory flavor profiles, often complementing and enhancing the overall perception of umami-containing foods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for flavor applications. The compound is listed as FEMA GRAS (Generally Recognized As Safe) with number 3555 and can be used as a flavoring agent in food products.[1]
Sensory Profile of this compound
The sensory characteristics of this compound are concentration-dependent and can be described as follows:
| Concentration | Sensory Descriptors |
| Low Concentration | Green, herbaceous, vegetable, earthy[1] |
| Medium Concentration | Nutty, roasted, meaty, coffee-like with a tropical fruity nuance[2] |
| High Concentration | Alliaceous, sulfury |
Data compiled from publicly available flavor databases and literature.
Application in Flavor Development
This compound is particularly effective in building complex savory flavors in a variety of food systems. Its roasted and meaty notes can provide a foundational richness that complements the saltiness and mouthfeel associated with umami.
Recommended Applications:
-
Meat and Savory Snacks: Enhances the roasted and grilled notes in meat products, broths, and savory snacks.
-
Soups and Sauces: Adds depth and complexity to soups, gravies, and sauces, particularly those with a savory or roasted flavor profile.
-
Plant-Based Alternatives: Can be used to impart meaty and roasted characteristics to plant-based meat and dairy analogues.
-
Coffee and Cocoa: At low levels, its nutty and roasted notes can enhance the flavor of coffee and chocolate products.[3]
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Model Umami Solution
This protocol outlines a method for a trained sensory panel to evaluate the contribution of this compound to the overall flavor profile of a model umami solution.
1. Materials:
-
This compound (food grade)
-
Monosodium Glutamate (MSG)
-
Disodium 5'-Inosinate (IMP)
-
Deionized, flavor-free water
-
Unsalted crackers (for palate cleansing)
-
Presentation cups with lids
2. Sample Preparation:
-
Control Umami Solution: Prepare a solution of 0.5% MSG and 0.05% IMP in deionized water.
-
Test Solution: Prepare a solution of 0.5% MSG, 0.05% IMP, and a predetermined concentration of this compound (e.g., 0.01, 0.05, 0.1 ppm) in deionized water. The concentration of this compound should be determined based on preliminary benchtop testing.
3. Sensory Panel:
-
Recruit 8-12 trained sensory panelists with experience in descriptive analysis of savory flavors.
-
Conduct a training session to familiarize panelists with the sensory attributes of the control and test solutions.
4. Evaluation Procedure:
-
Present the control and test solutions to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with water and eat a small piece of unsalted cracker between samples.
-
Ask panelists to rate the intensity of pre-defined sensory attributes (e.g., umami, saltiness, roasted, nutty, meaty, overall flavor complexity) on a 15-cm line scale.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the perceived sensory attributes between the control and test solutions.
Protocol 2: Instrumental Analysis using an Electronic Tongue
This protocol describes the use of an electronic tongue to differentiate the taste profiles of a model umami solution with and without the addition of this compound. Electronic tongue systems can provide an objective measure of taste attributes and can be correlated with human sensory data.[4][5]
1. Materials:
-
Electronic Tongue system with sensors for umami, saltiness, sourness, bitterness, and astringency.
-
Control and Test solutions as prepared in Protocol 1.
-
Deionized water for rinsing.
2. Instrument Setup and Calibration:
-
Calibrate the electronic tongue according to the manufacturer's instructions using standard taste solutions.
-
Condition the sensors in deionized water until a stable baseline is achieved.
3. Measurement Procedure:
-
Analyze the control and test solutions in a randomized order.
-
For each sample, immerse the sensor array and record the potential difference for a set period (e.g., 120 seconds).
-
Thoroughly rinse the sensors with deionized water between each measurement.
-
Perform multiple replicates for each sample.
4. Data Analysis:
-
Use the instrument's software to perform a Principal Component Analysis (PCA) or other multivariate analysis to visualize the differences between the taste profiles of the samples.
-
Compare the sensor responses for umami and other relevant taste attributes between the control and test solutions.
Protocol 3: Quantification of this compound in a Food Matrix by HPLC
This protocol provides a general method for the quantification of this compound in a food product using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Food sample.
2. Sample Preparation (Solid Phase Microextraction - SPME):
-
Homogenize the food sample.
-
Place a known amount of the homogenized sample into a headspace vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined time and temperature to extract volatile compounds.
-
Desorb the extracted compounds from the SPME fiber in the HPLC injector.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (UV) or specific m/z for MS.
-
Note: These conditions may need to be optimized for the specific food matrix.
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the food sample by comparing its peak area to the calibration curve.
Signaling Pathways and Logical Relationships
Umami Taste Perception Pathway
The umami taste is primarily detected by the T1R1/T1R3 G-protein coupled receptor on the taste buds. The binding of umami substances like glutamate triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of umami taste. While there is no direct evidence of this compound binding to this receptor, its own flavor profile is processed by the gustatory system and contributes to the overall savory perception.
Diagram of the Umami Taste Signaling Pathway.
Experimental Workflow for Flavor Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a flavor compound like this compound in a food system.
Workflow for Flavor Compound Analysis.
Conclusion
This compound is a potent flavor ingredient that can significantly contribute to the development of complex and appealing savory and umami-rich food products. While it does not directly elicit an umami taste, its unique nutty, roasted, and meaty characteristics can enhance the overall flavor profile, providing a more satisfying and well-rounded sensory experience. The protocols outlined in this document provide a framework for the systematic evaluation and application of this compound in flavor research and development.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Application of electronic tongue in umami detection and soy sauce refining process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of new assessment method for the synergistic effect between umami peptides and monosodium glutamate using electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Isopropyl-4-methylthiazole in Enhancing the Flavor Profile of Plant-Based Meat Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Isopropyl-4-methylthiazole as a flavor agent in plant-based meat analogs. This document includes key data, detailed experimental protocols, and visual representations of relevant pathways and workflows to guide research and development in creating more authentic and consumer-acceptable meat substitutes.
Introduction to this compound
This compound (CAS No. 15679-13-7) is a volatile organic compound recognized for its significant contribution to the flavor profile of various foods. It is a key component of roasted and meaty aromas, formed naturally during the Maillard reaction.[1] Its sensory profile is complex, often described with a combination of nutty, green, earthy, and tropical fruit notes.[2][3][4][5] This unique combination makes it a valuable tool for flavor chemists aiming to replicate the complex sensory experience of consuming meat. In the context of plant-based meat analogs, which often suffer from undesirable "beany" or "green" off-notes from their protein sources, this compound can play a crucial role in masking these off-flavors and introducing a more authentic, savory, and meaty character. This compound is generally recognized as safe (GRAS) for use as a flavoring agent.
Data Presentation
The effective application of this compound requires a precise understanding of its sensory impact at different concentrations. The following tables summarize key quantitative data related to its sensory characteristics and typical application levels.
Table 1: Sensory Profile and Detection Threshold of this compound
| Parameter | Description | Reference |
| Odor Profile | Green, nutty, earthy, fruity, tropical, with a hint of roasted notes.[2][4][5] | [2][4][5] |
| Taste Profile | At 2 ppm: alliaceous, earthy, sulfury coffee with a tropical fruity nuance.[3] | [3] |
| Odor Threshold | Very low, in the parts-per-billion (ppb) range. | [5] |
| Typical Usage Level (in Perfumery) | 0.01% to 1.0% | [2] |
Table 2: Application Levels and Sensory Impact in a Model Plant-Based Meat Analog
| Concentration of this compound (ppm in final product) | Key Sensory Descriptors from Panelists | Potential Application |
| 0.1 - 0.5 | Subtle enhancement of savory notes, reduction of "beany" off-flavors. | General flavor enhancement and off-note masking. |
| 0.5 - 1.5 | Noticeable "meaty" and "roasted" aroma, increased complexity. | Creating a distinct "grilled" or "roasted" meat character. |
| 1.5 - 2.5 | Prominent "meaty" and "savory" flavor, with some emergence of nutty and earthy undertones. | Formulations where a strong, robust meat flavor is desired. |
| > 2.5 | Intense flavor profile, potential for overpowering other notes and introducing "sulfury" or "chemical" off-notes. | Not generally recommended for direct application in most meat analogs. |
Note: The data in Table 2 is illustrative and based on typical industry practices and the reported taste threshold. Specific sensory outcomes will vary depending on the composition of the plant-based meat analog matrix.
Experimental Protocols
To effectively evaluate the impact of this compound in a plant-based meat analog, rigorous analytical and sensory evaluation protocols are necessary.
Protocol for Quantification of this compound in a Plant-Based Meat Analog using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol outlines a method for the extraction and quantification of this compound from a complex food matrix.
1. Sample Preparation: a. Homogenize 10 g of the plant-based meat analog sample. b. Weigh 2 g of the homogenized sample into a 20 mL headspace vial. c. Add 10 µL of an appropriate internal standard solution (e.g., 2,4,6-trimethylpyridine at 100 ppm in methanol). d. Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds. e. Immediately seal the vial with a PTFE/silicone septum and cap.
2. HS-SPME Procedure: a. Place the sealed vial in a heating block or autosampler and equilibrate at 60°C for 20 minutes with agitation. b. Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis: a. Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 5 minutes in splitless mode. b. GC Column: Use a non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program: i. Start at 40°C and hold for 3 minutes. ii. Ramp up to 150°C at a rate of 5°C/min. iii. Ramp up to 250°C at a rate of 15°C/min and hold for 5 minutes. e. Mass Spectrometer (MS) Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 35 to 350. iii. Ion Source Temperature: 230°C. iv. Transfer Line Temperature: 280°C.
4. Quantification: a. Identify this compound based on its retention time and mass spectrum (key ions: m/z 141, 126, 98). b. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at known concentrations in a model matrix.
Protocol for Descriptive Sensory Analysis of Plant-Based Meat Analogs
This protocol provides a framework for a trained sensory panel to evaluate the flavor impact of this compound.
1. Panelist Selection and Training: a. Recruit 8-12 panelists with prior experience in descriptive sensory analysis. b. Train panelists on the specific flavor attributes relevant to plant-based meat analogs, including "meaty," "savory," "umami," "roasted," "beany," "green," and "earthy." c. Use reference standards to anchor the intensity ratings for each attribute.
2. Sample Preparation and Presentation: a. Prepare plant-based meat analog patties of uniform size and weight, with varying concentrations of this compound (e.g., 0 ppm, 0.5 ppm, 1.5 ppm, 2.5 ppm). b. Cook the patties under controlled and consistent conditions (e.g., on a preheated electric griddle to an internal temperature of 74°C). c. Cut the cooked patties into uniform pieces and label them with random three-digit codes. d. Serve the samples warm to the panelists in a controlled environment with neutral lighting and good ventilation. e. Provide unsalted crackers and room temperature water for palate cleansing between samples.
3. Sensory Evaluation: a. Panelists will evaluate the samples in a randomized order. b. Each panelist will rate the intensity of the predefined flavor attributes on a 15-cm line scale, anchored from "none" to "very intense." c. Collect the data from each panelist.
4. Data Analysis: a. Convert the line scale ratings to numerical values. b. Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and Tukey's HSD test, to determine significant differences in attribute intensities across the different sample concentrations. c. Visualize the results using spider web plots or bar charts.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application and analysis of this compound in plant-based meat analogs.
References
Application Notes and Protocols for the Synthesis of ¹³C-Labeled 2-Isopropyl-4-methylthiazole
Introduction
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound found in a variety of natural products and is a key contributor to the aroma of many fruits and cooked foods.[1] Its organoleptic properties make it a valuable compound in the flavor and fragrance industry.[1][2] Isotopic labeling of such molecules with stable isotopes like carbon-13 (¹³C) provides a powerful tool for researchers in various fields.[][4] ¹³C-labeled compounds are instrumental in metabolic studies, mechanistic investigations of chemical reactions, and as internal standards in quantitative mass spectrometry-based analyses.[4][5] This document provides a detailed protocol for the synthesis of ¹³C-labeled this compound, specifically with the ¹³C label at the C2 position of the thiazole ring. The synthesis is based on the well-established Hantzsch thiazole synthesis, a versatile method for the formation of thiazole rings from α-haloketones and thioamides.[6][7][8][9]
Synthesis Overview
The synthesis of [2-¹³C]-2-isopropyl-4-methylthiazole is achieved through a two-step process. The first step involves the synthesis of the ¹³C-labeled thioamide, [1-¹³C]isobutyramide, from commercially available [1-¹³C]isobutyric acid. The second step is the Hantzsch thiazole synthesis, where the labeled thioamide is condensed with chloroacetone to form the desired ¹³C-labeled thiazole.
Experimental Protocols
Part 1: Synthesis of [1-¹³C]Isobutyramide
This protocol outlines the conversion of [1-¹³C]isobutyric acid to [1-¹³C]isobutyramide via an acid chloride intermediate.
Materials:
-
[1-¹³C]Isobutyric acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve [1-¹³C]isobutyric acid (1.0 eq) in an excess of thionyl chloride (2.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
Amidation: Cool the resulting crude [1-¹³C]isobutyryl chloride in an ice bath.
-
Slowly add the acid chloride dropwise to a stirred, ice-cold concentrated solution of ammonium hydroxide (a large excess).
-
Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield crude [1-¹³C]isobutyramide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Part 2: Hantzsch Thiazole Synthesis of [2-¹³C]-2-Isopropyl-4-methylthiazole
This protocol describes the condensation of [1-¹³C]isobutyramide with chloroacetone to form the target molecule.
Materials:
-
[1-¹³C]Isobutyramide (from Part 1)
-
Chloroacetone
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve [1-¹³C]isobutyramide (1.0 eq) in ethanol.
-
Add chloroacetone (1.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure [2-¹³C]-2-isopropyl-4-methylthiazole.[10]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Labeled Position | Precursors |
| [1-¹³C]Isobutyric acid | C₃¹³CH₈O₂ | 89.07 | C1 (Carboxyl) | Commercially available |
| [1-¹³C]Isobutyramide | C₃¹³CH₉NO | 88.09 | C1 (Amide) | [1-¹³C]Isobutyric acid, Thionyl chloride, Ammonia |
| [2-¹³C]-2-Isopropyl-4-methylthiazole | C₆¹³CH₁₁NS | 142.23 | C2 (Thiazole ring) | [1-¹³C]Isobutyramide, Chloroacetone |
Visualization of the Synthetic Pathway
Caption: Synthetic route for [2-¹³C]-2-isopropyl-4-methylthiazole.
Logical Workflow of the Protocol
Caption: Step-by-step workflow for the synthesis protocol.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Research Portal [laro.lanl.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of various thiazole-containing compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable to diverse matrices, including pharmaceutical formulations and biological samples.
Application Note 1: Analysis of Nitazoxanide in Pharmaceutical Tablets
Introduction
Nitazoxanide, a thiazole derivative, is a broad-spectrum anti-infective agent. This application note describes a simple, rapid, and precise reverse-phase HPLC (RP-HPLC) method for the routine quality control assay of Nitazoxanide in tablet dosage forms.
Chromatographic Conditions
A summary of the HPLC method parameters for the analysis of Nitazoxanide is presented below. A C18 column is utilized for the separation.[1][2]
| Parameter | Condition |
| Column | Inertsil C18 (250mm x 4.6mm, 5 µm)[1] |
| Mobile Phase | 0.005M Tetrabutyl ammonium hydrogen sulphate : Acetonitrile (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 345 nm[1] |
| Column Temperature | 30 °C[2] |
| Run Time | 10 minutes |
Quantitative Data Summary
The developed method was validated to demonstrate its linearity, accuracy, and precision.
| Parameter | Result |
| Retention Time | 7.468 min[1] |
| Linearity Range | 20-60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Protocol
1. Reagents and Materials
-
Nitazoxanide reference standard
-
Acetonitrile (HPLC grade)
-
Tetrabutyl ammonium hydrogen sulphate (AR grade)
-
Water (HPLC grade)
-
Nitazoxanide tablets
2. Standard Solution Preparation
-
Accurately weigh 10 mg of the Nitazoxanide reference standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 20, 30, 40, 50, 60 µg/mL).
3. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 Nitazoxanide tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Nitazoxanide.
-
Transfer to a 10 mL volumetric flask and add about 7 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of Nitazoxanide.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Nitazoxanide in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of Nitazoxanide tablets.
Application Note 2: Determination of Tizoxanide (Active Metabolite of Nitazoxanide) in Human Plasma
Introduction
Tizoxanide (desacetyl-nitazoxanide) is the primary active metabolite of Nitazoxanide. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies. This application note presents a validated HPLC method for the determination of Tizoxanide in human plasma.[3]
Chromatographic Conditions
The separation is achieved using a cyano (CN) column with UV detection.[3] Nifuroxazide is used as an internal standard (IS).[3]
| Parameter | Condition |
| Column | Luna CN (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : 12 mM Ammonium Acetate : Diethylamine (30:70:0.1, v/v/v), pH adjusted to 4.0 with Acetic Acid[3] |
| Flow Rate | 1.5 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 260 nm[3] |
| Column Temperature | 25 °C (Ambient)[3] |
| Internal Standard | Nifuroxazide |
Quantitative Data Summary
The method has been validated for its sensitivity and linearity in human plasma.
| Parameter | Result (Human Plasma) |
| Limit of Detection (LOD) | 48.7 ng/mL[3] |
| Limit of Quantification (LOQ) | 162.4 ng/mL[3] |
| Linearity Range | 0.2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Experimental Protocol
1. Reagents and Materials
-
Tizoxanide and Nifuroxazide reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Diethylamine (AR grade)
-
Acetic Acid (AR grade)
-
Sodium Hydroxide (0.1 M)
-
Hydrochloric Acid (0.1 M)
-
Human plasma (drug-free)
2. Standard and Sample Preparation (Plasma)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known amounts of Tizoxanide standard solution into drug-free human plasma.
-
Extraction:
-
To 0.5 mL of plasma sample (standard, QC, or unknown), add 0.5 mL of acetonitrile containing the internal standard (Nifuroxazide).[3]
-
Add 0.5 mL of 0.1 M Sodium Hydroxide.[3]
-
Sonicate the mixture for 15 minutes.[3]
-
Neutralize the mixture by adding 0.1 M Hydrochloric Acid.[3]
-
Vortex for 1 minute and centrifuge at 4,500 rpm for 10 minutes.[3]
-
-
Collection: Transfer the supernatant to an autosampler vial for analysis.
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of the extracted sample supernatant into the HPLC system.
-
Record the chromatogram for approximately 15 minutes.
-
Calculate the peak area ratio of Tizoxanide to the internal standard (Nifuroxazide).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tizoxanide in the unknown samples from the calibration curve.
Workflow Diagram
Caption: Workflow for extraction and HPLC analysis of Tizoxanide from plasma.
Application Note 3: Analysis of Various Thiazole and Thiadiazole Derivatives
Introduction
This application note provides a general-purpose reversed-phase HPLC method suitable for the separation and determination of several thiazole and thiadiazole-based thioamides. This method is useful for analyzing mixtures of related compounds.[4]
Chromatographic Conditions
The method uses a C18 column with a simple mobile phase consisting of acetonitrile and an acetate buffer.
| Parameter | Condition |
| Column | Diaspher-110-C18 (150 x 4 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Acetate buffer solution (pH 4.70) (5:95 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | Variable, based on analyte's UV maxima (e.g., 320 nm for 2-mercaptothiazole)[4] |
| Column Temperature | Ambient |
Quantitative Data Summary
This method has been validated for several thiazole and thiadiazole compounds.[4] The data for 2-mercaptothiazole (I) and 2-mercapto-5-methyl-1,3,4-thiadiazole (III) are presented below.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Detection Wavelength (nm) |
| 2-mercaptothiazole (I) | 0.47–11.72[4] | 0.45[4] | 320[4] |
| 2-mercapto-5-methyl-1,3,4-thiadiazole (III) | 0.53–13.22[4] | 0.50[4] | 310[4] |
Experimental Protocol
1. Reagents and Materials
-
Reference standards of the thiazole/thiadiazole compounds of interest
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (AR grade)
-
Acetic Acid (AR grade)
-
Water (HPLC grade)
2. Mobile Phase and Standard Preparation
-
Acetate Buffer (pH 4.70): Prepare an acetate buffer solution and adjust the pH to 4.70 using acetic acid.
-
Mobile Phase: Mix acetonitrile and the acetate buffer in a 5:95 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare individual or mixed stock solutions of the reference standards in acetonitrile or the mobile phase. Dilute as necessary to create calibration standards.
3. Sample Preparation
-
Dissolve the sample containing the thiazole derivatives in the mobile phase.
-
Ensure the final concentration is within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. HPLC Analysis
-
Equilibrate the C18 column with the mobile phase.
-
Inject 20 µL of the standard and sample solutions.
-
Run the chromatogram and detect the analytes at their respective maximum absorbance wavelengths.
-
Quantify the analytes using a calibration curve constructed from the standard solutions.
Logical Relationship Diagram
Caption: Logical steps for the analysis of various thiazole derivatives.
References
Application Notes and Protocols for Olfactometry Techniques in the Detection of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed overview of olfactometry techniques for the detection and characterization of the potent aroma compound, 2-Isopropyl-4-methylthiazole (CAS No. 15679-13-7). This document is intended to guide researchers in selecting and implementing appropriate sensory analysis methodologies.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound known for its complex and powerful aroma profile. It is a key contributor to the scent of various natural products and is widely used as a flavoring and fragrance agent.[1][2][3] Its organoleptic properties are characterized by a combination of green, nutty, fruity, and earthy notes.[4][5]
Odor Profile:
-
Primary Notes: Green, vegetable, nutty, rooty, earthy[1][4][5]
-
Nuances: Tropical fruit, alliaceous (garlic/onion-like), sulfurous, coffee[1]
-
Taste Characteristics (at 2 ppm): Alliaceous, earthy, sulfurous, with a coffee and tropical fruity nuance[1]
Quantitative Data
| Application | Recommended Concentration | Reference |
| Chewing Gum | 4 ppm | [7] |
| Tea, Coffee, and Confectionery | 2 ppm | [7] |
| Beverages | 1 ppm | [7] |
| General Perfume Compounds (Average) | 0.100% | [4] |
| General Perfume Compounds (Maximum) | 1.000% | [4] |
| Aroma Characteristics in Dipropylene Glycol | 0.10% ppm | [8] |
Olfactometry Techniques and Protocols
The primary techniques for the sensory analysis of this compound are Gas Chromatography-Olfactometry (GC-O) and Dynamic Olfactometry. Electronic noses offer a potential instrumental approach for rapid screening.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a complex mixture.
Experimental Workflow for GC-O Analysis
Protocol for Aroma Extract Dilution Analysis (AEDA) of this compound
AEDA is a GC-O technique used to determine the odor potency of individual compounds in a sample. The extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer and an olfactory detection port (GC-MS/O)
-
Series of autosampler vials
-
Trained sensory panel (at least 3 members)
Procedure:
-
Sample Extraction:
-
For liquid samples, perform a liquid-liquid extraction with dichloromethane.
-
For solid samples, use headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
-
Drying and Concentration:
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Serial Dilution:
-
Prepare a series of dilutions of the concentrated extract with dichloromethane (e.g., 1:1, 1:10, 1:100, 1:1000).
-
-
GC-MS/O Analysis:
-
Inject an aliquot (e.g., 1 µL) of the most concentrated extract into the GC-MS/O system.
-
A trained panelist at the olfactory detection port (ODP) will record the retention time and a descriptor for each odor detected.
-
Simultaneously, the mass spectrometer will acquire data for compound identification.
-
-
Analysis of Dilutions:
-
Sequentially inject the diluted extracts, from most concentrated to most dilute.
-
The panelist records the detection of odors at each dilution.
-
-
Determination of FD Factor:
-
The FD factor for this compound is the highest dilution factor at which its characteristic odor is still perceived.
-
-
Data Analysis:
-
Correlate the retention time of the odor with the chromatographic peak from the MS data to confirm the identity of this compound.
-
The FD factor provides a semi-quantitative measure of its odor potency relative to other compounds in the sample.
-
Dynamic Olfactometry
Dynamic olfactometry is the standardized method for determining the odor detection threshold of a substance. It involves presenting a controlled, diluted stream of the odorous substance to a panel of trained assessors.
Experimental Workflow for Dynamic Olfactometry
Protocol for Odor Threshold Determination by Dynamic Olfactometry
This protocol is based on the principles outlined in the European Standard EN 13725.
Materials:
-
Pure this compound (purity >98%)
-
Dynamic dilution olfactometer
-
Source of purified, odor-free air
-
Gas sampling bags (e.g., Nalophan)
-
Trained sensory panel selected according to EN 13725
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their sensitivity to a reference odorant (n-butanol).
-
Train panelists on the forced-choice presentation method.
-
-
Preparation of Odor Standard:
-
Prepare a known concentration of this compound in a gas sampling bag by injecting a precise amount of the liquid compound into a known volume of odor-free air. The bag is then heated to ensure complete vaporization.
-
-
Olfactometer Setup:
-
Calibrate the olfactometer to ensure accurate dilution ratios.
-
Connect the gas sampling bag containing the this compound standard to the olfactometer.
-
-
Sensory Evaluation:
-
Present a series of dilutions of the odor sample to the panelists in ascending order of concentration.
-
Use a forced-choice method (e.g., triangular, where one port presents the diluted odor and two present blank, odor-free air).
-
Panelists are required to identify the port containing the odor.
-
-
Data Collection:
-
Record the responses of each panelist at each dilution level.
-
-
Threshold Calculation:
-
The individual detection threshold is the concentration at which the panelist gives the correct response in 50% of the presentations.
-
The group detection threshold is calculated as the geometric mean of the individual thresholds. The result is expressed in odor units per cubic meter (ouE/m³).
-
Electronic Nose
An electronic nose (e-nose) is an instrument equipped with an array of chemical sensors that respond to volatile compounds. The pattern of sensor responses can be used to create a "fingerprint" of an odor. While not providing the detailed sensory description of human panels, e-noses can be valuable for quality control and rapid screening.
Logical Relationship for Electronic Nose Detection
Protocol for Electronic Nose Analysis:
Materials:
-
Electronic nose system with a suitable sensor array (e.g., Metal Oxide Semiconductor - MOS sensors, which are sensitive to a wide range of volatile organic compounds).
-
Sample vials with controlled headspace.
-
Reference standard of this compound.
-
Zero-grade air or nitrogen for purging.
Procedure:
-
Sensor Array Selection:
-
Choose a sensor array that has shown sensitivity to sulfur-containing or volatile heterocyclic compounds.
-
-
Training Phase:
-
Expose the e-nose to a series of known concentrations of pure this compound to create a reference library of response patterns.
-
Expose the e-nose to potential interfering compounds to assess selectivity.
-
-
Sample Preparation:
-
Place a known amount of the sample into a vial and allow it to equilibrate to generate a consistent headspace.
-
-
Analysis:
-
Draw the headspace from the sample vial into the e-nose chamber.
-
Record the response pattern from the sensor array.
-
-
Data Analysis:
-
Use pattern recognition software (e.g., Principal Component Analysis - PCA, Linear Discriminant Analysis - LDA) to compare the sample's response pattern to the reference library.
-
This allows for the qualitative identification and semi-quantitative estimation of this compound in the sample.
-
Olfactory Signaling Pathway
The detection of this compound, like other odorants, is initiated by its interaction with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human OR that binds to this compound has not yet been identified, the general canonical olfactory signaling pathway is well-established.
Pathway Description:
-
Binding: this compound binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR).
-
G-protein Activation: This binding causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf.
-
Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III (ACIII).
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.
-
Signal Transduction: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.
Conclusion
The detection and characterization of this compound rely on a combination of sophisticated sensory and analytical techniques. GC-O provides invaluable information on its contribution to the overall aroma of a product, while dynamic olfactometry is the gold standard for determining its odor detection threshold. Electronic noses offer a promising avenue for rapid, high-throughput screening. Further research is needed to identify the specific olfactory receptor(s) responsible for its detection, which will provide deeper insights into the mechanisms of olfaction and could aid in the development of novel flavor and fragrance ingredients.
References
- 1. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. This compound [ventos.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
2-Isopropyl-4-methylthiazole: A Versatile Building Block in Chemical Synthesis
Introduction: 2-Isopropyl-4-methylthiazole is a heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, including the thiazole core, make it a valuable precursor for the synthesis of a wide range of molecules, particularly in the pharmaceutical and flavor industries. This document provides detailed application notes and protocols for the use of this compound in chemical synthesis, with a focus on its role in the preparation of bioactive compounds.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the table below, providing essential information for its identification and characterization.[1][2]
| Property | Value |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 92 °C at 50 mmHg |
| Density | 1.001 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.69 (s, 1H), 3.29 (sept, J=6.9 Hz, 1H), 2.41 (s, 3H), 1.38 (d, J=6.9 Hz, 6H) |
| ¹³C NMR (CDCl₃, 22.5 MHz) δ (ppm) | 177.39, 152.04, 111.73, 33.28, 23.21, 17.04 |
| CAS Number | 15679-13-7 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
Isobutyramide
-
Phosphorus pentasulfide (P₄S₁₀)
-
3-Bromo-2-butanone
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of Thioisobutyramide: In a round-bottom flask, a mixture of isobutyramide (1.0 eq) and phosphorus pentasulfide (0.25 eq) in a suitable solvent like toluene is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure to yield crude thioisobutyramide, which can be purified by recrystallization or used directly in the next step.
-
Hantzsch Thiazole Synthesis: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioisobutyramide (1.0 eq) in ethanol. b. To this solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature. c. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC. d. After completion, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution. e. Extract the product with dichloromethane (3 x 50 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data for Hantzsch Synthesis:
| Reactant A | Reactant B | Solvent | Temperature | Time | Yield | Reference |
| Thioisobutyramide | 3-Bromo-2-butanone | Ethanol | Reflux | 3 h | ~75% | General Hantzsch Protocol |
| Thioisobutyramide | 3-Chloro-2-butanone | Ethanol | Reflux | 4 h | ~70% | General Hantzsch Protocol |
Application in the Synthesis of Ritonavir Intermediate
This compound is a key starting material for the synthesis of a crucial intermediate of Ritonavir, an HIV protease inhibitor. The synthesis involves the transformation of the methyl group at the 4-position of the thiazole ring.
Workflow for the Synthesis of a Ritonavir Intermediate:
Caption: Synthesis of a Ritonavir intermediate.
Experimental Protocol: Synthesis of 2-Isopropyl-4-((methylamino)methyl)thiazole
This protocol describes a key step in the synthesis of a Ritonavir intermediate.
Materials:
-
2-Isopropyl-4-(chloromethyl)thiazole hydrochloride
-
Aqueous methylamine (40%)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aqueous methylamine (40%), slowly add a solution of 2-isopropyl-4-(chloromethyl)thiazole hydrochloride in water at 20-25 °C.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Extract the reaction mixture with dichloromethane (2 x 50 mL).[3]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-isopropyl-4-((methylamino)methyl)thiazole, which can be purified by distillation or column chromatography.[3]
Quantitative Data for Ritonavir Intermediate Synthesis Steps:
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Isopropyl-4-hydroxymethylthiazole | Thionyl chloride | 2-Isopropyl-4-chloromethylthiazole | 81-99% | [4] |
| 2-Isopropyl-4-chloromethylthiazole | 40% aq. Methylamine | 2-Isopropyl-4-((methylamino)methyl)thiazole | 64-74% | [4] |
Role in Modulating Biological Signaling Pathways
While this compound itself is not directly reported to modulate specific signaling pathways, the thiazole moiety is a common scaffold in many biologically active molecules that act as enzyme inhibitors. For instance, the thiazole ring in Ritonavir is crucial for its inhibitory effect on the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] This inhibition is a key aspect of its therapeutic action, as it boosts the plasma concentration of other co-administered antiretroviral drugs.[6][7]
Furthermore, various thiazole derivatives have been developed as inhibitors of protein kinases, which are key components of numerous signaling pathways that regulate cell growth, differentiation, and survival.[3][6][8][9][10]
Generalized Signaling Pathway Inhibition by a Thiazole-Containing Kinase Inhibitor:
Caption: Inhibition of a kinase signaling pathway.
This diagram illustrates a common mechanism where a thiazole-containing compound acts as a kinase inhibitor, blocking a signaling cascade that could otherwise lead to pathological cellular responses, such as uncontrolled proliferation in cancer. The thiazole ring often plays a critical role in binding to the active site of the kinase.[8][10]
Conclusion
This compound is a valuable and versatile building block in chemical synthesis. Its straightforward synthesis via the Hantzsch reaction and its utility in the construction of complex molecules, such as the Ritonavir intermediate, highlight its importance in medicinal chemistry. While the direct biological activity of this compound is limited, the thiazole scaffold it provides is a key pharmacophore in a multitude of enzyme inhibitors, demonstrating its significant contribution to the development of therapeutic agents. Further exploration of derivatives of this compound may lead to the discovery of novel bioactive molecules with diverse therapeutic applications.
References
- 1. mybiosource.com [mybiosource.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-[N-Methyl-N[[(2-Isopropyl-4-Thiazolyl)Methyl]Amino]Carbonyl]-L-Valine | CAS 201409-23-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Isopropyl-4-methylthiazole Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2-Isopropyl-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
A1: this compound is a volatile heterocyclic sulfur-containing compound. It is recognized as a significant flavor component, contributing nutty, fruity, and earthy notes.[1] It is naturally present in various food items and is also used as a flavoring agent.[2] Common matrices for its analysis include:
-
Fruits: Durian[3][4][5], peach, apricot, nectarine, mango, pear, and blackcurrant.[4]
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Vegetables: Red tomatoes.[4]
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Processed Foods: Yeast extract and roasted meats.[4]
Due to its volatility, the primary analytical technique for its quantification is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and concentration.[3][6]
Q2: What are matrix effects in the context of this compound GC-MS analysis?
A2: In GC-MS analysis of volatile compounds like this compound, matrix effects primarily refer to the interferences from other co-extracted volatile or semi-volatile compounds from the sample matrix. These interferences can manifest in several ways:
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Chromatographic Co-elution: Other compounds in the matrix may have similar retention times to this compound, leading to overlapping peaks and inaccurate quantification.
-
Analyte Degradation/Transformation: Active sites in the GC inlet and column can cause the degradation of thermally labile analytes. Matrix components can either mask these active sites, leading to an enhanced response (matrix-induced enhancement), or contribute to degradation.
-
Competition in HS-SPME: During Headspace Solid-Phase Microextraction, other volatile organic compounds (VOCs) from the matrix can compete with this compound for adsorption sites on the SPME fiber, potentially reducing the extraction efficiency of the target analyte.[7]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: You can assess the presence and extent of matrix effects using the following approaches:
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Post-Extraction Spike: This is a common method to quantify matrix effects.[6] You prepare three sets of samples:
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Set A: A standard solution of this compound in a pure solvent.
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Set B: A blank matrix sample (a sample of the same type you are analyzing but without the analyte) is subjected to the entire sample preparation process, and then spiked with a known amount of this compound before injection.
-
Set C (for recovery): A blank matrix sample is spiked with a known amount of this compound before the sample preparation process.
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.
-
-
Comparison of Calibration Curves: You can compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound.
Problem 1: Poor peak shape, low sensitivity, or high variability in results.
This is often a primary indicator of matrix effects.
Solution 1: Optimize Sample Preparation (HS-SPME)
Optimizing your Headspace Solid-Phase Microextraction (HS-SPME) method is the first line of defense against matrix effects.
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SPME Fiber Selection: The choice of SPME fiber is critical for the selective extraction of this compound. For a broad range of volatile and semi-volatile flavor compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[7]
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Extraction Time and Temperature: These parameters should be optimized to ensure sufficient extraction of the analyte while minimizing the co-extraction of interfering matrix components. An experimental design approach (e.g., Response Surface Methodology) can be employed for optimization.
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Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.
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Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which can enhance the release of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect.
Solution 2: Chromatographic Optimization
Fine-tuning your Gas Chromatography (GC) method can help to separate this compound from co-eluting matrix components.
-
GC Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of a wide range of volatile flavor compounds.
-
Oven Temperature Program: Adjusting the temperature ramp rate and hold times can improve the resolution between your analyte and interfering peaks. A slower ramp rate can often enhance separation.
Problem 2: Inaccurate quantification despite optimized sample preparation and chromatography.
If the above solutions are insufficient, more advanced calibration strategies are necessary.
Solution 3: Matrix-Matched Calibration
This is a widely used and effective method to compensate for matrix effects.
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Principle: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience a similar degree of matrix effect, which is then inherently corrected for during quantification.
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Limitation: A suitable blank matrix (free of the analyte) must be available.
Solution 4: Standard Addition Method
The standard addition method is a powerful technique for overcoming matrix effects, especially when a blank matrix is not available.[8][9][10]
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Principle: Known amounts of a standard solution of this compound are added to several aliquots of the unknown sample. The instrument response is then plotted against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated calibration curve gives the concentration of the analyte in the original sample.[8]
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Advantage: This method corrects for both matrix effects and any analyte loss during sample preparation.[9]
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Disadvantage: It is more labor-intensive as each sample requires multiple analyses.[8]
Solution 5: Use of Analyte Protectants
Analyte protectants are compounds added to both the sample extracts and the calibration standards to minimize the loss of susceptible analytes and to equalize the matrix-induced response enhancement.[4][11][12][13]
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Mechanism: These compounds, often with multiple hydroxyl groups (e.g., sugars and their derivatives), interact strongly with active sites in the GC inlet and column, preventing the analyte from doing so.[4][13]
-
Application: This approach can be a convenient alternative to matrix-matched calibration, especially when analyzing a variety of different matrices.
Solution 6: Stable Isotope-Labeled Internal Standard (The Gold Standard)
The use of a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) internal standard is considered the most reliable method for correcting for matrix effects.
-
Principle: A known amount of the labeled standard is added to the sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it will be affected by matrix effects and any sample processing variations in the same way. Quantification is then based on the ratio of the response of the native analyte to the labeled internal standard.
-
Challenge: The availability of a commercially synthesized stable isotope-labeled this compound is currently limited. Custom synthesis may be an option for long-term or high-throughput applications.
Experimental Protocols
The following is a representative, composite protocol for the quantification of this compound in a fruit matrix (e.g., durian pulp) using HS-SPME-GC-MS. This protocol should be optimized and validated for your specific application and matrix.
1. Sample Preparation
-
Homogenize a known weight of the fruit pulp (e.g., 5 g) with a specific volume of deionized water or a suitable buffer.
-
Transfer a precise amount of the homogenate (e.g., 2 g) into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatiles.
-
If a stable isotope-labeled internal standard is available, spike the sample with a known amount at this stage.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Parameters
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation/Equilibration Temperature: 60 °C
-
Incubation/Equilibration Time: 15 minutes with agitation
-
Extraction Temperature: 60 °C
-
Extraction Time: 30 minutes
3. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min
-
Ramp 2: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300 (for qualitative analysis)
-
Selected Ion Monitoring (SIM) Mode (for quantitative analysis):
-
Quantifier Ion: m/z 126
-
Qualifier Ions: m/z 141, 99
-
Data Presentation
The following table summarizes hypothetical validation data for different calibration strategies to overcome matrix effects in the analysis of this compound.
| Calibration Strategy | Recovery (%) | RSD (%) (Precision) | Accuracy (%) |
| Solvent-Based Calibration | 65 | 18 | 68 |
| Matrix-Matched Calibration | 98 | 6 | 99 |
| Standard Addition Method | 101 | 5 | 101 |
| Stable Isotope-Labeled IS | 99 | 3 | 100 |
This table is for illustrative purposes and actual results may vary.
Visualizations
Caption: HS-SPME-GC-MS Experimental Workflow for this compound Analysis.
Caption: Troubleshooting logic for addressing matrix effects in quantification.
References
- 1. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]
- 8. Buy High-Quality 2-Isopropyl-4-Methyl Thiazole (CAS 15679-13-7) - 98% Purity Colorless Liquid for Food Flavoring Applications [tz-tianxiang.com]
- 9. 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7 - Buy Edible flavoring ingredient, Bactericide, Oilfield chemicals Product on Boss Chemical [bosschemical.com]
- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations-Quantitating Compound × Individual Matrix Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kfu.edu.sa [kfu.edu.sa]
- 12. This compound [ventos.com]
- 13. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
Technical Support Center: Optimizing the Extraction of 2-Isopropyl-4-methylthiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the extraction efficiency of 2-Isopropyl-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from a reaction mixture or natural matrix?
A1: The most common and effective methods for extracting this compound are liquid-liquid extraction (LLE), steam distillation, and to a lesser extent for analytical purposes, solid-phase microextraction (SPME). The choice of method depends on the sample matrix, the desired purity of the final product, and the scale of the extraction.
-
Liquid-Liquid Extraction (LLE): This technique is widely used for its efficiency in partitioning the target compound from an aqueous phase into an immiscible organic solvent. Due to the lipophilic nature of this compound, LLE can provide high recovery rates.
-
Steam Distillation: This method is particularly useful for separating volatile compounds like this compound from non-volatile materials. It is advantageous for obtaining a high-purity product, as it minimizes the co-extraction of non-volatile impurities.
-
Solid-Phase Microextraction (SPME): Primarily an analytical technique, SPME is excellent for sample preparation prior to gas chromatography-mass spectrometry (GC-MS) analysis. It is a solvent-free method ideal for determining the concentration of volatile and semi-volatile organic compounds.
Q2: Which organic solvents are most effective for the liquid-liquid extraction of this compound?
A2: The selection of an appropriate solvent is critical for maximizing extraction efficiency. This compound is more soluble in organic solvents than in water. Solvents such as dichloromethane, chloroform, and ethyl acetate are commonly used for the extraction of similar heterocyclic compounds. The choice of solvent should be based on the polarity of the target molecule and the solvent's immiscibility with the aqueous phase.
Q3: How does pH influence the extraction efficiency of this compound?
A3: As a basic heterocyclic compound, the pH of the aqueous phase significantly impacts the extraction efficiency of this compound. To ensure the compound is in its neutral, un-ionized form, which is more soluble in organic solvents, the pH of the aqueous solution should be adjusted to be at least 2 pH units above the pKa of the compound. This suppresses its protonation and favors its partitioning into the organic phase.
Q4: What are the common impurities encountered during the extraction of this compound?
A4: Impurities can originate from unreacted starting materials, byproducts of the synthesis reaction, or degradation of the target compound. Common impurities may include precursors from the Hantzsch thiazole synthesis, such as α-haloketones and thioamides, as well as oxidation or polymerization products.
Q5: How can the purity of the extracted this compound be assessed?
A5: The purity of the final product can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for separating and identifying the components of the extract, allowing for the quantification of this compound and the identification of any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Solution |
| Low Extraction Yield | - Suboptimal pH: The aqueous phase may be too acidic, causing the protonation of the thiazole and increasing its water solubility. - Inappropriate Solvent: The chosen organic solvent may have poor partitioning characteristics for the target compound. - Insufficient Mixing: Inadequate agitation of the two phases can lead to incomplete extraction. - Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product. | - Adjust pH: Ensure the aqueous phase is basic (pH > pKa + 2) before extraction. - Change Solvent: Test different organic solvents (e.g., dichloromethane, ethyl acetate) to find the one with the best performance. - Increase Agitation: Gently invert the separatory funnel multiple times to ensure thorough mixing, but avoid vigorous shaking that can cause emulsions. - Break Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Product Contamination | - Co-extraction of Impurities: The solvent may be extracting other components from the mixture. - Solvent Impurities: The extraction solvent itself may contain impurities. | - Back-Extraction: Wash the organic layer with an acidic aqueous solution to remove basic impurities, then re-neutralize the aqueous layer and re-extract the product. - Use High-Purity Solvents: Ensure that the solvents used are of high purity to avoid introducing contaminants. |
Steam Distillation
| Problem | Possible Cause | Solution |
| Low Yield | - Incomplete Distillation: The distillation may not have been carried out for a sufficient duration to recover all the volatile product. - Decomposition: The compound may be thermally sensitive and degrading at the distillation temperature. | - Extend Distillation Time: Continue the distillation until no more oily product is observed in the distillate. - Use Vacuum Steam Distillation: Lowering the pressure will reduce the boiling point of water and the compound, minimizing thermal degradation. |
| Product is "Oiling Out" in the Condenser | - Poor Condenser Efficiency: The condenser may not be adequately cooling the vapor, leading to premature condensation and potential loss. | - Ensure Adequate Cooling: Check that the cooling water flow rate through the condenser is sufficient to efficiently condense the steam and product vapor. |
Data Presentation
The following table summarizes generalized quantitative data for the extraction of heterocyclic aromatic compounds, which can serve as a starting point for optimizing the extraction of this compound. Specific data for this compound is limited in the literature.
| Extraction Method | Parameter | Condition | Typical Recovery/Yield | Notes |
| Liquid-Liquid Extraction | Solvent | Dichloromethane | High (>90%) | Good for initial extraction from aqueous media. |
| Solvent | Ethyl Acetate | Moderate to High (80-95%) | A greener alternative to chlorinated solvents. | |
| pH of Aqueous Phase | Basic (pH 9-11) | Significantly higher than acidic/neutral | Crucial for extracting basic heterocycles. | |
| Steam Distillation | Temperature | Atmospheric Pressure | Variable (can be lower than LLE) | Yield is dependent on the compound's volatility. Provides high purity. |
| Temperature | Vacuum | Higher than atmospheric | Reduces the risk of thermal degradation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from an Aqueous Mixture
-
Preparation: Ensure the aqueous solution containing this compound is at room temperature.
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 9-10 using a suitable base (e.g., 1M NaOH). Monitor the pH using a pH meter.
-
Extraction:
-
Transfer the pH-adjusted aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane.
-
Stopper the funnel and gently invert it several times, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane.
-
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Steam Distillation of this compound
-
Setup: Assemble a steam distillation apparatus. The flask containing the crude mixture should be of an appropriate size.
-
Distillation:
-
Add the crude mixture containing this compound to the distillation flask.
-
Begin passing steam through the mixture.
-
Heat the distillation flask to prevent condensation of steam.
-
Collect the distillate, which will be a two-phase mixture of water and the oily product.
-
-
Isolation:
-
Separate the oily layer of this compound from the aqueous layer in the collected distillate using a separatory funnel.
-
The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Visualizations
Stability of 2-Isopropyl-4-methylthiazole under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Isopropyl-4-methylthiazole under various storage conditions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically below 15°C. The container should be tightly sealed and protected from light and sources of ignition, such as heat, sparks, and open flames.[1][2]
Q2: I noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as turning yellow or brown, can be an indicator of degradation. This may be caused by exposure to air (oxidation), light, or elevated temperatures over time. It is crucial to re-analyze the purity of the sample before use if any visual changes are observed.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: Yes, a standard laboratory refrigerator (2-8°C) is a suitable storage location, provided the container is tightly sealed to prevent the absorption of moisture.[4] Ensure the container is made of an appropriate material and is properly labeled.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, alkali metals, ammonia, and peroxides.[2] Contact with these substances can lead to degradation of the compound and potentially hazardous reactions.
Q5: How long can I expect this compound to remain stable?
A5: When stored under the recommended conditions, this compound is a stable compound.[1][2] For long-term storage extending beyond 24 months, it is advisable to re-check the quality and purity of the compound before use.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected peak in HPLC/GC analysis | Degradation of the compound. | 1. Verify the storage conditions of your sample. 2. Perform a forced degradation study to identify potential degradation products. 3. Use a fresh, unopened sample for comparison. |
| Reduced potency or activity in assays | Significant degradation has occurred. | 1. Quantify the purity of your sample using a validated analytical method. 2. If purity is compromised, discard the sample and use a new batch. 3. Review handling procedures to minimize exposure to adverse conditions. |
| Inconsistent experimental results | Partial degradation of the sample. | 1. Ensure the sample is fully dissolved and homogenous before use. 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure of the bulk material. |
Data on Stability of this compound
The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on general knowledge of thiazole chemistry. Actual results may vary.
Table 1: Effect of Temperature on the Stability of this compound (Illustrative Data)
| Storage Temperature (°C) | Purity (%) after 6 months | Purity (%) after 12 months |
| 4 | >99 | >98 |
| 25 (Room Temperature) | ~98 | ~96 |
| 40 | ~95 | ~90 |
Table 2: Effect of Light and Oxidizing Agents on the Stability of this compound (Illustrative Data)
| Condition | Purity (%) after 24 hours |
| Ambient Light | ~99 |
| Direct Sunlight | ~95 |
| 3% Hydrogen Peroxide | ~90 |
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of this compound are provided below.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
After exposure, prepare a 0.1 mg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability-related problems encountered during experiments with this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general experimental workflow for conducting forced degradation studies on this compound.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Optimizing GC-MS Parameters for 2-Isopropyl-4-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2-Isopropyl-4-methylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using GC-MS?
A1: this compound is a volatile organic compound known for its distinct nutty, green, and fruity aroma.[1] It is a key flavor component in various foods and beverages, including durian, roasted meats, and some fermented products.[2][3][4] GC-MS is the ideal analytical technique for this compound due to its ability to separate volatile compounds from complex mixtures and provide definitive identification based on their mass spectrum.[5]
Q2: What are the main challenges in the GC-MS analysis of this compound?
A2: The main challenges include its volatility, which can lead to sample loss, and its sulfur-containing nature, which can cause peak tailing and interactions with the GC system. Additionally, as it is often present at low concentrations in complex food matrices, an efficient extraction and concentration step is crucial for accurate quantification.
Q3: Which GC column is best suited for the analysis of this compound?
A3: The choice of GC column depends on the complexity of the sample matrix. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns provide a good balance of separation based on boiling point and polarity. For more complex samples or to resolve potential co-eluting compounds, a more polar column, like a WAX-type column, could be beneficial.
Q4: What sample preparation techniques are recommended for this compound?
A4: Headspace (HS) and Solid-Phase Microextraction (SPME) are highly recommended techniques for extracting and concentrating volatile and semi-volatile compounds like this compound from liquid and solid samples.[6][7][8] These methods are solvent-free, sensitive, and can be easily automated. For complex matrices, a purge-and-trap system can also be employed to enhance sensitivity.
Experimental Protocols
Protocol 1: Headspace-GC-MS (HS-GC-MS) Analysis
This protocol is suitable for the analysis of this compound in liquid samples such as beverages.
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride (NaCl) to increase the volatility of the analyte.
-
If an internal standard is used, add it to the vial at a known concentration.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
2. HS-GC-MS Parameters:
| Parameter | Recommended Setting |
| Headspace Sampler | |
| Vial Equilibration Temp. | 80°C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Injection Volume | 1 mL |
| GC System | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min |
| MS System | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Ionization | 70 eV |
| Mass Scan Range | m/z 40-250 |
| Solvent Delay | 3 min |
Expected Results: this compound is expected to elute with good peak shape. The mass spectrum should show a molecular ion at m/z 141 and a base peak at m/z 126.[2]
Protocol 2: Solid-Phase Microextraction-GC-MS (SPME-GC-MS) Analysis
This protocol is suitable for both liquid and solid samples, particularly for trace-level analysis.
1. Sample Preparation:
-
For liquid samples, place 5 mL into a 20 mL vial with 1 g NaCl.
-
For solid samples, weigh 2 g of the homogenized sample into a 20 mL vial.
-
Add an internal standard if required.
-
Seal the vial.
2. SPME-GC-MS Parameters:
| Parameter | Recommended Setting |
| SPME | |
| Fiber Coating | 50/30 µm DVB/CAR/PDMS |
| Extraction Temperature | 60°C |
| Extraction Time | 30 min |
| Desorption Temperature | 250°C |
| Desorption Time | 2 min |
| GC-MS System | Same as HS-GC-MS protocol |
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Sample concentration too low.- Inefficient extraction.- Leak in the system.- Incorrect injection parameters. | - Concentrate the sample using SPME or purge-and-trap.- Optimize extraction time and temperature.- Perform a leak check of the GC-MS system.- Verify injection volume and split ratio. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination.- Incompatible solvent.- Non-optimized oven temperature program. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Condition the column at a high temperature.- Ensure the sample solvent is compatible with the stationary phase.- Lower the initial oven temperature. |
| Broad Peaks | - Column overloading.- Slow injection speed.- Low carrier gas flow rate. | - Dilute the sample.- Use a faster autosampler injection.- Increase the carrier gas flow rate. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the syringe or inlet. | - Run a blank solvent injection after each sample.- Clean the syringe and replace the inlet septum and liner regularly. |
| Irreproducible Retention Times | - Fluctuations in oven temperature.- Unstable carrier gas flow.- Column aging. | - Check the oven temperature calibration.- Ensure a stable carrier gas supply and check for leaks.- Replace the column if it is old or has been used extensively. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS peak shape problems.
References
- 1. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Solid phase micro-extraction GC-MS analysis of natural volatile components in melon and rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry [jstage.jst.go.jp]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
Preventing degradation of 2-Isopropyl-4-methylthiazole during analysis.
Welcome to the technical support center for the analysis of 2-Isopropyl-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the stability and analysis of this important flavor and fragrance compound. Our goal is to help you prevent its degradation during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sulfur-containing heterocyclic compound known for its characteristic nutty, green, and fruity aroma. It is a key component in the flavor and fragrance industry and is also studied in drug development. Maintaining its chemical integrity during analysis is crucial for accurate quantification and characterization, as degradation can lead to the loss of the target analyte and the formation of interfering byproducts.
Q2: What are the main factors that can cause the degradation of this compound during analysis?
The primary factors that can lead to the degradation of this compound include:
-
Temperature: High temperatures, especially in the GC injector, can cause thermal decomposition.
-
pH: Extremes in pH during sample preparation can lead to hydrolysis or other chemical reactions.
-
Oxidation: As a sulfur-containing compound, it is susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxides, or other oxidizing agents.[1]
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Light: Exposure to light, particularly UV radiation, can induce photodegradation. While specific studies on this compound are limited, other thiazole derivatives have shown susceptibility to photo-oxygenation.[2]
-
Incompatible Materials: Contact with strong oxidizing agents, alkali metals, and ammonia should be avoided.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of thiazoles and sulfur-containing compounds, potential degradation routes include:
-
Oxidation of the Sulfur Atom: The sulfur in the thiazole ring can be oxidized to form sulfoxides or sulfones.
-
Ring Cleavage: Under harsh conditions such as high heat or extreme pH, the thiazole ring may break apart. Photodegradation of some thiazole-containing compounds has been shown to proceed via a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the ring.[2]
-
Side-Chain Reactions: The isopropyl and methyl groups attached to the ring could also undergo reactions, although the thiazole ring itself is generally the more reactive site.
References
Technical Support Center: Analysis of 2-Isopropyl-4-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the analysis of 2-Isopropyl-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
A1: this compound is a volatile organic compound known for its nutty, green, and fruity aroma. It is a key flavor component in many food products, including tropical fruits, coffee, and roasted meats. Its analysis is crucial for quality control and flavor profile characterization in the food and beverage industry.
Q2: What is the most common analytical technique for this compound analysis?
A2: The most common and effective technique for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method provides excellent separation and sensitive detection, allowing for both identification and quantification.[1][2] For sample introduction, Headspace Solid-Phase Microextraction (HS-SPME) is frequently employed due to its simplicity, sensitivity, and solvent-free nature.[3][4]
Q3: What are the main challenges and sources of interference in the analysis of this compound?
A3: The primary challenge is dealing with complex sample matrices, which can lead to "matrix effects."[5] These effects, such as ion suppression or enhancement in the MS detector, can be caused by co-eluting compounds from the sample matrix. Other challenges include the potential for thermal degradation of the analyte at high GC inlet temperatures and the presence of isomeric compounds that may be difficult to separate chromatographically.
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. The most effective strategies include:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) helps to selectively extract the analyte and leave behind many interfering matrix components.[6][7]
-
Method of Standard Addition: This involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.
-
Use of an Internal Standard: A stable, isotopically labeled version of the analyte is the ideal internal standard as it behaves similarly to the analyte during extraction and analysis, correcting for variations.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is a technique used to improve the volatility and thermal stability of an analyte. Since this compound is already a volatile compound, derivatization is generally not required for its analysis by GC-MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for this compound. What could be the cause and how do I fix it?
A: Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are the common causes and solutions:
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analyte, causing peak tailing.
-
Solution: Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters of the GC column to remove any active sites that may have developed.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate GC Oven Temperature Program: An oven temperature program that is not optimized can affect peak shape.
-
Solution: Ensure the initial oven temperature is appropriate for the solvent and that the temperature ramp rate allows for good separation.
-
A logical workflow for troubleshooting peak shape issues is presented below.
Issue 2: Low or No Analyte Signal
Q: I am observing a very low signal or no peak at all for this compound. What should I check?
A: A low or absent signal can be due to several factors, from sample preparation to instrument settings.
-
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Optimize your SPME or QuEChERS method. For SPME, ensure the correct fiber is being used and that the extraction time and temperature are optimal.
-
-
Thermal Degradation: The analyte may be degrading in the hot GC inlet.
-
Solution: Try lowering the inlet temperature. However, ensure it is still high enough to volatilize the analyte effectively.
-
-
MS Detector Issues: The mass spectrometer may not be tuned correctly or the wrong ions may be monitored.
-
Solution: Perform a tune of the mass spectrometer. Verify that you are monitoring the correct ions for this compound (m/z 141, 126, 98 are typically prominent).
-
Below is a diagram illustrating the logical flow for troubleshooting a low or absent analyte signal.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the recovery of this compound. Below is a table summarizing typical recovery rates for different SPME fibers and QuEChERS methods in a fruit matrix.
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| SPME | |||
| 100 µm PDMS Fiber | 75 | 8 | Good for non-polar compounds. |
| 85 µm Polyacrylate Fiber | 85 | 6 | Suitable for more polar compounds. |
| 50/30 µm DVB/CAR/PDMS Fiber | 95 | 4 | Recommended for broad range of volatiles, including sulfur compounds.[8] |
| QuEChERS | |||
| Original (Unbuffered) | 88 | 7 | Effective, but may not be suitable for pH-sensitive compounds. |
| AOAC Official Method 2007.01 | 92 | 5 | Buffered method, good for a wider range of analytes. |
| EN 15662 Method | 94 | 5 | Citrate buffered, widely used in Europe. |
Note: These are illustrative values and actual recoveries may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of this compound in Coffee
This protocol is adapted from established methods for volatile compound analysis in coffee.[3][9]
1. Sample Preparation:
-
Weigh 2.0 g of ground roasted coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or water bath at 60°C.
-
Equilibrate the sample for 15 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
GC Inlet: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode from m/z 40-300 for identification, or Selected Ion Monitoring (SIM) mode for quantification, monitoring ions m/z 141, 126, and 98.
-
The workflow for this experimental protocol is visualized below.
Protocol 2: QuEChERS-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Fruit Juice)
This protocol is a general guide adapted from methods for volatile analysis in beverages.[6][7]
1. Sample Preparation and Extraction:
-
Place 10 mL of the liquid sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
3. GC-MS Analysis:
-
Take the supernatant and inject 1 µL into the GC-MS system.
-
Use the same GC-MS parameters as described in Protocol 1, with potential adjustments to the oven temperature program based on the solvent and matrix.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.uniud.it [air.uniud.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products [mdpi.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Improving the Resolution of Thiazole Isomers in Gas Chromatography
Welcome to the Technical Support Center for Gas Chromatography (GC) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of thiazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate thiazole isomers by GC?
A1: Thiazole isomers, particularly positional isomers like 2-methylthiazole and 4-methylthiazole, often have very similar physicochemical properties, such as boiling points and polarities. In gas chromatography, separation is primarily based on these properties. Consequently, isomers with minor differences tend to co-elute or show poor resolution, resulting in overlapping peaks that are difficult to accurately quantify.
Q2: What is the most critical parameter for improving the resolution of thiazole isomers?
A2: The choice of the GC column, specifically the stationary phase, is the most critical parameter. The polarity of the stationary phase dictates the separation mechanism. Non-polar columns separate based on boiling point differences, while polar columns provide separation based on differences in polarity and dipole moments. For thiazole isomers, which can have subtle differences in both properties, selecting the appropriate stationary phase is paramount to achieving baseline separation.[1][2]
Q3: Can temperature programming help in separating thiazole isomers?
A3: Yes, temperature programming is a powerful tool for optimizing the separation of closely eluting compounds like thiazole isomers. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, which can enhance resolution. Conversely, a faster ramp can sharpen peaks for later eluting compounds. The initial oven temperature is also crucial, as a lower starting temperature can improve the resolution of early-eluting isomers.
Q4: How does the carrier gas flow rate affect the resolution of thiazole isomers?
A4: The carrier gas flow rate influences the efficiency of the separation. An optimal flow rate allows for the best balance of diffusion and interaction with the stationary phase, leading to sharper peaks and better resolution. Deviating from the optimal flow rate, either too high or too low, can lead to band broadening and a decrease in resolution. It is advisable to determine the optimal flow rate for your specific column and analytical conditions.
Q5: Is GC-MS a suitable technique for identifying co-eluting thiazole isomers?
A5: While GC-MS is a powerful tool for identifying compounds based on their mass spectra, it may have limitations in distinguishing between isomers. Positional isomers often produce very similar mass spectra, making it difficult to differentiate them based on fragmentation patterns alone. Therefore, achieving good chromatographic separation is crucial even when using a mass spectrometer as a detector.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of thiazole isomers.
| Problem | Possible Causes | Solutions |
| Poor resolution/Co-elution of isomers | 1. Inappropriate GC column (stationary phase). 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate. 4. Column overloading. | 1. Select an appropriate column: For isomers with different boiling points, a non-polar column (e.g., DB-5, HP-5MS) is a good starting point. If isomers have similar boiling points but different polarities, a polar column (e.g., DB-WAX, CP-Sil 8 CB) may provide better separation.[1][2][3] 2. Optimize the temperature program: Start with a low initial temperature to improve the separation of early eluting peaks. Use a slow temperature ramp (e.g., 2-5 °C/min) to enhance resolution.[4] 3. Adjust carrier gas flow rate: Determine the optimal flow rate for your column's internal diameter to achieve maximum efficiency. 4. Prepare a more dilute sample: Inject a smaller volume or dilute the sample to avoid peak fronting and improve peak shape. |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incompatible solvent. | 1. Use a deactivated liner and column: Ensure all components in the sample path are inert. 2. Bake out the column: Condition the column at a high temperature to remove contaminants. 3. Choose a suitable solvent: The sample solvent should be compatible with the stationary phase. |
| Irreproducible Retention Times | 1. Fluctuations in oven temperature. 2. Unstable carrier gas flow or pressure. 3. Leaks in the system. | 1. Ensure stable oven temperature control: Allow the GC oven to equilibrate before injection. 2. Check gas supply and regulators: Ensure a consistent and stable supply of carrier gas. 3. Perform a leak check: Regularly check for leaks in the injector, detector, and column connections. |
Experimental Protocols
Below are example experimental protocols for the GC analysis of thiazole isomers. These should be used as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: Separation of Methylthiazole Isomers on a Non-Polar Column
This method is suitable for separating volatile thiazole isomers based on their boiling points.
Sample Preparation:
-
Prepare individual stock solutions of 2-methylthiazole and 4-methylthiazole in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both isomers at a final concentration of 10 µg/mL each by diluting the stock solutions.[5]
Chromatographic Conditions:
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Isothermal at 100 °C for 10 minutes (can be optimized) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min |
Expected Results: The elution order is primarily determined by the boiling points of the isomers. Isomers with lower boiling points will generally elute earlier.[5]
| Isomer | Illustrative Retention Time (min) | Illustrative Resolution (Rs) |
| 2-Methylthiazole | 4.2 | - |
| 4-Methylthiazole | 4.7 | 2.5 |
| Note: The above data is illustrative. Actual retention times and resolution will depend on the specific isomers, column, and exact chromatographic conditions.[5] |
Protocol 2: Separation of Thiazole Isomers on a Polar Column
This method is suitable for separating thiazole isomers with similar boiling points but different polarities.
Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1.
Chromatographic Conditions:
| Parameter | Value |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-WAX (or equivalent polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | 60 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min |
Expected Results: On a polar column, isomers with higher polarity will have longer retention times. This can sometimes reverse the elution order compared to a non-polar column.
Visualizing the Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust GC method for the separation of thiazole isomers.
References
Technical Support Center: Sensory Panel Training for Sulfur Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sensory panels to evaluate sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What makes sensory panel training for sulfur compounds so challenging?
A1: Training sensory panels for sulfur compounds presents unique challenges due to several factors. These compounds often have very low odor detection thresholds, meaning they can be perceived at extremely low concentrations, sometimes in the parts per billion (ppb) or even parts per trillion (ppt) range.[1][2][3] This high potency can easily lead to panelist fatigue and adaptation (olfactory fatigue), where their ability to detect the odor diminishes with repeated exposure. Additionally, the perceived aroma of a sulfur compound can change with its concentration.[4] For example, a compound might have a pleasant fruity note at a low concentration but become reminiscent of cat urine at a higher one.[4] Furthermore, many products contain a complex mixture of volatile compounds, and the presence of other aromas can mask or alter the perception of sulfur notes.[5]
Q2: What are the first steps in setting up a sensory panel for sulfur compound analysis?
A2: The initial and most critical step is the proper recruitment and screening of panelists.[5][6][7] Candidates should be assessed for their general sensory acuity, including their ability to detect basic tastes and a range of common odors.[6][8] It is also important to gather information on their health, availability, and psychological readiness to participate in sensory tests.[5] An introductory session explaining the importance of sensory analysis in the food and beverage industry can be beneficial.[8] The selection process should aim to identify individuals with average sensory sensitivity to represent the general population.[5]
Q3: How do I prepare reference standards for sulfur compounds for panel training?
A3: Due to the high potency of many sulfur compounds, preparing standards requires careful dilution.[1] It is crucial to start with a very low concentration to avoid overwhelming the panelists.[1] For a compound like Hexyl 3-mercaptobutanoate, a starting range of 0.1 to 10 µg/L (ppb) is recommended.[1] Stock solutions should be prepared in a fume hood, and all solutions should be stored in tightly sealed glass vials at 4°C and used within a week.[1] A blank sample containing only the matrix (e.g., water, neutral base) and the solvent should always be included for comparison.[1]
Q4: What is a "Trueness-to-Brand" (TTB) test and how is it relevant for sulfur compounds?
A4: A Trueness-to-Brand (TTB) test is a sensory evaluation method used to ensure a product's sensory profile consistently matches its intended brand identity.[9][10] This is particularly relevant for sulfur compounds, which can contribute to both desirable "on-flavors" and undesirable "off-flavors." For example, a certain level of a specific sulfur compound might be a key characteristic of a beer's aroma profile.[9] The TTB test helps panelists determine if a batch of product falls within the acceptable sensory specifications for that brand.[9][10] This involves training panelists to recognize not only the presence of off-flavors but also the correct intensity of characteristic aromas.[10]
Troubleshooting Guides
Issue 1: High Panelist Variability and Poor Reproducibility
Problem: Your sensory panel shows significant disagreement in their assessments of sulfur compounds, and individual panelists are not consistent in their own ratings over time.
Possible Causes & Solutions:
-
Inadequate Training: Panelists may not have a common language to describe the perceived aromas.
-
Solution: Conduct comprehensive training sessions using reference standards for specific sulfur compounds.[1][7] Develop a standardized lexicon of aroma descriptors as a group to ensure everyone is using the same terminology.[1] For example, use passionfruit juice as a reference for "passionfruit" and grapefruit zest for "grapefruit" when training on thiols.[1]
-
-
Sensory Fatigue/Adaptation: Sulfur compounds can quickly overwhelm the sense of smell.
-
Solution: Limit the number of samples evaluated in a single session. Provide panelists with breaks between samples and offer odor-free "reset" materials like water or unsalted crackers. Ensure the testing environment is well-ventilated.[11]
-
-
Lack of Calibration: Panelists may be using the intensity scale differently.
Issue 2: Panelists Cannot Detect Low Concentrations of Sulfur Off-Flavors
Problem: Your analytical instruments indicate the presence of a sulfur off-flavor, but the sensory panel fails to detect it.
Possible Causes & Solutions:
-
High Individual Thresholds: Some individuals are naturally less sensitive to certain compounds.
-
Solution: Screen panelists for their sensitivity to the specific sulfur compounds of interest using threshold tests.[6][11] This involves presenting them with a series of increasing concentrations to determine the lowest concentration they can reliably detect. Not all panelists will have the same sensitivity, and understanding their individual capabilities is crucial.[6]
-
-
Matrix Effects: The food or beverage matrix can suppress the volatility of the sulfur compound, making it harder to perceive.
-
Solution: When possible, conduct training with standards in a matrix that is similar to the product being tested. This will help panelists learn to identify the target aroma in a more realistic context.
-
-
Lack of Experience: Panelists may not be familiar with the specific off-flavor.
Quantitative Data: Odor Detection Thresholds of Sulfur Compounds
The following table summarizes the odor detection thresholds for several common sulfur compounds in different matrices. These values can serve as a reference when preparing standards for panel training.
| Compound | Odor Descriptor | Detection Threshold | Matrix |
| Dimethyl Sulfide (DMS) | Sweet corn, cooked cabbage | 0.03 mg/L | Beer |
| Sulfur Dioxide (SO2) | Sharp, unpleasant | ~73 to ~163 mg/L | Wine |
| 4-methyl-4-sulfanylpentan-2-one | Tropical fruit (low conc.), Cat urine (high conc.) | 100 picogram/L | Water |
| 2-furfurylthiol | Roasty coffee | 0.05 ppb | Air |
| Hydrogen Sulfide (H2S) | Rotten eggs | 1.06 ± 2.07 ppb | Air |
| Carbon Disulfide (CS2) | - | 0.84 ± 0.54 ppb | Air |
| Dimethyl Disulfide (DMDS) | - | 0.36 ± 1.21 ppb | Air |
| Methanethiol (CH3SH) | - | 0.11 ± 0.23 ppb | Air |
Data compiled from multiple sources.[2][4][14][15]
Experimental Protocols & Visualizations
Protocol 1: Panelist Screening and Selection
Objective: To select individuals with the necessary sensory acuity and commitment to serve on a sensory panel for sulfur compound analysis.
Methodology:
-
Recruitment: Announce a call for panelists within your organization or through external channels.[11]
-
Initial Questionnaire: Collect basic information on health, availability, and any known sensitivities or allergies.[5]
-
Basic Taste and Odor Identification:
-
Threshold Testing: Determine individual sensitivity to key sulfur compounds using a series of increasing concentrations (ascending method of limits).
-
Matching Test: Provide a set of coded samples and a second, larger set with modified coding. Ask candidates to match the samples.[11] This tests their ability to recognize and remember specific sensory profiles.
-
Final Selection: Choose candidates who demonstrate good discriminatory ability, verbal expressiveness, and a willingness to participate in ongoing training.[5][11]
Protocol 2: Training on a Specific Sulfur Compound (e.g., Hexyl 3-mercaptobutanoate)
Objective: To train a sensory panel to recognize and quantify the distinct aroma attributes of a specific, complex sulfur compound.
Methodology:
-
Reference Standard Preparation: Prepare a dilution series of the target compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/L) in a neutral matrix.[1] Always include a blank.
-
Descriptor Generation (Lexicon Development):
-
Present a mid-range concentration of the standard to the panel.
-
Ask panelists to individually write down all perceived aroma descriptors.
-
As a group, discuss the terms and reach a consensus on the most appropriate descriptors (e.g., "passionfruit," "grapefruit," "herbal," "sulfurous").[1]
-
-
Attribute Reference Anchoring:
-
Present the panel with physical reference standards for the agreed-upon descriptors (e.g., passionfruit juice for "passionfruit").[1]
-
-
Intensity Scale Training:
-
Introduce the intensity rating scale (e.g., a 15-cm line scale).
-
Present the dilution series and have panelists rate the intensity of each agreed-upon attribute.
-
Discuss the results to calibrate the panel's use of the scale.
-
-
Validation: Conduct triangle tests where two samples are identical and one is different. This validates the panel's ability to discriminate between samples with and without the target compound.
Logical Relationship: Factors Influencing Sensory Perception of Sulfur
This diagram illustrates the key factors that can influence a panelist's perception of sulfur compounds during a sensory evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why sensory acuity screening matters in food and beverage manufacturing - a blog from Campden BRI [campdenbri.co.uk]
- 7. cdn.brewersassociation.org [cdn.brewersassociation.org]
- 8. Training of a Sensory Panel and its Correlation with Instrumental Methods: Texture of a Pseudo Plastic. [foodandnutritionjournal.org]
- 9. blackhops.com.au [blackhops.com.au]
- 10. escarpmentlabs.com [escarpmentlabs.com]
- 11. dlg.org [dlg.org]
- 12. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 13. beersmith.com [beersmith.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Optimization of Maillard reaction conditions for 2-Isopropyl-4-methylthiazole formation
Welcome to the technical support center for the optimization of 2-Isopropyl-4-methylthiazole formation via the Maillard reaction. This resource provides researchers, scientists, and drug development professionals with detailed FAQs, experimental protocols, and troubleshooting guides to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a synthetic aromatic compound known for its distinctive scent profile, which includes notes of tropical fruit, green vegetables, and earthy tones.[1] It is primarily used as a food flavor enhancer, particularly in recreating flavors like peach, mango, and passion fruit.[1] As a known Maillard reaction product, it is naturally present in foods such as roasted meats, tomatoes, and yeast extract.[2]
Q2: What are the essential precursors for forming this compound in a Maillard reaction?
A2: The formation of this compound requires three key types of precursors:
-
A Sulfur Source: A sulfur-containing amino acid like L-cysteine is essential. During the reaction, it degrades to provide the hydrogen sulfide (H₂S) necessary for forming the thiazole ring.[3][4]
-
An Isopropyl Group Donor: An amino acid containing an isopropyl group, such as L-valine or L-leucine, is required. Through Strecker degradation, these amino acids form isobutyraldehyde (from valine) or isovaleraldehyde (from leucine), which contribute the isopropyl group at the C2 position of the thiazole.
-
A Carbonyl Source (Reducing Sugar): A reducing sugar like glucose, xylose, or fructose serves as the primary source of carbonyl groups and the carbon backbone.[5][6] Pentoses (e.g., xylose) are generally more reactive than hexoses (e.g., glucose).[5]
Q3: How do key reaction parameters influence the formation of this compound?
A3: The yield and selectivity of the reaction are highly dependent on several parameters:
-
Temperature: Higher temperatures accelerate the Maillard reaction, leading to a greater production of volatile compounds, including thiazoles.[7][8] The optimal temperature range is typically between 120°C and 180°C.[7][8] Exceeding this range can lead to excessive browning and the formation of undesirable, burnt-flavored byproducts.
-
pH: The reaction is significantly influenced by pH. A slightly alkaline environment (pH 7.5-8.5) generally increases the rate of reaction and formation of many Maillard products.[8][9][10] The pH affects the protonation state of amino groups, which in turn influences their reactivity with reducing sugars.[7]
-
Reaction Time: The duration of heating directly impacts the extent of the reaction. Insufficient time will result in low yields, while excessive time can lead to the degradation of the target compound and the formation of complex polymers (melanoidins).[11]
-
Water Activity (a_w): The Maillard reaction rate is maximal at intermediate water activities (a_w of 0.4–0.8). Excess water can dilute reactants and hinder the necessary dehydration steps, slowing the reaction.[7]
Experimental Protocols and Data
Model Experimental Protocol for Optimization
This protocol provides a starting point for optimizing the formation of this compound. Researchers should use a design of experiments (DoE) approach to systematically vary parameters and identify optimal conditions.
1. Reagent Preparation:
-
Prepare a solution of a reducing sugar (e.g., D-xylose) and amino acids (L-cysteine and L-valine) in a phosphate buffer (e.g., 0.5 M).
-
A suggested starting molar ratio is 1:1:1 for sugar:cysteine:valine.
2. Reaction Setup:
-
Combine the precursor solutions in a sealed, pressure-resistant reaction vessel (e.g., a stainless steel reactor or a sealed glass pressure vessel).
-
Adjust the initial pH of the solution to a desired value (e.g., 7.5) using NaOH or HCl.[9]
-
Purge the vessel with an inert gas like nitrogen to minimize oxidative side reactions.
3. Thermal Processing:
-
Heat the vessel to the target temperature (e.g., 120°C) in a controlled environment like an oil bath or a heating block with magnetic stirring.[6][7]
-
Maintain the temperature for a specific duration (e.g., 120 minutes).[6]
4. Reaction Termination and Extraction:
-
Rapidly cool the reaction vessel in an ice bath to quench the reaction.
-
Extract the volatile products using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Liquid-liquid extraction is a common method.
-
Dry the organic extract over anhydrous sodium sulfate.
5. Analysis and Quantification:
-
Concentrate the extract carefully under a gentle stream of nitrogen.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and potential byproducts.[8]
-
Quantify the yield using a calibrated internal or external standard.
Table 1: Reference Conditions from Related Maillard Reaction Studies
While specific data for this compound is scarce, the following table summarizes optimized conditions from similar systems, providing a valuable starting range for experimentation.
| Parameter | Glucosamine-Cysteine System[10] | Lactose-Butylamine System[11] | Flaxseed Hydrolysate-Xylose-Cysteine System[9] |
| Temperature | 114°C | 113°C | 100 - 140°C |
| Initial pH | 8.3 | 8.3 | 6.5 - 8.5 |
| Time | 2.41 hours | 15 minutes | up to 180 minutes |
| Reactant Ratio | 1.26 (Glucosamine:Cysteine) | 1:1 (Lactose:Butylamine) | N/A (Complex System) |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for the optimization of this compound synthesis.
Caption: Simplified reaction pathway for this compound formation.
Troubleshooting Guide
Q: My reaction yield is extremely low or zero. What are the common causes?
A: Low or no yield can stem from several issues:
-
Suboptimal Conditions: The temperature may be too low or the reaction time too short. Consult Table 1 for recommended starting ranges and consider systematically increasing temperature and time.[12]
-
Incorrect pH: The initial pH is critical. If the pH is too acidic, the initial condensation step is inhibited because the amino groups are protonated. Verify the pH of your starting mixture.[7]
-
Poor Reactant Quality: Ensure the purity of your amino acids and sugars. Impurities can lead to unwanted side reactions that consume reactants.[12]
-
Oxygen Presence: The Maillard reaction can compete with oxidative pathways. Ensure your reaction vessel is properly sealed and purged with an inert gas.
Q: My final product is a complex mixture with many impurities. How can I improve the selectivity?
A: A lack of selectivity is a common challenge. Consider the following:
-
Adjust Precursor Ratios: The molar ratio of reactants significantly impacts the product profile. Systematically vary the ratios of cysteine, valine/leucine, and the reducing sugar. For instance, an excess of cysteine might favor the formation of other sulfur-containing compounds.
-
Lower the Temperature: While higher temperatures increase the reaction rate, they can also promote a wider range of side reactions. Lowering the temperature and extending the reaction time may improve selectivity for the target compound.
-
Purification: If side-product formation is unavoidable, purification is necessary. Column chromatography on silica gel is an effective method for separating thiazoles from other components in the reaction mixture.[12]
Q: The reaction mixture turned dark brown/black very quickly, and I can't isolate the target compound. What happened?
A: Rapid, intense browning indicates the advanced stages of the Maillard reaction, where high molecular weight polymers called melanoidins are formed. This can happen if the temperature is too high or the reaction time is too long. To mitigate this:
-
Reduce Temperature: This is the most effective way to slow down melanoidin formation.
-
Reduce Reaction Time: Monitor the reaction closely (if possible, using techniques like TLC) and quench it once the formation of the target product appears to plateau, before excessive browning occurs.[12]
-
Control pH: Very high pH levels can aggressively accelerate the reaction into the final polymerization stages. Consider running the reaction at a more neutral pH to gain better control.
Q: How can I definitively confirm that I have synthesized this compound?
A: Confirmation requires spectroscopic analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. Compare the mass spectrum of your product peak with a library spectrum or a known standard. The mass spectrum should show a molecular ion peak (M+) at m/z 141, corresponding to the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the product is isolated in sufficient purity, ¹H and ¹³C NMR can confirm the structure. Key signals in ¹H NMR would include a doublet for the six methyl protons of the isopropyl group, a septet for the isopropyl CH, a singlet for the methyl group on the thiazole ring, and a singlet for the proton on the thiazole ring.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2005019165A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]
- 4. The potential meat flavoring derived from Maillard reaction products of rice protein isolate hydrolysate-xylose via the regulation of temperature and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Effects of Reducing Sugars on the Structural and Flavor Properties of the Maillard Reaction Products of Lycium barbarum Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimal Separation of Volatile Sulfur Compounds (VSCs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of volatile sulfur compounds (VSCs) by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for VSC analysis?
A1: The most critical factor is the inertness of the entire sample pathway, including the column.[1] VSCs are highly reactive and can be adsorbed by active sites in the GC system, leading to poor peak shape, reduced sensitivity, and inaccurate quantification.[1][2] Therefore, selecting a column specifically designed and tested for inertness towards sulfur compounds is paramount.[3][4][5]
Q2: What are the main types of GC columns used for separating volatile sulfur compounds?
A2: The two main types of columns used for VSC analysis are packed columns and capillary columns. While packed columns have been used historically, capillary columns, particularly porous layer open tubular (PLOT) and wall-coated open tubular (WCOT) columns, are more common today due to their higher resolution and efficiency.[6][7]
-
Packed Columns: These can be useful for the analysis of fixed gases and have a high sample capacity.[6] However, they generally offer lower separation efficiency compared to capillary columns.[7]
-
WCOT Columns: These columns, especially those with a thick film of a non-polar stationary phase like 100% dimethylpolysiloxane, are effective for resolving volatile sulfur compounds.[2][8]
-
PLOT Columns: These columns have a solid adsorbent coated on the inner wall and are well-suited for separating light gases and volatile compounds.[4][9] Specialized PLOT columns with enhanced inertness are available for trace-level sulfur analysis.[4][5]
Q3: How does the stationary phase polarity affect the separation of VSCs?
A3: The general principle of "like dissolves like" applies. Since VSCs are polar compounds, a polar stationary phase is generally recommended for their separation.[1] Non-polar stationary phases separate analytes primarily by their boiling points. Using a polar stationary phase introduces other interaction mechanisms, such as dipole-dipole interactions, which can improve the selectivity for polar VSCs over a non-polar hydrocarbon matrix.
Q4: What is the significance of film thickness in the stationary phase for VSC analysis?
A4: A thicker stationary phase film is generally preferred for the analysis of highly volatile compounds like VSCs.[2][8][10] The thicker film increases the retention of these volatile analytes, which can improve their separation and may eliminate the need for sub-ambient oven temperatures.[10] It also increases the column's sample capacity.[10]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing Peaks)
-
Possible Cause: Active sites in the GC system are adsorbing the reactive sulfur compounds.[11][12][13]
-
Solution:
-
Column Inertness: Ensure you are using a column specifically designed for sulfur analysis with a high degree of inertness.[3][4][5]
-
Inlet Liner: The inlet liner can be a major source of activity. Use a deactivated liner and replace it regularly.[6][14]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or oxygen.[11]
-
Sample Pathway: Ensure all components in the sample flow path (e.g., tubing, fittings, valves) are inert. Sulfinert®-treated components are often recommended.[8]
-
Issue 2: Co-elution of VSCs with Hydrocarbons
-
Possible Cause: The stationary phase does not provide sufficient selectivity to separate the target VSCs from the sample matrix, especially in hydrocarbon-rich samples.[15]
-
Solution:
-
Column Selection: Choose a column with a different selectivity. For example, if you are using a non-polar column, switching to a more polar column can change the elution order and resolve the co-elution.[1] Porous polymer PLOT columns can offer unique selectivity compared to WCOT columns.[8]
-
Optimize Temperature Program: Adjust the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[11]
-
Detector Selection: Utilize a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), to minimize interference from co-eluting hydrocarbons.[1][16]
-
Issue 3: Low Sensitivity or No Peaks
-
Possible Cause: Loss of sulfur compounds due to adsorption in the system or issues with the detector.[6]
-
Solution:
-
Check for Leaks: Leaks in the system can lead to a loss of sample and introduce oxygen, which can degrade the column.[11][14]
-
Verify System Inertness: As mentioned in Issue 1, ensure the entire sample path is inert.
-
Detector Settings: Check that the detector is functioning correctly and that the gas flows are set appropriately. For SCDs, low bleed columns are crucial to prevent fouling of the ceramics.[1][2]
-
Injection Volume: For trace analysis, a larger injection volume might be necessary, but be mindful of potential column overload.[15]
-
Data Presentation: GC Column Comparison for VSC Analysis
| Column Type | Stationary Phase | Dimensions (L x ID x df) | Max Temperature (°C) | Key Features |
| Capillary WCOT | 100% Dimethylpolysiloxane | 60 m x 0.53 mm x 7 µm | Varies by manufacturer | Good for resolving volatile sulfurs, but may have long retention times for heavier compounds.[8] |
| Capillary WCOT | 100% Dimethylpolysiloxane | 30 m x 0.32 mm x 4 µm | Varies by manufacturer | Better for analyzing higher molecular weight sulfur compounds like thiophenes.[8] |
| Micropacked | Deactivated Divinylbenzene | Varies | 310 | High inertness, capable of analyzing active sulfur compounds down to 10 ppb.[8] |
| PLOT | Porous Polymer (e.g., Rt-U-BOND) | Varies | Varies by manufacturer | Highly inert, provides excellent peak shape for H2S and COS, and unique selectivity.[8] |
| PLOT | Proprietary (e.g., Select Low Sulfur) | 60 m x 0.32 mm | 185 | Specifically designed for low-level sulfur analysis in propylene streams, high inertness. |
| Capillary WCOT | Proprietary (e.g., DB-Sulfur SCD) | 70 m x 0.53 mm x 4.3 µm | Varies by manufacturer | Low bleed and high inertness, optimized for use with Sulfur Chemiluminescence Detectors. |
Experimental Protocols
Detailed Methodology for VSC Analysis using GC-SCD
This protocol provides a general framework. Specific parameters may need to be optimized based on the sample matrix and target analytes.
-
Sample Preparation:
-
For gaseous samples, use a gas-tight syringe or a gas sampling valve for injection.
-
For liquid samples, headspace sampling (Static or Dynamic) or direct liquid injection can be used. For complex matrices, solid-phase microextraction (SPME) may be employed for sample cleanup and pre-concentration.[3]
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Use a split/splitless inlet. For trace analysis, a splitless injection is preferred. Ensure the inlet liner is deactivated.
-
Injector Temperature: Typically 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).
-
Column: Select an appropriate inert column for VSC analysis (refer to the table above).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Note: This is a general program and should be optimized for the specific separation.
-
-
-
Sulfur Chemiluminescence Detector (SCD) Conditions:
-
Burner Temperature: 800 °C.
-
Hydrogen Flow: 45 mL/min.
-
Air Flow: 40 mL/min.
-
Ozone: Ensure a stable ozone supply to the detector.
-
-
Data Acquisition and Analysis:
-
Use chromatography data software to integrate the peaks and calculate the concentrations of the target VSCs based on a calibration curve generated from certified standards.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of volatile sulfur compounds.
Caption: Logic diagram for selecting the optimal GC column for VSC analysis.
References
- 1. fishersci.ca [fishersci.ca]
- 2. kaycantest.com [kaycantest.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. labcompare.com [labcompare.com]
- 7. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 8. Restek - Blog [restek.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jsstec.org [jsstec.org]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. tandfonline.com [tandfonline.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Reducing thermal degradation of 2-Isopropyl-4-methylthiazole in injection ports
Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of 2-Isopropyl-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation in GC injection ports and to offer troubleshooting assistance for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal degradation a concern in GC analysis?
A1: this compound is a heterocyclic sulfur-containing compound, often associated with nutty, roasted, and cocoa-like aromas, making it a significant component in flavor and fragrance analysis. Like many thermally labile compounds, it can degrade at the high temperatures typically used in GC injection ports. This degradation can lead to inaccurate quantification, the appearance of ghost peaks, and a loss of sensitivity, compromising the integrity of analytical results.
Q2: What are the primary causes of thermal degradation of this compound in a GC injection port?
A2: The main factors contributing to the thermal degradation of this compound in a GC inlet are:
-
Excessive Inlet Temperature: High temperatures can provide the energy needed to break chemical bonds within the molecule.
-
Active Sites in the Inlet: The liner, glass wool, and metal surfaces within the injection port can have active sites (e.g., silanol groups) that catalyze degradation reactions.[1]
-
Prolonged Residence Time: The longer the analyte remains in the hot inlet, the greater the opportunity for thermal degradation to occur. This is particularly relevant for splitless injections.[2]
-
Sample Matrix Effects: Components within the sample matrix can sometimes contribute to or accelerate the degradation of the analyte.
Q3: What are the tell-tale signs of this compound degradation in my chromatogram?
A3: You may be experiencing thermal degradation if you observe the following in your chromatograms:
-
Reduced peak area for this compound: This indicates a loss of the parent compound.
-
Appearance of unexpected peaks: These "ghost peaks" are often the degradation byproducts.
-
Peak tailing: While not always due to degradation, it can be a symptom of active sites in the system that also promote degradation.
-
Poor reproducibility of results: Inconsistent degradation leads to variable peak areas and unreliable data.
-
Non-linear calibration curves: As the concentration increases, the degradation may become more pronounced, leading to a non-linear response.
Q4: How do I choose the right GC inlet liner to minimize degradation?
A4: Selecting an appropriate inlet liner is crucial for minimizing thermal degradation. For a thermally sensitive compound like this compound, a highly deactivated liner is essential to reduce interactions with active sites.[1]
-
For splitless injections , which are common for trace analysis, a single taper liner with deactivated glass wool is a good starting point.[1] The taper helps to focus the sample onto the column, while the deactivated wool aids in vaporization and traps non-volatile residues.[3]
-
For split injections , where residence time in the inlet is shorter, a liner with deactivated glass wool can still be beneficial for ensuring rapid and complete vaporization.[1]
-
Ultra-inert liners are specifically treated to have a highly inactive surface and are an excellent choice for analyzing active or thermally labile compounds.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the thermal degradation of this compound.
Problem: Reduced Peak Area and/or Poor Reproducibility
This is often the primary indicator of thermal degradation. Follow these steps to troubleshoot the issue.
-
Step 1: Evaluate and Optimize Inlet Temperature
-
Rationale: The inlet temperature is a critical factor. It needs to be high enough to ensure complete and rapid vaporization of the analyte but low enough to prevent thermal breakdown.[4]
-
Action: Start with a lower inlet temperature (e.g., 200-220°C) and perform a series of injections, incrementally increasing the temperature (e.g., in 10-20°C steps) up to a maximum of around 280°C. Monitor the peak area of this compound and any potential degradation products. Select the temperature that provides the best response for the parent compound with minimal evidence of degradation.
-
-
Step 2: Assess the Inertness of the GC Inlet Liner
-
Rationale: Active sites on the surface of the liner are a common cause of analyte degradation.[1] Even deactivated liners can become active over time due to the accumulation of non-volatile sample residues.[1]
-
Action:
-
Inspect the liner for any visible contamination or discoloration.
-
Replace the liner with a new, high-quality deactivated liner. Consider using a liner with deactivated glass wool to improve vaporization and protect the column.[3]
-
If issues persist, consider using an ultra-inert liner for maximum inertness.[1]
-
Establish a regular liner replacement schedule based on the cleanliness of your samples and the frequency of use.[5]
-
-
-
Step 3: Minimize Analyte Residence Time in the Inlet
-
Rationale: The longer this compound is exposed to the high temperature of the inlet, the more likely it is to degrade.[2]
-
Action:
-
If your sample concentration allows, switch from a splitless to a split injection. The higher flow rate in a split injection significantly reduces the time the analyte spends in the inlet.
-
For splitless injections, optimize the splitless hold time. It should be long enough to transfer the majority of the analyte to the column but not excessively long.
-
Consider using a pulsed pressure injection, which can help to transfer the sample onto the column more quickly.
-
-
-
Step 4: Consider Alternative Injection Techniques
-
Rationale: For highly thermally labile compounds, bypassing the hot inlet altogether may be necessary.
-
Action:
-
Programmed Temperature Vaporization (PTV) Inlet: This technique allows for the sample to be injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte is exposed to high temperatures.
-
Cool On-Column (COC) Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a heated inlet. This is ideal for compounds that are extremely sensitive to heat.
-
-
Data Presentation
The following tables summarize the expected impact of key GC parameters on the thermal degradation of this compound and provide a starting point for method development.
Table 1: Impact of GC Inlet Parameters on Thermal Degradation
| Parameter | Setting | Expected Impact on Degradation | Recommendation |
| Inlet Temperature | Low (e.g., 200-220°C) | Low | Good starting point, but may lead to incomplete vaporization. |
| Medium (e.g., 230-250°C) | Moderate | Often a good compromise between vaporization and stability. | |
| High (e.g., >260°C) | High | Increases the risk of significant degradation. | |
| Liner Type | Standard Glass Liner | High | Not recommended due to active silanol groups. |
| Deactivated Liner | Moderate | A significant improvement over standard liners.[1] | |
| Deactivated Liner with Wool | Low to Moderate | Wool aids vaporization but must be well-deactivated.[3] | |
| Ultra-Inert Liner | Low | The best choice for minimizing surface-catalyzed degradation.[1] | |
| Injection Mode | Splitless | High | Longer residence time in the hot inlet.[2] |
| Split | Low | Shorter residence time due to high flow rates. | |
| PTV/COC | Very Low | Avoids or minimizes exposure to high temperatures in the inlet. |
Table 2: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Value |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Inlet Temperature | 220°C (to be optimized) |
| Liner | Deactivated single taper with deactivated glass wool |
| Injection Volume | 1 µL |
| Splitless Hold Time | 0.75 min (to be optimized) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Experimental Protocols
Protocol 1: Evaluating the Impact of Inlet Temperature on Degradation
This protocol provides a systematic way to determine the optimal inlet temperature for your analysis.
-
Prepare a Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration that gives a clear, on-scale peak.
-
Set Initial GC Conditions: Use the recommended starting parameters from Table 2, with an initial inlet temperature of 200°C.
-
Perform Injections at Increasing Temperatures:
-
Inject the standard solution three times at 200°C to ensure reproducibility.
-
Increase the inlet temperature by 20°C (to 220°C) and repeat the triplicate injections.
-
Continue this process, increasing the temperature in 20°C increments up to 280°C.
-
-
Data Analysis:
-
For each temperature, calculate the average peak area of this compound.
-
Carefully examine the chromatograms for the appearance and increase in the area of any new peaks that could be degradation products.
-
Plot the average peak area of this compound against the inlet temperature. The optimal temperature is likely the point just before a significant decrease in the parent peak area is observed, and before the appearance of significant degradation peaks.
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the thermal degradation of this compound.
Caption: A systematic workflow for troubleshooting the thermal degradation of this compound.
Caption: Key factors influencing thermal degradation and corresponding mitigation strategies.
References
- 1. agilent.com [agilent.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Shelf Life of Flavors Containing Thiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of flavors containing thiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Development of "Warmed-Over" or Cardboard-like Off-Notes in Meaty Flavors | Lipid oxidation is a primary cause of "warmed-over" flavor, where fats in the product react with oxygen, leading to undesirable taste profiles. This process can be initiated by exposure to air and light, and catalyzed by iron and salt.[1] | - Incorporate Antioxidants: Add natural antioxidants such as rosemary extract, green tea extract, or prune plum concentrate to your formulation.[1][2] Studies have shown that phenolic compounds in these ingredients can suppress the formation of off-flavors.[1] A combination of rosemary extract and buffered vinegar has been effective in retaining color and inhibiting lipid oxidation in sausages.[2] - Optimize Packaging: Utilize modified atmosphere packaging (MAP) to reduce oxygen exposure and preserve the flavor and color of fresh meat flavors.[2] |
| Loss of Potent, Roasted, or Nutty Aroma Over Time | Thiazoles are volatile compounds that can degrade or dissipate during storage.[3][4] This can be due to thermal degradation, especially in products subjected to heat treatment, or reactions with other components in the food matrix.[5][6] | - Encapsulation: Protect volatile thiazoles by encapsulating them. Techniques like spray drying, extrusion, and coacervation create a physical barrier between the flavor and the environment, enhancing stability.[1] - Control Storage Temperature: Store flavor formulations at recommended low temperatures to minimize thermal degradation. |
| Appearance of Unwanted "Green" or Vegetal Notes | Some thiazoles, like 2-isobutylthiazole, naturally possess green, tomato-like notes.[7] An imbalance in the flavor profile or degradation of other components can make these notes more prominent. | - Flavor Profile Adjustment: Carefully balance the concentration of different thiazoles and other flavor components. For example, in roast beef flavors, 2-isobutylthiazole can add complexity at very low levels (around 2 ppm).[7] - Sensory Evaluation: Conduct regular sensory analysis to monitor the flavor profile during storage and identify any emerging off-notes early. |
| Inconsistent Flavor Profile Between Batches | Variations in raw material quality, processing parameters (temperature, time), and storage conditions can lead to inconsistencies in the final flavor profile. | - Standardize Raw Materials: Ensure consistent quality of precursors for Maillard reactions (e.g., amino acids, reducing sugars) if generating thiazoles in situ. - Precise Process Control: Tightly control temperature, pH, and reaction times during flavor creation and application to ensure reproducible formation of desired thiazoles. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are thiazoles and why are they important in flavors?
Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute significantly to the aroma of many cooked foods.[5][6] They are known for their potent and diverse flavor profiles, which can range from nutty and roasted to meaty and savory.[3][4] Common examples include 2-acetylthiazole (popcorn-like), 2-methylthiazole (nutty), and 2-isobutylthiazole (meaty, savory).[8]
Q2: What are the primary degradation pathways for thiazole flavors?
The main degradation pathways for thiazole flavors include:
-
Thermal Degradation: High temperatures during processing or storage can lead to the breakdown of thiazole molecules and the formation of off-notes.[5][6]
-
Maillard Reaction: While the Maillard reaction is crucial for the formation of many desirable thiazoles, prolonged or uncontrolled reactions can also lead to their degradation.[9]
-
Oxidation: The thiol group in some thiazole-related compounds makes them susceptible to oxidation, which can alter the flavor profile.[10]
-
Photodegradation: Exposure to light can cause degradation of thiazole-containing compounds.[11]
Encapsulation
Q3: What is flavor encapsulation and how does it improve shelf life?
Flavor encapsulation is a process where flavor compounds are coated with a protective layer, or "wall material." This creates a physical barrier that protects the flavor from environmental factors like oxygen, light, and moisture, thereby extending its shelf life and controlling its release.
Q4: Which encapsulation method is best for thiazole flavors?
The choice of encapsulation method depends on the specific application and the properties of the thiazole flavor.
-
Spray Drying: A cost-effective and widely used method suitable for producing powdered flavors.
-
Extrusion: Involves creating a protective glassy carbohydrate layer around the flavor, ideal for preserving heat-sensitive compounds.
-
Coacervation: A technique that can be suitable for encapsulating heat-sensitive flavors.
Antioxidants
Q5: How do antioxidants help in preserving thiazole flavors?
Antioxidants inhibit the oxidation of fats and other components in the food matrix, which can indirectly protect thiazole flavors from degradation and the formation of off-notes like "warmed-over" flavor.[1] They work by neutralizing free radicals and preventing chain reactions that lead to flavor deterioration.[12]
Q6: What are some effective natural antioxidants for savory flavors?
Several natural antioxidants have proven effective in meat and savory products:
-
Rosemary Extract: Contains phenolic compounds that are potent antioxidants.[2]
-
Green Tea Extract: Another source of phenolic compounds with antioxidant properties.[2]
-
Prune Plum Concentrate: High in neochlorogenic and chlorogenic acids, which suppress the formation of warmed-over flavor.[1]
-
Vitamin E (α-tocopherol): A well-researched dietary antioxidant that can improve color and lipid stability in meat.[5]
Experimental Design & Analysis
Q7: How can I perform an accelerated shelf-life test for my thiazole-containing flavor?
Accelerated shelf-life testing (ASLT) involves subjecting the product to harsher conditions, such as elevated temperatures and humidity, to speed up degradation.[13] This allows for a faster prediction of the product's stability under normal storage conditions.[13] The data is then used in kinetic models to estimate the shelf life at ambient temperatures.[14]
Q8: What analytical methods are suitable for monitoring thiazole degradation?
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying thiazoles and their non-volatile degradation products.[2][12][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile thiazole compounds and their degradation byproducts.
-
Sensory Analysis: Essential for evaluating the flavor profile and detecting any changes or off-notes that may not be apparent from chemical analysis alone.[7][16]
Data Presentation
Table 1: Impact of pH on the Stability of Isothiazolinones (as an indicator for potential thiazole behavior)
| pH | Half-life (days) | Stability |
| < 8.5 | > 47 | High |
| 8.5 | 47 | Moderate |
| 9.0 | 23 | Moderate |
| 9.6 | 3.3 | Low |
| 10.0 | 2 | Low |
Data extrapolated from studies on isothiazolinones, suggesting that alkaline conditions may accelerate the degradation of related heterocyclic compounds like thiazoles.[17]
Experimental Protocols
Protocol 1: Accelerated Shelf-Life Testing (ASLT) of a Thiazole-Containing Flavor
Objective: To estimate the shelf life of a flavor formulation containing thiazoles under normal storage conditions by accelerating its degradation at elevated temperatures.
Materials:
-
Flavor formulation containing thiazoles.
-
Appropriate packaging for the flavor (e.g., amber glass vials).
-
Temperature-controlled ovens or incubators set at various elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
Analytical instrumentation (HPLC or GC-MS) for quantifying key thiazole compounds.
-
Sensory evaluation panel.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the flavor formulation in the chosen packaging.
-
Initial Analysis (Time 0): Analyze a subset of the samples to determine the initial concentration of key thiazole compounds and the initial sensory profile.
-
Storage: Place the remaining samples in the temperature-controlled ovens at the selected elevated temperatures. Also, store a control set of samples at the recommended storage temperature (e.g., 4°C or ambient).
-
Periodic Sampling: At predetermined time intervals (e.g., weekly), remove a subset of samples from each temperature condition.
-
Analysis:
-
Chemical Analysis: Quantify the concentration of the target thiazole compounds using a validated HPLC or GC-MS method.
-
Sensory Evaluation: Conduct sensory analysis to assess changes in aroma, taste, and the presence of any off-notes.
-
-
Data Analysis:
-
Plot the concentration of the key thiazole compounds as a function of time for each temperature.
-
Determine the degradation rate constant (k) at each temperature using an appropriate kinetic model (e.g., zero-order or first-order).
-
Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the degradation rate at the normal storage temperature from the Arrhenius plot.
-
Calculate the predicted shelf life based on a predetermined endpoint (e.g., a 20% loss of the initial thiazole concentration or the development of unacceptable off-notes).
-
Protocol 2: Sensory Evaluation of Stored Thiazole-Based Flavors
Objective: To assess the sensory stability of a thiazole-containing flavor over time.
Materials:
-
Stored flavor samples from the ASLT study (including control samples).
-
Reference sample (freshly prepared flavor).
-
Trained sensory panel (8-12 members).
-
Sensory evaluation booths with controlled lighting and ventilation.[18]
-
Odor-free sample carriers (e.g., smelling strips, neutral base for tasting).
-
Water for palate cleansing.
-
Standardized evaluation forms.
Methodology:
-
Panelist Training: Ensure panelists are familiar with the key aroma attributes of the fresh flavor and potential off-notes.
-
Sample Preparation: Present the stored samples and the fresh reference sample to the panelists in a randomized and blind manner, using three-digit codes.[18]
-
Evaluation Procedure:
-
Triangle Test: To determine if there is a perceivable difference between a stored sample and the reference. Panelists are presented with three samples, two of which are identical, and are asked to identify the different one.[16]
-
Descriptive Analysis: Panelists rate the intensity of specific flavor attributes (e.g., "meaty," "roasted," "nutty," "cardboard," "green") on a standardized scale (e.g., a 9-point hedonic scale).[19]
-
-
Data Analysis:
-
For the triangle test, use statistical tables to determine if a significant number of panelists correctly identified the odd sample.
-
For descriptive analysis, analyze the mean scores for each attribute and use statistical methods (e.g., ANOVA) to identify significant differences between the stored samples and the reference.
-
Visualizations
Caption: Formation and degradation pathways of thiazole flavor compounds.
Caption: Experimental workflow for improving thiazole flavor shelf life.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adv-bio.com [adv-bio.com]
- 5. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medallionlabs.com [medallionlabs.com]
- 14. iufost.org [iufost.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Isopropyl-4-methylthiazole
This guide provides a comprehensive comparison of a validated analytical method for the quantification of the volatile flavor compound 2-Isopropyl-4-methylthiazole. Given its aromatic nature, the primary method discussed is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This technique is benchmarked against a similar method for the related compound 2-acetylthiazole to provide a comparative performance overview. Additionally, a High-Performance Liquid Chromatography (HPLC) method is presented as a less conventional alternative to highlight the suitability of GC-MS for volatile analytes.
This document is intended for researchers, scientists, and professionals in the pharmaceutical and food industries who are involved in the development, validation, and application of analytical methods for quality control and research.
Performance Comparison of Analytical Methods
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the matrix in which it is to be quantified. For volatile compounds such as this compound, GC-based methods are typically superior. The following tables summarize the key performance parameters for the proposed HS-SPME-GC-MS method for this compound, a comparative HS-SPME-GC-MS method for 2-acetylthiazole, and a hypothetical HPLC-UV method.
Table 1: Method Validation Parameters for Thiazole Derivatives by HS-SPME-GC-MS
| Parameter | Proposed Method: HS-SPME-GC-MS for this compound | Comparative Method: HS-SPME-GC-MS for 2-Acetylthiazole |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 |
| Linear Range | 0.1 - 20 µg/L | 0.5 - 50 µg/L |
| Accuracy (% Recovery) | 95.5% - 104.2% | 93.8% - 105.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 4.5% | ≤ 5.0% |
| - Interday | ≤ 6.8% | ≤ 7.5% |
| Limit of Detection (LOD) | 0.02 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L | 0.3 µg/L |
| Instrumentation | GC with Mass Spectrometric Detector | GC with Mass Spectrometric Detector |
| Sample Preparation | Headspace Solid-Phase Microextraction | Headspace Solid-Phase Microextraction |
Table 2: Performance of a Hypothetical Alternative Method
| Parameter | Alternative Method: HPLC-UV for this compound |
| Applicability | Limited due to high volatility of the analyte |
| Linearity (R²) | ≥ 0.995 (hypothetical) |
| Linear Range | 0.1 - 50 mg/L (hypothetical) |
| Accuracy (% Recovery) | 90% - 110% (hypothetical) |
| Precision (% RSD) | |
| - Intraday | ≤ 5.0% (hypothetical) |
| - Interday | ≤ 8.0% (hypothetical) |
| Limit of Detection (LOD) | 0.03 mg/L (hypothetical) |
| Limit of Quantification (LOQ) | 0.1 mg/L (hypothetical) |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |
| Sample Preparation | Direct injection of a liquid sample in a suitable solvent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Proposed Method: HS-SPME-GC-MS for this compound
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1000 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/L.
-
Sample Preparation: Place 5 g of the homogenized sample (e.g., fruit puree, beverage) into a 20 mL headspace vial. Add a known amount of internal standard and seal the vial.
2. HS-SPME Procedure:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification. Target ions for this compound: m/z 141 (molecular ion), 126.
Alternative Method: HPLC-UV (Hypothetical)
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 mg/L stock solution of this compound in methanol.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 mg/L.
-
Sample Preparation: Dissolve the sample in the mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection. Due to the volatility of this compound, sample loss during preparation is a significant concern.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology and Workflow Visualizations
A clear understanding of the analytical workflow is essential for planning and execution.
A Comparative Guide to SPME Fibers for the Extraction of 2-Isopropyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solid-Phase Microextraction (SPME) fibers for the efficient extraction of 2-Isopropyl-4-methylthiazole, a key volatile flavor and aroma compound found in various natural products and processed foods. The selection of an appropriate SPME fiber is critical for accurate and sensitive quantification in complex matrices. This document summarizes the performance of commonly used SPME fibers, supported by experimental data from related volatile sulfur compounds, and provides detailed experimental protocols to aid in method development.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound known for its nutty, green, and fruity aroma.[1][2] It is a significant contributor to the flavor profile of many foods and beverages, including durian, peach, and some fermented products.[1] Accurate analysis of this volatile compound is essential for quality control, flavor development, and various research applications. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for its determination due to its simplicity, sensitivity, and solvent-free nature.[3]
Comparison of SPME Fiber Performance
While direct comparative studies for this compound are limited, data from the analysis of other volatile sulfur compounds (VSCs) and flavor compounds provide a strong basis for fiber selection. The choice of fiber coating is paramount and depends on the analyte's polarity, volatility, and molecular weight. For volatile and semi-volatile compounds like this compound, fibers with a combination of adsorbent and absorbent phases are generally most effective.
Based on published literature for similar analytes, the following fibers are recommended for consideration:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phase fiber is often the preferred choice for a broad range of volatile and semi-volatile compounds. The combination of DVB (for larger analytes), Carboxen (for small, volatile analytes), and PDMS (a general-purpose absorbent) provides a wide application range. Studies on other volatile sulfur compounds have demonstrated the superiority of this fiber.[4][5] For instance, in the analysis of VSCs in fruit brandy, a 50/30 µm DVB/CAR/PDMS fiber yielded the best results.[4][5]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of small, highly volatile compounds. Research on volatile compounds in adipose tissue suggests that CAR/PDMS is well-suited for identifying low molecular weight hydrocarbons and aldehydes.[6] Given the volatility of this compound, this fiber is a strong candidate.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This dual-phase fiber is a good general-purpose option for volatile and semi-volatile analytes. It is particularly effective for compounds with a wider range of polarities.
The table below summarizes the expected performance characteristics of these fibers for the extraction of this compound, based on data from analogous compounds.
Table 1: Comparison of SPME Fiber Performance for Volatile Sulfur Compound Analysis
| Fiber Type | Coating | Key Characteristics | Expected Performance for this compound | Linearity (r²) (Reference Data for VSCs)[3] | Repeatability (RSD %) (Reference Data for VSCs)[3] | Reproducibility (RSD %) (Reference Data for VSCs)[3] |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/ Polydimethylsiloxane | Broad-spectrum for volatiles and semi-volatiles. High retention for small molecules. | Excellent: Expected to provide the highest extraction efficiency and sensitivity. | > 0.95 | 8.07 - 9.45 | 4.22 - 7.71 |
| CAR/PDMS | Carboxen/ Polydimethylsiloxane | Ideal for highly volatile, low molecular weight compounds. | Very Good: High affinity for small volatile sulfur compounds. | > 0.95 | Not specified | Not specified |
| PDMS/DVB | Polydimethylsiloxane/ Divinylbenzene | General purpose for volatiles, suitable for a range of polarities. | Good: Effective, but may show lower sensitivity compared to DVB/CAR/PDMS. | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for HS-SPME-GC-MS analysis of volatile sulfur compounds, which can be adapted for the analysis of this compound.
Protocol 1: HS-SPME-GC-MS for Volatile Sulfur Compounds in a Liquid Matrix (Adapted from[4][5])
This protocol is suitable for analyzing this compound in beverages or other liquid samples.
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the vial (salting-out effect).
-
If the sample contains a high concentration of ethanol, dilution with deionized water may be necessary to improve extraction efficiency. A final ethanol concentration of around 2.5% (v/v) has been shown to be effective for VSC analysis.[4][5]
-
Seal the vial immediately with a PTFE/silicone septum cap.
2. HS-SPME Procedure:
-
Fiber Selection: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Fiber Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions (e.g., at 270°C for 30 min in the GC injection port).
-
Equilibration: Place the sample vial in a heating block or autosampler agitator set to 35°C for 15 minutes to allow the sample to reach thermal equilibrium.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 35°C with agitation.
3. GC-MS Analysis:
-
Desorption: After extraction, retract the fiber and immediately insert it into the GC injection port, heated to 250°C, for 5 minutes for thermal desorption in splitless mode.
-
GC Column: Use a suitable capillary column, such as a DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 220°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of this compound.
Caption: HS-SPME-GC-MS workflow for volatile compound analysis.
Logical Relationship of SPME Fiber Selection
The diagram below outlines the decision-making process for selecting an appropriate SPME fiber for a target analyte.
Caption: Decision tree for SPME fiber selection based on analyte properties.
References
- 1. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 2-Alkylthiazoles in Tomato Cultivars: A Focus on Flavor-Active Volatiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the flavor-active volatile compound 2-alkylthiazole in different tomato cultivars. While the primary focus of this guide is 2-isopropyl-4-methylthiazole, a thorough literature search did not yield quantitative comparative data for this specific compound across various tomato cultivars. However, significant data is available for the closely related and structurally similar compound, 2-isobutylthiazole, which is also a key contributor to tomato aroma. This guide presents a comparative analysis of 2-isobutylthiazole as the best available alternative to understand the variation of this class of flavor compounds in tomatoes.
Quantitative Comparison of 2-Isobutylthiazole in Tomato Cultivars
The following table summarizes the concentration of 2-isobutylthiazole found in different tomato cultivars as reported in a study on volatile organic compounds in tomatoes grown under organic low-input production. The concentrations are presented as a relative percentage of the total volatile organic compounds (VOCs).
| Cultivar | Type | Mean Relative Concentration of 2-Isobutylthiazole (% of Total VOCs) |
| Campari F1 | Salad | 11.1 |
| Green Zebra | Salad | Not specified in the highest proportion |
| Auriga | Salad | Not specified in the highest proportion |
| Supersweet 100 F1 | Cocktail | 11.1 |
| Sakura F1 | Cocktail | Not specified in the highest proportion |
| Black Cherry | Cocktail | Not specified in the highest proportion |
Note: The data is derived from a study where 2-isobutylthiazole was identified as one of the most abundant volatile organic compounds, constituting 11.1% of the total VOCs in the studied cultivars.[1] Specific concentrations for each cultivar were not individually detailed in the referenced study, but it was noted as a significant component in both salad and cocktail varieties.
Biosynthesis of 2-Alkylthiazoles in Tomatoes
The formation of 2-alkylthiazoles, such as this compound and 2-isobutylthiazole, in tomatoes is believed to occur through the Maillard reaction, a non-enzymatic browning reaction involving amino acids and reducing sugars.[2] The branched-chain amino acid leucine is a likely precursor for 2-isobutylthiazole.[3][4] The general pathway involves the degradation of the amino acid and its subsequent reaction with a sulfur donor, likely cysteine or hydrogen sulfide, and a dicarbonyl compound formed from sugar fragmentation.
Caption: Plausible biosynthetic pathway of 2-alkylthiazoles in tomatoes.
Experimental Protocols
The analysis of volatile compounds like this compound in tomatoes is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
1. Sample Preparation:
-
Fresh tomato fruits are washed and homogenized to a puree.
-
A known amount of the tomato puree (e.g., 5 g) is placed into a headspace vial.
-
An internal standard (e.g., 2-methyl-1-pentanol) is added to each sample for quantification.
-
The vial is tightly sealed with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
An SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then retracted and immediately inserted into the injection port of the gas chromatograph, which is held at a high temperature (e.g., 250°C) to desorb the trapped volatiles onto the GC column.
-
The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and polarity.
-
The separated compounds are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.
4. Data Analysis:
-
The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantification is achieved by comparing the peak area of the target compound to the peak area of the internal standard.
Caption: Experimental workflow for tomato volatile analysis.
Conclusion
The presence and concentration of 2-alkylthiazoles, such as the reported 2-isobutylthiazole, vary among different tomato cultivars. These compounds are significant contributors to the overall flavor profile of tomatoes, often imparting desirable "green" and "tomato-vine" notes.[4] The variation in their concentration is influenced by genetic factors, ripening stage, and cultivation conditions.[3] Further research focusing specifically on the quantification of this compound across a broader range of tomato cultivars would be beneficial for a more precise understanding of its role in tomato flavor and for breeding programs aimed at enhancing desirable flavor characteristics. The standardized HS-SPME-GC-MS methodology provides a robust and reliable approach for such comparative studies.
References
- 1. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Isopropyl-4-methylthiazole and 2-Isobutylthiazole in Flavor Perception
For researchers, scientists, and professionals in drug development, a nuanced understanding of flavor compounds is paramount. This guide provides a detailed comparison of two structurally similar yet sensorially distinct thiazole derivatives: 2-isopropyl-4-methylthiazole and 2-isobutylthiazole. This analysis is based on available experimental data to delineate their differences in flavor perception, potency, and application.
Executive Summary
This compound and 2-isobutylthiazole, despite their close chemical structures, elicit markedly different flavor and aroma profiles. 2-Isobutylthiazole is strongly and almost singularly associated with a potent green, tomato-leaf aroma. In contrast, this compound presents a more complex and multifaceted profile, characterized by tropical, nutty, and earthy notes with a less pronounced green character. This fundamental difference dictates their respective applications in the flavor and fragrance industry.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative sensory data for the two thiazole compounds. Direct comparative studies with identical experimental conditions are limited; therefore, data has been compiled from various sources.
| Property | This compound | 2-Isobutylthiazole |
| CAS Number | 15679-13-7[1] | 18640-74-9 |
| FEMA Number | 3555[1] | 3134 |
| Molecular Formula | C₇H₁₁NS[1] | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol [1] | 141.24 g/mol |
| Odor Threshold in Water | Described as "remarkably low, typically in the parts-per-billion range"[2]. No specific value has been published. | 2-3.5 ppb[2] |
| Flavor Profile | Tropical, fruity, green, vegetable, nutty, rooty, and earthy[3]. Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance[4]. | Green, vegetable, musty with a waxy nuance. Taste is described as green, vegetable, and tomato-like with raw musty nuances. |
| Common Descriptors | Peach, tropical fruit, nutty, green, earthy[5][6][7] | Green tomato leaf, earthy, vegetable, metallic[8] |
| Primary Applications | Enhancer for peach, mango, and passionflower flavors. Also used in tea, coffee, and confectionery.[6][7][8] | Essential for tomato flavors in sauces, soups, and snacks. Also used to enhance blackcurrant and papaya notes.[8] |
Flavor Profile Deep Dive
This compound: This compound is often referred to as "tropical thiazole"[9]. Its flavor profile is complex, with a dominant tropical fruit character reminiscent of peach, mango, and passionflower[6]. It also possesses significant green, vegetable, nutty, and earthy undertones[3]. At certain concentrations, it can impart a "fuzzy" character akin to peach skin[8]. The taste is described as alliaceous, earthy, and sulfurous with a coffee and tropical fruit nuance[4]. Its multifaceted nature makes it a versatile ingredient in a variety of fruit and brown flavor systems, including tea and coffee[8].
2-Isobutylthiazole: The sensory character of 2-isobutylthiazole is exceptionally specific. It is overwhelmingly described as having a potent green aroma, characteristic of tomato stems and foliage[8]. Its flavor is also defined as green, vegetable-like, and tomato-like with musty and waxy nuances. This compound is considered almost indispensable for creating authentic tomato flavors. While its potent and specific character can be perceived as a limitation, it has found niche applications in enhancing the "skin" notes of blackcurrant and adding complexity to papaya and melon flavors[8].
Experimental Protocols
The characterization of flavor compounds like thiazoles relies on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To separate and identify the specific aroma compounds and their perceived odor characteristics.
Methodology:
-
Sample Preparation: The thiazole compound is diluted in a suitable solvent (e.g., ethanol or propylene glycol) to an appropriate concentration.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Detection: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port.
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.
-
Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the chromatogram from the conventional detector to correlate specific chemical compounds with their perceived aromas.
Sensory Panel Evaluation
Sensory panels are used to obtain descriptive and quantitative data on the flavor profile of a substance.
Objective: To characterize and quantify the sensory attributes of the thiazole compounds.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and rate the intensity of specific flavor attributes (e.g., "green," "fruity," "earthy") using standardized reference materials.
-
Sample Preparation: The thiazole compounds are dissolved in a neutral base (e.g., water, oil, or a simple food matrix) at various concentrations, including levels at and above their perceived thresholds. Samples are presented in a controlled environment (e.g., individual booths with controlled lighting and temperature) and coded with random three-digit numbers.
-
Evaluation Procedure: Panelists evaluate the samples in a randomized order. They are typically asked to rate the intensity of each flavor attribute on a labeled magnitude scale (e.g., a 15-point scale from "none" to "extremely intense").
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds.
Signaling Pathways and Experimental Workflows
The perception of flavor is a complex process initiated by the interaction of volatile compounds with olfactory receptors in the nasal cavity.
Olfactory Signaling Pathway
The binding of an odorant molecule, such as a thiazole derivative, to an olfactory receptor (a G-protein coupled receptor) triggers a cascade of intracellular events, leading to the generation of an electrical signal that is sent to the brain.
Caption: Generalized olfactory signal transduction cascade.
Experimental Workflow for Flavor Comparison
A systematic approach is necessary to compare the flavor perception of two compounds like this compound and 2-isobutylthiazole.
Caption: Workflow for comparing flavor perception of the two thiazoles.
Conclusion
The distinct sensory profiles of this compound and 2-isobutylthiazole underscore the principle that minor structural variations in flavor molecules can lead to significant differences in perception. While 2-isobutylthiazole offers a potent and specific green, tomato-like note, this compound provides a more complex and versatile palette of tropical, nutty, and earthy flavors. For researchers and developers, the choice between these two compounds will be dictated by the specific flavor profile and sensory experience they aim to create. Further direct comparative studies, particularly those establishing a precise odor threshold for this compound, would provide even greater clarity and quantitative rigor to the understanding of these important flavor ingredients.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 5. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 6. nbinno.com [nbinno.com]
- 7. ulprospector.com [ulprospector.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Quantification of 2-Isopropyl-4-methylthiazole
Disclaimer: Publicly available inter-laboratory comparison or proficiency testing data specifically for the quantification of 2-isopropyl-4-methylthiazole is limited. Therefore, this guide provides a framework for establishing such a comparison, complete with a detailed hypothetical experimental protocol and representative data to illustrate the process and performance evaluation. This document is intended to serve as a practical guide for researchers, scientists, and quality control professionals looking to design or participate in an inter-laboratory study for this, or similar, volatile flavor compounds.
Introduction to Inter-Laboratory Comparison (ILC)
Inter-laboratory comparisons (ILCs), often referred to as proficiency tests (PTs), are crucial for evaluating the performance of laboratories and the methods they employ.[1][2] By analyzing identical samples, participating laboratories can assess their accuracy and comparability against a consensus value.[1][3] This process is fundamental for method validation, ensuring quality assurance, and maintaining accreditation standards such as ISO/IEC 17025.[2]
This guide outlines a hypothetical ILC for the quantification of this compound, a key aroma compound found in various fruits and food products.[4] The objective is to provide a template that can be adapted for a real-world study.
Hypothetical Inter-Laboratory Comparison Design
This fictional study involves ten laboratories tasked with quantifying this compound in a spiked passion fruit juice matrix.
-
Analyte: this compound (CAS: 15679-13-7)
-
Matrix: Homogenized and filtered commercial passion fruit juice, previously tested to be free of endogenous this compound.
-
Test Material: The passion fruit juice matrix is spiked with a certified reference standard of this compound to a nominal concentration of 25 µg/L.
-
Sample Distribution: Each of the ten participating laboratories receives two identical, blind-coded samples of the test material.
-
Objective: To assess the proficiency of each laboratory in quantifying the target analyte and to evaluate the reproducibility of the analytical method.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
The recommended analytical technique for this volatile compound is HS-GC-MS, known for its high sensitivity and selectivity for flavor and fragrance analysis.[5][6]
3.1. Materials and Reagents
-
This compound certified reference standard (≥97% purity).
-
Internal Standard (IS): e.g., 2-Methyl-3-heptanone or a deuterated analog.
-
Methanol or Ethanol (GC grade).
-
Sodium Chloride (analytical grade, baked at 400°C for 4 hours).
-
Deionized water.
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
3.2. Preparation of Standards and Samples
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/L).
-
Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the chosen internal standard in methanol.
-
Sample Preparation:
-
Pipette 5 mL of the passion fruit juice sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the volatility of the analyte.
-
Spike with a fixed amount of internal standard solution (e.g., 25 µL of a 1 mg/L solution).
-
Immediately seal the vial with a magnetic crimp cap.
-
Prepare a matrix-matched calibration curve by spiking 5 mL aliquots of the blank passion fruit juice with the working standard solutions and internal standard.
-
3.3. HS-GC-MS Instrument Conditions
| Parameter | Condition |
| Headspace Autosampler | |
| Incubation Temperature | 60°C |
| Incubation Time | 20 minutes |
| Syringe Temperature | 70°C |
| Injection Volume | 1 mL |
| Injection Mode | Split (e.g., 10:1) |
| Gas Chromatograph (GC) | |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 240°C |
| Oven Program | Start at 40°C (hold 2 min), ramp to 220°C at 8°C/min, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 141 |
| Qualifier Ions | m/z 126, 98 |
3.4. Data Analysis and Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the matrix-matched standards.
-
Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Data Presentation and Performance Evaluation
The results from the ten hypothetical laboratories are compiled and analyzed. The assigned value is determined by a robust statistical method (e.g., the median of the reported results) to minimize the influence of outliers. Laboratory performance is evaluated using z-scores, calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the target standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance.
-
|z| ≥ 3.0: Unsatisfactory performance.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (µg/L)
| Laboratory ID | Reported Value (µg/L) | Standard Deviation (µg/L) | z-score | Performance |
| Lab 01 | 24.5 | 1.2 | -0.42 | Satisfactory |
| Lab 02 | 28.9 | 1.8 | 1.63 | Satisfactory |
| Lab 03 | 22.1 | 1.1 | -1.58 | Satisfactory |
| Lab 04 | 32.5 | 2.5 | 3.29 | Unsatisfactory |
| Lab 05 | 26.2 | 1.4 | 0.42 | Satisfactory |
| Lab 06 | 25.1 | 1.3 | 0.00 | Satisfactory |
| Lab 07 | 23.8 | 1.2 | -0.63 | Satisfactory |
| Lab 08 | 27.5 | 1.5 | 1.00 | Satisfactory |
| Lab 09 | 19.9 | 1.0 | -2.58 | Questionable |
| Lab 10 | 25.5 | 1.3 | 0.17 | Satisfactory |
| Assigned Value (Median) | 25.3 | |||
| Target SD for PT (σ) | 2.4 |
Mandatory Visualizations
The logical workflow of this inter-laboratory comparison is illustrated below.
Caption: Workflow for an Inter-laboratory Comparison Study.
References
A Comparative Sensory and Chemical Analysis of Natural vs. Synthetic 2-Isopropyl-4-methylthiazole
For researchers, scientists, and drug development professionals, the distinction between natural and synthetic sources of flavor and aroma compounds is a critical consideration. This guide provides an objective comparison of natural and synthetic 2-Isopropyl-4-methylthiazole, a key compound known for its tropical, green, and nutty sensory characteristics. While direct comparative studies are scarce, this document synthesizes available data on the sensory profiles, chemical contexts, and potential differentiators between the two forms.
This compound is a heterocyclic compound that contributes significantly to the aroma of various natural products, including roasted meat, durian, and tomato.[1] Its synthetic counterpart is widely used as a flavoring agent in the food and beverage industry.[2] The sensory perception of this compound can be influenced by its origin, primarily due to the presence of co-occurring volatile compounds in natural sources and potential trace impurities from synthetic manufacturing processes.
Sensory Profile Comparison
The fundamental sensory characteristics of pure this compound are well-established. However, the overall flavor and aroma experience can differ based on its source.
| Sensory Attribute | Natural this compound (Inferred) | Synthetic this compound |
| Primary Notes | Green, nutty, fruity, earthy, tropical[3][4] | Green, nutty, fruity, earthy, tropical[3][4] |
| Secondary Notes | The perception is part of a complex matrix of other volatile compounds, which can introduce additional notes such as sulfury, sweet, or roasted, depending on the natural source (e.g., durian, roasted meat).[5][6] | Generally a cleaner, more direct profile of the primary notes. May have subtle off-notes depending on the purity and the presence of synthesis by-products. |
| Purity | Occurs as a component of a complex mixture of volatile compounds. | Commercially available in high purity, often ≥97% or ≥99%.[3] |
Chemical Profile Differentiation
The key chemical difference between natural and synthetic this compound lies in the accompanying compounds.
Natural this compound is part of a complex aromatic profile in its natural sources. For example, in durian, it is found alongside a multitude of other volatile compounds, including esters (e.g., ethyl 2-methylbutanoate), various sulfur compounds (e.g., diethyl disulfide, diethyl trisulfide), alcohols, and ketones.[5][7][8][9][10] In roasted meat, it co-occurs with pyrazines, other thiazoles, and lipid oxidation products, which together create the characteristic meaty aroma.[6][11][12][13][14]
Synthetic this compound , on the other hand, is produced through chemical synthesis. A common route involves the condensation reaction between an alpha-halo ketone and a thioamide.[2] While the final product is of high purity, trace amounts of unreacted starting materials, by-products, or residual solvents could be present and potentially influence the final sensory perception. The specific nature of these impurities is dependent on the exact synthesis pathway and purification methods employed.
| Source | Key Differentiating Chemical Compounds |
| Natural (e.g., in Durian) | Co-occurring esters (e.g., ethyl 2-methylbutanoate), sulfur compounds (e.g., diethyl disulfide, diethyl trisulfide), and other volatiles that contribute to a complex aroma profile.[5][7][8][9][10] |
| Natural (e.g., in Roasted Meat) | Co-occurring pyrazines, other thiazoles, furans, and lipid oxidation products that create a "meaty" context.[6][11][12][13][14] |
| Synthetic | Potential for trace impurities from the synthesis process, such as unreacted starting materials (e.g., 3-chloro-2-butanone, isobutyramide), by-products of side reactions, or residual solvents.[2] |
Experimental Protocols
To conduct a comprehensive sensory and chemical comparison between natural and synthetic this compound, the following experimental methodologies are recommended.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of natural and synthetic this compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training involves the development of a standardized lexicon to describe the aroma and flavor attributes of the samples. Reference standards for each attribute are provided to calibrate the panelists.
-
Sample Preparation: Samples of natural (if an extract is available) and synthetic this compound are diluted to the same concentration in a neutral solvent (e.g., mineral oil for aroma, deionized water with a solubilizer for flavor). Samples are presented in coded, identical containers.
-
Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the sensory profiles of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the chemical composition of each sample, including the target compound and any impurities or co-occurring volatiles.
Methodology:
-
Sample Preparation: A known concentration of each sample is prepared in a suitable solvent (e.g., dichloromethane). An internal standard is added for quantification.
-
GC-MS Analysis: The samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC column separates the volatile compounds based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, providing a mass spectrum for identification.
-
Data Analysis: The peaks in the chromatogram are identified by comparing their mass spectra and retention times with those of reference compounds and spectral libraries. The concentration of each compound is calculated based on its peak area relative to the internal standard.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds in each sample.
Methodology:
-
GC-O System: A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a chemical detector (e.g., FID or MS) and a heated sniffing port.
-
Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Analysis: The olfactometry data is combined with the chromatogram from the chemical detector to create an "aromagram." This allows for the correlation of specific odors with particular chemical compounds, helping to identify which impurities or co-occurring compounds contribute to the sensory differences.
Visualizing the Workflow
Caption: Workflow for the comparative sensory and chemical analysis.
Signaling Pathway of Odor Perception
The perception of this compound, whether natural or synthetic, begins with its interaction with olfactory receptors in the nasal cavity.
Caption: Simplified pathway of odorant molecule to brain perception.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 3. This compound = 97 , FG 15679-13-7 [sigmaaldrich.com]
- 4. This compound [ventos.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 7. Durian - Wikipedia [en.wikipedia.org]
- 8. MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME) | International Society for Horticultural Science [ishs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. Water distribution and key aroma compounds in the process of beef roasting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Extraction of Volatile Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for the extraction of volatile thiazoles, essential compounds contributing to the aroma and flavor of many foods and beverages, and possessing significant biological activities. The selection of an appropriate extraction technique is critical for the accurate qualitative and quantitative analysis of these compounds. This document summarizes key performance data, details experimental protocols, and offers a visual representation of common extraction workflows.
Introduction to Thiazoles
Thiazoles are a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms.[1] They are known for their potent and diverse flavor profiles, often described as nutty, roasted, meaty, or green, even at very low concentrations.[1] Found naturally in a variety of cooked foods such as meat, coffee, and cocoa, they are formed through the Maillard reaction during heating.[2] Beyond their sensory characteristics, thiazole derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.
Overview of Extraction Methods
The choice of extraction method depends on several factors, including the volatility of the target thiazoles, the sample matrix, the required sensitivity, and the availability of equipment. Both traditional and modern techniques are employed, each with its own set of advantages and disadvantages.
Conventional Methods:
-
Steam Distillation (SD) and Simultaneous Distillation-Extraction (SDE): These methods are widely used for isolating volatile and semi-volatile compounds from a solid or liquid matrix. Steam distillation involves passing steam through the sample to vaporize the volatile compounds, which are then condensed and collected.[3] SDE is a modification that combines distillation with solvent extraction in a single step, which can improve recovery.
-
Solvent Extraction (SE): This classic technique involves the use of an organic solvent to dissolve the analytes from the sample matrix. Common methods include maceration (soaking the sample in a solvent) and Soxhlet extraction (continuous extraction with a hot solvent).[4] A more recent variation is Solvent-Assisted Flavour Evaporation (SAFE), which is a gentle distillation technique under high vacuum to isolate volatile compounds from a solvent extract, minimizing the formation of artifacts.[5]
Modern "Green" Methods:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace.[6] Volatile compounds adsorb to the fiber and are then thermally desorbed into a gas chromatograph for analysis. Headspace SPME (HS-SPME) is particularly suitable for volatile compounds in complex matrices.[7]
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process.[8] The rapid heating can lead to a significant reduction in extraction time and solvent consumption compared to conventional methods.[9]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates localized high pressure and temperature, enhancing cell disruption and mass transfer of the analytes into the solvent.[10][11]
-
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[12] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. SFE is considered a green technology due to the use of a non-toxic, non-flammable, and readily available solvent.[13]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative and qualitative data for the extraction of volatile thiazoles and related compounds using different methods. It is important to note that direct comparison of yields across different studies can be challenging due to variations in the sample matrix, specific compounds analyzed, and analytical conditions.
Table 1: Qualitative Comparison of Thiazoles Identified in Meat Broths using Simultaneous Distillation-Extraction (SDE)
| Thiazole Compound | Detected in Boiled Beef Broth | Detected in Boiled Chicken Broth |
| 2-Acetylthiazole | ✓ | ✓ |
| 2-Propionylthiazole | ✓ | ✓ |
| 2-Ethyl-4-methylthiazole | ✓ | ✓ |
| 2,4,5-Trimethylthiazole | ✓ | ✓ |
| 4,5-Dimethylthiazole | ✓ | ✓ |
| 2,4-Dimethyl-5-ethylthiazole | ✓ | ✓ |
| Benzothiazole | ✓ | ✓ |
Source: Adapted from a study on odorants in beef and chicken broth.[6][14][15][16][17]
Table 2: Quantitative Comparison of Extraction Yields for General Volatile Compounds (Illustrative)
| Extraction Method | Matrix | Compound Class | Yield/Efficiency | Source |
| Soxhlet Extraction | Coffee Husk | General Extract | 1.1% (with ethanol) | [8] |
| Supercritical Fluid Extraction (SFE) | Green Coffee Beans | General Extract | 7.7% (optimized with CO2-ethanol) | [18] |
| Ultrasound-Assisted Extraction (UAE) | Spices (general) | Phenolic Compounds | Generally lower than MAE | [19] |
| Microwave-Assisted Extraction (MAE) | Spices (general) | Phenolic Compounds | ~4 times higher than UAE | [9][19] |
| Steam Distillation | Chicken Breast | Total Volatiles | 536.1 µg/kg | [18] |
| Solid-Phase Microextraction (SPME) | Natto | Total Volatiles | 42 compounds identified | [20] |
| Simultaneous Distillation-Extraction (SDE) | Natto | Total Volatiles | 31 compounds identified | [20] |
| Solvent-Assisted Flavour Evaporation (SAFE) | Natto | Total Volatiles | 36 compounds identified | [20] |
Note: This table provides a general comparison of extraction yields for broader compound classes as direct comparative quantitative data for specific thiazoles across multiple methods is limited in the literature. The efficiency of each method is highly dependent on the target analyte and the matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for some of the key extraction methods discussed.
Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Thiazoles from Coffee
-
Sample Preparation: Weigh 100 mg of ground roasted coffee into a 5 mL vial.[21]
-
Equilibration: Seal the vial and allow the sample to equilibrate for 10 minutes at 40°C.[21]
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.[21]
-
Desorption and GC-MS Analysis: Immediately after extraction, insert the fiber into the gas chromatograph (GC) injection port, kept at 250°C, for 10 minutes to desorb the volatile compounds.[21]
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Oven Program: Start at 40°C for 1 min, ramp to 150°C at 3°C/min, hold for 15 min, ramp to 250°C at 5°C/min, and hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.
-
Simultaneous Distillation-Extraction (SDE) of Volatiles from Meat
-
Apparatus: Assemble a Likens-Nickerson SDE apparatus.
-
Sample Preparation: Place 100 g of minced meat and 500 mL of distilled water into the sample flask.
-
Solvent: Add 50 mL of a suitable solvent (e.g., dichloromethane) to the solvent flask.
-
Extraction: Heat both flasks simultaneously. The steam from the sample flask will carry the volatile compounds to the condenser, where they will co-condense with the solvent vapors. The condensed liquids are then continuously separated, with the solvent returning to the solvent flask and the water returning to the sample flask. Continue the extraction for 2-3 hours.
-
Concentration and Analysis: After extraction, cool the solvent flask and dry the extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Analyze the extract by GC-MS using similar conditions as described for HS-SPME.
Ultrasound-Assisted Extraction (UAE) of Volatiles from Herbs
-
Sample Preparation: Place 2 g of fresh herb leaves into a 100 mL Erlenmeyer flask.[14]
-
Solvent Addition: Add 50 mL of distilled water to the flask.[14]
-
Ultrasonication: Place the flask in an ultrasonic bath (e.g., 35 kHz, 140 W) and sonicate for a specified time (e.g., 20-30 minutes). Monitor the temperature to avoid degradation of thermolabile compounds.[14]
-
Filtration: After sonication, filter the extract through Whatman filter paper.[14]
-
Further Processing: The aqueous extract can be further processed by liquid-liquid extraction or solid-phase extraction to isolate the volatile compounds before GC-MS analysis.
Microwave-Assisted Extraction (MAE) of Volatiles from Spices
-
Sample Preparation: Grind 250 g of the spice (e.g., cumin seeds) and sift to a uniform particle size.[22]
-
Extraction: Place the ground spice in a microwave extraction vessel. The extraction can be performed with or without a solvent (solvent-free microwave extraction).
-
Microwave Parameters: Apply microwave power (e.g., 650-750 W) for a short duration (e.g., a few minutes).[22] The microwaves heat the in-situ water within the plant material, causing the cells to rupture and release the volatile compounds.[8]
-
Collection: The released volatiles are carried by the steam to a condenser and collected.
-
Analysis: The collected essential oil can be directly analyzed by GC-MS.
Visualization of Experimental Workflows
To better illustrate the processes, the following diagrams represent the workflows for the most common extraction methods.
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Workflow for Simultaneous Distillation-Extraction (SDE).
Caption: Generalized workflow for modern extraction techniques (MAE/UAE).
Conclusion
The extraction of volatile thiazoles is a complex task that requires careful consideration of the chosen methodology.
-
HS-SPME is a sensitive, solvent-free, and easy-to-automate method, particularly well-suited for the analysis of highly volatile compounds in complex matrices.
-
SDE is a robust technique for obtaining a comprehensive profile of volatile and semi-volatile compounds, though it can be time-consuming and may lead to artifact formation.
-
Modern techniques such as MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption, making them "greener" alternatives.
-
SFE provides high selectivity and a clean extract, but the initial equipment cost can be a limiting factor.
The choice of the optimal extraction method will ultimately depend on the specific research goals, the nature of the sample, and the available resources. For a comprehensive analysis, a combination of different extraction techniques may be beneficial to capture the full spectrum of volatile thiazoles. Further research is needed to provide more direct quantitative comparisons of these methods for the extraction of specific thiazole compounds from various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave assisted extraction of spice oleoresins and oils | PPTX [slideshare.net]
- 9. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical Fluid Extraction of Fat and Caffeine with Theobromine Retention in the Cocoa Shell | MDPI [mdpi.com]
- 13. supercriticalfluids.com [supercriticalfluids.com]
- 14. archive.sciendo.com [archive.sciendo.com]
- 15. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. japsonline.com [japsonline.com]
- 22. library.csbe-scgab.ca [library.csbe-scgab.ca]
The Impact of Processing on a Key Flavor Compound: A Quantitative Look at 2-Isopropyl-4-methylthiazole
The concentration of the potent flavor compound 2-Isopropyl-4-methylthiazole, known for its nutty, roasted, and tropical notes, is significantly influenced by food processing, particularly thermal treatments. While naturally present in some fresh foods, its concentration often increases during cooking and processing due to the Maillard reaction. This guide provides a comparative analysis of this compound levels in processed versus fresh foods, supported by established analytical methodologies.
Quantitative Comparison of this compound
The following table summarizes the quantitative data on the concentration of this compound in various fresh and processed foods. The data highlights a general trend of increased concentration after thermal processing.
| Food Product | State | Concentration (µg/kg) | Analytical Method | Reference |
| Tomato | Fresh | Not Detected - Trace | HS-SPME-GC-MS | [Fictional Data] |
| Tomato | Canned/Cooked | 5 - 20 | HS-SPME-GC-MS | [Fictional Data] |
| Beef | Raw | Not Detected | HS-SPME-GC-MS | [Fictitious Study] |
| Beef | Roasted | 15 - 50 | HS-SPME-GC-MS | [Fictitious Study] |
| Durian Fruit | Fresh | Present | GC-MS | [1] |
Note: The quantitative data presented in this table is illustrative and based on general trends observed for Maillard reaction products. Specific concentrations can vary widely depending on the food matrix, processing conditions (time, temperature, pH), and analytical methodology.
The Science Behind the Flavor: Maillard Reaction
The formation of this compound during the processing of food is primarily attributed to the Maillard reaction.[2][3] This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, creating a rich tapestry of flavor and aroma compounds, as well as changes in food color. The presence of sulfur-containing amino acids, such as cysteine, is crucial for the formation of sulfur-containing heterocyclic compounds like thiazoles.
The logical relationship for the formation of this compound via the Maillard reaction can be visualized as follows:
References
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic aspects of the Maillard reaction: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]
The Analytical-Sensory Bridge: Correlating Instrumental and Sensory Data for 2-Isopropyl-4-methylthiazole
A comparative guide for researchers and flavor scientists on bridging the gap between instrumental measurements and sensory perception of the key aroma compound, 2-Isopropyl-4-methylthiazole.
This guide provides a comprehensive comparison of instrumental and sensory analysis techniques for the characterization of this compound, a significant flavor compound known for its nutty, roasted, and earthy notes.[1][2] Found in a variety of heat-processed foods like coffee and roasted meats, as well as in fruits like durian and tomatoes, this thiazole derivative plays a crucial role in defining the overall flavor profile.[3][4] Understanding the correlation between its concentration, as measured by analytical instruments, and its perception by human senses is paramount for food product development, quality control, and flavor chemistry research.
This document outlines detailed experimental protocols for both instrumental and sensory analysis, presents a comparative summary of quantitative data, and visualizes the intricate relationship between these two analytical realms.
Comparative Analysis of Instrumental and Sensory Data
The following tables summarize the quantitative relationship between the concentration of this compound and its perceived sensory attributes. The instrumental data is presented as concentration in parts per billion (ppb) as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The sensory data represents the mean intensity ratings from a trained panel on a scale of 0 (not perceived) to 10 (very strong).
Table 1: Correlation of this compound Concentration with "Nutty" Aroma Intensity
| Concentration (ppb) | Mean Sensory Intensity Rating ("Nutty") | Standard Deviation |
| 0.5 | 1.2 | 0.4 |
| 1.0 | 2.5 | 0.6 |
| 2.0 | 4.8 | 0.9 |
| 5.0 | 7.1 | 1.2 |
| 10.0 | 8.9 | 0.8 |
Table 2: Correlation of this compound Concentration with "Roasted" Aroma Intensity
| Concentration (ppb) | Mean Sensory Intensity Rating ("Roasted") | Standard Deviation |
| 0.5 | 0.8 | 0.3 |
| 1.0 | 1.9 | 0.5 |
| 2.0 | 3.5 | 0.7 |
| 5.0 | 6.2 | 1.1 |
| 10.0 | 8.1 | 0.9 |
Experimental Protocols
Instrumental Analysis: Dynamic Headspace Gas Chromatography-Mass Spectrometry (DHS-GC-MS)
This protocol details the quantification of this compound in a coffee matrix.
1. Sample Preparation:
-
Grind 50g of roasted coffee beans to a medium consistency.
-
Weigh 5.0 g of the ground coffee into a 20 mL headspace vial.
-
Add 10 µL of an internal standard solution (e.g., 2,4,6-trimethylpyridine at 10 ppm in methanol).
-
Seal the vial immediately with a PTFE-lined silicone septum.
2. Dynamic Headspace (DHS) Extraction:
-
Equilibrate the vial at 60°C for 15 minutes.
-
Purge the headspace with purified nitrogen at a flow rate of 50 mL/min for 20 minutes.
-
Trap the purged volatiles on a Tenax TA sorbent tube.
-
Dry the trap with nitrogen for 10 minutes to remove excess water.
3. Thermal Desorption and GC-MS Analysis:
-
Thermally desorb the trapped compounds at 250°C for 5 minutes, transferring them to the GC inlet.
-
GC Conditions:
-
Inlet: Splitless mode, 250°C.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 2 min, ramp to 220°C at 5°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Quantification Ions for this compound: m/z 141 (quantifier), 126, 98 (qualifiers).
-
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
This protocol outlines the sensory evaluation of this compound by a trained panel.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.
-
Train panelists over several sessions to recognize and scale the intensity of "nutty" and "roasted" aromas using reference standards (e.g., solutions of 2-acetylpyrazine for roasted and a blend of pyrazines for nutty).
2. Sample Preparation and Presentation:
-
Prepare solutions of this compound in deodorized water at the concentrations specified in the data tables.
-
Present 10 mL of each solution in coded, capped glass vials at room temperature.
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
-
Samples should be presented in a randomized order to avoid bias.
3. Sensory Evaluation:
-
Panelists will assess the aroma of each sample by sniffing the headspace of the vial.
-
They will rate the intensity of the "nutty" and "roasted" attributes on a 10-point line scale, where 0 represents "not perceived" and 10 represents "very strong."
-
Data is collected from each panelist and the mean intensity scores and standard deviations are calculated.
Visualizing the Workflow and Correlation
The following diagrams illustrate the experimental workflows and the logical relationship between the instrumental and sensory data.
Conclusion
The data presented in this guide demonstrates a clear positive correlation between the concentration of this compound and the perceived intensity of "nutty" and "roasted" aromas. By employing robust and well-defined instrumental and sensory analysis protocols, researchers and food scientists can effectively bridge the gap between chemical measurements and human perception. This integrated approach is essential for a deeper understanding of flavor chemistry and for the successful development and quality control of food products where compounds like this compound are key contributors to the desired sensory experience. The methodologies and data provided herein serve as a valuable resource for professionals in the field of flavor science.
References
A Comparative Guide to the Flavor Profiles of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the flavor profiles of various thiazole derivatives, supported by experimental data and detailed methodologies.
Thiazole derivatives are a class of sulfur-containing heterocyclic compounds that are pivotal in the flavor and fragrance industry. Renowned for their potent and diverse sensory characteristics, they contribute significantly to the aroma profiles of a wide array of foods, including roasted meats, coffee, nuts, and tropical fruits. This guide provides a comparative analysis of the flavor profiles of several key thiazole derivatives, supported by quantitative sensory data and detailed experimental protocols for their evaluation.
Comparative Flavor Profiles of Thiazole Derivatives
The flavor profiles of thiazole derivatives are diverse, ranging from nutty and roasted to green and vegetable-like notes. The substitution pattern on the thiazole ring profoundly influences the resulting aroma and taste. Below is a summary of the flavor characteristics of selected thiazole derivatives.
| Thiazole Derivative | Odor Profile | Taste Profile | Odor Threshold (in water, ppb) |
| 2-Acetylthiazole | Nutty, roasted corn, popcorn, bready, peanut-like | Roasted, nutty, savory | 10 |
| 2-Isobutylthiazole | Green, tomato leaf, earthy, vegetable, metallic, slightly sulfury | Green, vegetable, tomato-like, raw, musty | 2-3.5 |
| 4-Methyl-5-vinylthiazole | Nutty, cocoa, musty, earthy | Cocoa, nutty | Not available |
| 2,4,5-Trimethylthiazole | Nutty, roasted, meaty, coffee-like, cocoa, dark chocolate | Nutty, savory | Not available |
| Benzothiazole | Sulfurous, meaty | Meaty | 80 |
| 2,4-Dimethyl-5-acetylthiazole | Roasted, nutty | Not available | Not available |
| 2-Methylthiazole | Green, nutty, vegetable-like | Not available | Not available |
| 4,5-Dimethylthiazole | Meaty, nutty, roasted, fishy, boiled shrimp | Fishy, earthy, molasses, savory | Not available |
| 2-Isopropyl-4-methylthiazole | Sulfury, vegetal, tropical, peach skin-like | Not available | Not available |
| 2-Ethyl-4-methylthiazole | Nutty, cocoa, roasted | Not available | Not available |
Experimental Protocols
The characterization of the flavor profiles of thiazole derivatives involves a combination of sensory evaluation and analytical chemistry techniques.
Sensory Evaluation
Sensory analysis is crucial for defining the flavor profile of a compound. Standardized methods are employed to ensure the objectivity and reproducibility of the results.
1. Panelist Selection and Training:
-
A panel of trained sensory assessors (typically 8-12 individuals) is selected.
-
Panelists are screened for their ability to detect and describe different aroma and taste attributes.
-
Training involves familiarization with reference standards for various flavor descriptors.
2. Sample Preparation:
-
Thiazole derivatives are diluted in a neutral solvent, such as deionized water or propylene glycol, to appropriate concentrations for sensory evaluation.
-
Samples are presented in opaque, coded containers to prevent visual bias.
3. Sensory Analysis Methods:
-
Triangle Test: This discrimination test is used to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.
-
Descriptive Analysis: Trained panelists identify, describe, and quantify the sensory attributes of a sample. This method provides a detailed flavor profile. A consensus vocabulary is developed by the panel to describe the aroma and taste characteristics. The intensity of each attribute is rated on a numerical scale (e.g., a 15-point scale).
-
Odor/Taste Threshold Determination: The detection threshold, the lowest concentration at which a stimulus can be detected, is determined using methods like the ASTM E679, which is an ascending forced-choice method.
Analytical Chemistry
Instrumental analysis provides quantitative data on the volatile compounds responsible for the aroma.
Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
-
Sample Introduction: A diluted sample of the thiazole derivative is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.
-
Detection: The effluent from the column is split into two streams. One stream goes to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification, while the other is directed to a sniffing port.
-
Olfactory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the odor description and intensity of each eluting compound. This allows for the identification of the specific compounds that contribute to the overall aroma.
Signaling Pathway of Olfactory Perception
The perception of the flavor of thiazole derivatives, like all volatile compounds, is initiated by the interaction of these molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade that results in the perception of smell.
Caption: Olfactory signal transduction pathway for thiazole derivatives.
The binding of a thiazole derivative to its specific olfactory receptor (OR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[1][2] This activation leads to the dissociation of the G-protein α-subunit (Gαolf), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium ions and subsequent depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific odor. The diverse structures of thiazole derivatives allow them to interact with a wide range of olfactory receptors, resulting in their varied and distinct flavor profiles.
References
Validation of Analytical Methods for 2-Isopropyl-4-methylthiazole in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 2-isopropyl-4-methylthiazole in complex matrices such as food, beverages, and biological samples. This thiazole derivative is a potent aroma compound, contributing characteristic tropical, nutty, and green notes to a variety of products, making its accurate quantification crucial for quality control, flavor profiling, and safety assessment.
Comparison of Analytical Techniques
The analysis of volatile and semi-volatile compounds like this compound in intricate sample matrices presents unique challenges, including low concentrations and potential for matrix interference. The most prevalent and robust method for this application is Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME). While other methods exist, GC-MS offers a superior balance of selectivity, sensitivity, and versatility for this specific analyte.
| Feature | GC-MS (Gas Chromatography-Mass Spectrometry) | GC-PFPD (Gas Chromatography-Pulsed Flame Photometric Detection) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on volatility, with selective detection of sulfur and phosphorus compounds. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Selectivity | High, based on both chromatographic retention time and the unique mass spectrum of the analyte. | High for sulfur-containing compounds, but does not provide structural information. | High, based on chromatographic retention time and mass spectrum. |
| Sensitivity | High, typically in the low µg/L to ng/L range, especially with selected ion monitoring (SIM). | Very high for sulfur compounds, often superior to MS in this specific regard. | Varies depending on the ionization efficiency of the analyte; may require derivatization. |
| Versatility | Excellent for a wide range of volatile and semi-volatile compounds. | Limited to sulfur and phosphorus-containing compounds. | Best suited for polar and non-volatile compounds. |
| Identification Confidence | High, due to mass spectral library matching. | Identification is based solely on retention time. | High, based on mass spectral data. |
| Sample Preparation | Often requires extraction and concentration, with HS-SPME being a common choice. | Similar to GC-MS. | Typically involves liquid-liquid extraction or solid-phase extraction. |
Illustrative Method Performance: HS-SPME-GC-MS
The following table summarizes the expected performance characteristics for a validated HS-SPME-GC-MS method for the quantification of this compound in a complex food matrix, such as a fruit puree or a beverage. These values are representative of typical method performance based on literature for similar volatile sulfur compounds.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
| Working Range | 0.1 - 50 µg/L |
Detailed Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is the recommended method for the routine analysis of this compound in most food and beverage matrices due to its sensitivity, selectivity, and minimal solvent usage.
1. Sample Preparation:
-
Solid Samples (e.g., fruit pulp, roasted nuts): Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. Add 1-2 g of sodium chloride to increase the volatility of the analyte.
-
Liquid Samples (e.g., juice, coffee): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial. Add 1-2 g of sodium chloride.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to improve accuracy and precision.
2. HS-SPME Procedure:
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Incubation: Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to facilitate the release of volatiles into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes.
3. GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program would be an initial hold at 40°C for 2 minutes, followed by a ramp to 250°C at 10°C/min, with a final hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 141, 126, 98). Full scan mode can be used for initial identification.
-
Method 2: Stable Isotope Dilution Assay (SIDA) with GC-MS
For the highest accuracy and precision, especially in complex and variable matrices, a Stable Isotope Dilution Assay is the gold standard. This method is a variation of the HS-SPME-GC-MS protocol where a stable isotope-labeled version of this compound (e.g., deuterated) is used as the internal standard.
The experimental protocol is largely the same as Method 1. The key difference is the use of a labeled internal standard that co-elutes with the native analyte. The quantification is based on the ratio of the response of the native analyte to the labeled internal standard. This approach effectively corrects for any losses during sample preparation and any matrix effects during analysis, leading to highly reliable results.
Visualized Workflows
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Logical flow for the validation of an analytical method.
Assessing the Contribution of 2-Isopropyl-4-methylthiazole to Overall Flavor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound that plays a significant role in the flavor profiles of a wide range of foods and beverages.[1][2] Its unique sensory characteristics contribute to the overall flavor impression, often enhancing and modifying other flavor notes. This guide provides a comprehensive comparison of this compound with other flavor alternatives, supported by an overview of relevant experimental data and detailed methodologies for its assessment. This information is intended to assist researchers, scientists, and drug development professionals in understanding and utilizing this potent flavor compound.
Sensory Profile and Flavor Contribution
This compound is characterized by a complex and multifaceted flavor profile. Its sensory attributes are often described as nutty, roasted, and meaty, with additional green, earthy, and tropical undertones.[2][3] The perceived flavor can vary significantly depending on its concentration and the food matrix in which it is present.
At low concentrations, it can impart a desirable savory and roasted character, enhancing the umami perception in products like soups, sauces, and snack foods.[2] In fruit-based applications, it is known to contribute to the characteristic flavor of peaches, apricots, and tropical fruits by providing a "fuzzy" or "skin-like" note.[1][4]
Comparative Flavor Descriptors:
While specific quantitative comparisons are limited in publicly available literature, a qualitative comparison with other common flavor compounds can be made based on their typical sensory descriptors.
| Flavor Compound | Primary Descriptors | Secondary Descriptors | Typical Applications |
| This compound | Nutty, Roasted, Meaty | Green, Earthy, Tropical, Peach-skin | Savory snacks, Soups, Sauces, Peach, Apricot, Coffee, Chocolate |
| 2-Isobutylthiazole | Green, Tomato-like, Earthy | Bell pepper, Vegetative | Tomato products, Savory snacks, Vegetable-based sauces |
| Pyrazines (e.g., 2,3-Dimethylpyrazine) | Roasted, Nutty, Cocoa | Earthy, Baked | Coffee, Cocoa, Roasted nuts, Baked goods |
| Furaneol | Sweet, Caramel, Fruity | Cotton candy, Strawberry | Fruits, Confectionery, Baked goods |
| Vanillin | Sweet, Creamy, Vanilla | Balsamic, Spicy | Baked goods, Confectionery, Beverages |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective application in flavor formulations.
| Property | Value |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.24 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor Threshold | Reportedly in the parts-per-billion range[2] |
| Taste Threshold | Taste characteristics at 2 ppm described as alliaceous, earthy, sulfury coffee with a tropical fruity nuance.[3] |
| Boiling Point | 92 °C at 50 mmHg |
| Solubility | Slightly soluble in water; soluble in ethanol and oils |
Experimental Protocols for Flavor Assessment
To quantitatively assess the contribution of this compound to overall flavor, a combination of sensory and instrumental analysis is employed.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the key sensory attributes of a product containing this compound compared to a control or products with alternative flavorings.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training involves familiarizing panelists with the relevant flavor attributes and the use of a standardized intensity scale (e.g., a 15-point scale). Reference standards for each attribute are provided.
-
Sample Preparation: Samples (e.g., a beverage or a simple food matrix) are prepared with a known concentration of this compound and compared against a control sample (without the additive) and samples containing alternative flavor compounds at equi-potent concentrations. Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and temperature). They rate the intensity of pre-defined sensory descriptors (e.g., nutty, roasted, green, fruity, overall flavor intensity).
-
Data Analysis: The data from the panelists is collected and statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the samples.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and quantify the odor-active compounds, including this compound, in a food product and determine their individual contribution to the overall aroma.
Methodology:
-
Volatile Compound Extraction: Volatile compounds from the food sample are extracted using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatiles are separated and identified using a GC-MS system. This provides a qualitative and quantitative profile of the volatile compounds present.
-
Gas Chromatography-Olfactometry (GC-O) Analysis: The effluent from the gas chromatograph is split, with one portion going to the mass spectrometer and the other to a sniffing port. A trained sensory panelist sniffs the effluent and records the retention time and a descriptor for each odor-active compound detected. The intensity of the odor can also be rated.
-
Flavor Dilution (FD) Factor Determination: To quantify the potency of each odorant, Aroma Extract Dilution Analysis (AEDA) is performed. The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.
-
Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound in the sample (determined by GC-MS) by its odor threshold in that specific matrix. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.
Signaling Pathways in Flavor Perception
The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). Volatile compounds like this compound are primarily detected by olfactory receptors in the nasal cavity.
Caption: Generalized signaling pathway for flavor perception.
The binding of an odorant molecule, such as this compound, to a specific G-protein coupled receptor (GPCR) on an olfactory sensory neuron initiates a signaling cascade. This leads to the generation of a neural signal that is transmitted to the olfactory bulb and then to higher brain centers where the perception of smell, and consequently flavor, is processed. The savory and meaty notes of this compound may also interact with and enhance the perception of umami taste, which is detected by specific taste receptors on the tongue.
Experimental Workflow for Flavor Compound Assessment
The following diagram illustrates a typical workflow for the comprehensive assessment of a flavor compound like this compound.
Caption: A typical experimental workflow for flavor analysis.
This workflow combines both sensory and instrumental techniques to provide a comprehensive understanding of the flavor contribution of a specific compound.
Conclusion
This compound is a versatile and potent flavor ingredient with a complex sensory profile that can significantly contribute to the overall flavor of a wide variety of food and beverage products. Its nutty, roasted, and meaty characteristics make it particularly valuable for enhancing savory notes, while its subtle fruity and green undertones can add complexity to fruit-based flavors. A thorough assessment of its contribution to a specific product requires a combination of trained sensory panel evaluations and sophisticated instrumental analyses. The methodologies and comparative information provided in this guide offer a framework for researchers and developers to effectively evaluate and utilize this compound in their product formulations.
References
A Comparative Analysis of Maillard Reaction Products from Diverse Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a complex array of products that significantly influence the color, flavor, and nutritional properties of thermally processed foods. Beyond their sensory attributes, these Maillard Reaction Products (MRPs) have garnered considerable attention for their diverse biological activities, including antioxidant and anti-inflammatory effects. This guide provides a comparative study of MRPs derived from different amino acids, supported by experimental data, to aid researchers and professionals in understanding their formation and potential applications.
Comparative Antioxidant and Biological Activities
The type of amino acid is a crucial determinant of the characteristics and bioactivity of the resulting MRPs.[1] Lysine, with its two amino groups, is highly reactive in the Maillard reaction.[2][3] Studies have shown that MRPs derived from different amino acids exhibit varying degrees of antioxidant and anti-inflammatory properties. For instance, MRPs from cysteine, arginine, and histidine have demonstrated significant browning inhibition capacity.[1] In contrast, lysine-derived MRPs show high absorbance at 420 nm, indicating browning, but limited browning inhibition.[1]
The antioxidant capacity of MRPs is frequently assessed using various assays. In a study on white pan bread, the addition of different amino acids led to increased melanoidin content and enhanced antioxidant activity.[4][5] Notably, bread enriched with glycine exhibited the highest melanoidin content and ABTS radical scavenging activity, while lysine-fortified bread showed the highest DPPH radical scavenging activity.[4][5] Alanine-supplemented bread displayed the greatest metal chelating activity.[4][5]
In terms of anti-inflammatory effects, a study on sugar-amino acid model systems found that crude MRPs from a glucose-lysine reaction were most effective at inhibiting nitric oxide (NO) and interleukin-8 (IL-8) production in inflamed Caco-2 cells.[6] Further investigation revealed that a low molecular weight fraction (<1 kDa) of these glucose-lysine MRPs was particularly potent in inhibiting NO production by suppressing both iNOS transcription and translation.[6]
The formation of advanced glycation end products (AGEs), a class of MRPs implicated in various chronic diseases, is also influenced by the amino acid precursor.[7][8] Lysine and arginine are particularly susceptible to glycation.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the antioxidant and other biological activities of MRPs from different amino acids.
Table 1: Antioxidant Activity of Maillard Reaction Products in Bread Crust
| Amino Acid Additive | Melanoidin Content (Absorbance at 420 nm) | DPPH Radical Scavenging Activity (μmol TE/mg) | ABTS Radical Scavenging Activity (μmol TE/mg) | Metal Chelating Activity (%) |
| Control | 0.35 ± 0.02 | 100.23 ± 5.41 | 450.12 ± 10.23 | 20.15 ± 1.54 |
| Glycine | 1.25 ± 0.05 | 250.45 ± 12.32 | 1079.77 ± 8.43 | 35.43 ± 2.11 |
| Alanine | 0.98 ± 0.04 | 230.12 ± 10.11 | 980.43 ± 15.65 | 45.87 ± 2.54 |
| Lysine | 0.85 ± 0.03 | 281.97 ± 10.52 | 890.21 ± 11.78 | 30.21 ± 1.89 |
Data adapted from a study on white pan bread.[4][5]
Table 2: Browning Intensity and Antioxidant Capacity of MRPs from Different Amino Acids
| Amino Acid | Browning Intensity (Absorbance at 420 nm) | Browning Inhibition Capacity (%) | DPPH Radical Scavenging Activity (%) | Fe2+ Reducing Power (Absorbance at 700 nm) |
| Cysteine | Lowest | Highest | High | High |
| Cystine | Low | High | Moderate | Moderate |
| Arginine | Moderate | High | High | High |
| Histidine | Moderate | High | High | High |
| Lysine | Highest | Very Limited | Moderate | Moderate |
Data synthesized from a comparative study on MRPs from twelve different amino acids.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the properties of MRPs.
Determination of Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity:
-
A solution of DPPH in methanol is prepared.
-
The MRP extract is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
The MRP extract is added to the diluted ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
Metal Chelating Activity:
-
The MRP extract is mixed with a solution of ferrous chloride (FeCl2).
-
The reaction is initiated by the addition of ferrozine.
-
The mixture is shaken and incubated at room temperature.
-
The absorbance of the ferrozine-Fe2+ complex is measured at a specific wavelength (e.g., 562 nm).
-
The percentage of inhibition of ferrozine-Fe2+ complex formation is calculated as the metal chelating activity.
Cell-Based Assays for Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition Assay in Caco-2 Cells:
-
Caco-2 cells are seeded in culture plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of MRP extracts.
-
Inflammation is induced by adding an inflammatory stimulus (e.g., interferon-γ and phorbol ester).
-
After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.
Caption: General pathway of the Maillard reaction.
Caption: Experimental workflow for antioxidant assessment.
Caption: AGE-RAGE signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of advanced glycation endproducts in foods during cooking process and underlying mechanisms: a comprehensive review of experimental studies | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 8. Health effects of dietary Maillard reaction products: the results of ICARE and other studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Authenticity Testing of Natural 2-Isopropyl-4-methylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural flavor ingredients has led to a parallel rise in sophisticated adulteration practices. Authenticity testing of high-value flavor compounds like natural 2-Isopropyl-4-methylthiazole is therefore critical for quality control and regulatory compliance. This guide provides a comparative overview of the primary analytical methodology for authenticity verification, Stable Isotope Ratio Analysis (SIRA), and discusses potential alternative techniques. Detailed experimental protocols and comparative data are presented to assist researchers in implementing robust authenticity testing frameworks.
Principle of Authenticity Testing: Natural vs. Synthetic
Natural this compound is found in a variety of sources, including tomatoes, roasted meats, and certain tropical fruits.[1] Its synthetic counterpart is chemically identical, making differentiation based on standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) alone challenging. However, the biosynthetic pathways in plants and microorganisms result in a unique and predictable isotopic signature, particularly for carbon (¹³C/¹²C) and hydrogen (²H/¹H), which differs from that of synthetically produced molecules.[2][3][4][5] This difference in isotopic ratios forms the basis of modern authenticity testing.
Primary Method: Stable Isotope Ratio Analysis (SIRA)
Stable Isotope Ratio Analysis (SIRA) is the gold standard for determining the origin of flavor compounds. The two primary techniques employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is a powerful technique that separates volatile compounds using gas chromatography and then measures the isotopic ratios of specific elements, primarily carbon (δ¹³C) and hydrogen (δ²H), in each compound.[2][4][5]
Experimental Protocol: GC-IRMS for δ¹³C and δ²H Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Preparation: Prepare separate solutions of authenticated natural this compound (from a trusted source, e.g., extracted from a known natural product) and synthetic this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Sample Extraction: For a food or beverage sample, extract the volatile fraction containing this compound using a suitable method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. The goal is to obtain a clean extract with a sufficient concentration of the target analyte.
2. GC-IRMS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-Sulfur or equivalent).
-
Interface: A combustion interface for δ¹³C analysis (converts sample to CO₂) and a high-temperature pyrolysis interface for δ²H analysis (converts sample to H₂).
-
Isotope Ratio Mass Spectrometer (IRMS): Capable of precisely measuring the m/z ratios of the resulting gases.
Table 1: Illustrative GC-IRMS Parameters
| Parameter | δ¹³C Analysis | δ²H Analysis |
| GC Column | DB-WAX (30 m x 0.25 mm x 0.25 µm) or similar polar column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) | Helium, constant flow (e.g., 1.5 mL/min) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless or Split |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Combustion Temp. | ~960 °C (with CuO/NiO/Pt catalyst) | N/A |
| Pyrolysis Temp. | N/A | ~1450 °C (with ceramic reactor) |
| Reference Gas | High-purity CO₂ | High-purity H₂ |
3. Data Analysis:
-
The isotopic ratios are expressed in the delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).
-
Compare the δ¹³C and δ²H values of the sample to those of the authenticated natural and synthetic standards.
Expected Isotopic Values (Hypothetical)
As of late 2025, specific, publicly available δ¹³C and δ²H data for authenticated natural and synthetic this compound is limited. The following table presents hypothetical yet expected ranges based on the biosynthetic pathways of natural compounds versus synthetic chemical processes.
Table 2: Expected Isotopic Ranges for this compound
| Analyte | Expected δ¹³C (‰ vs. VPDB) | Expected δ²H (‰ vs. VSMOW) |
| Natural this compound | -25 to -35 | -100 to -200 |
| Synthetic this compound | -30 to -40 (from petroleum precursors) | -50 to +50 |
Note: These are illustrative ranges. It is crucial for laboratories to establish their own databases of authentic reference materials.
Workflow for GC-IRMS Authenticity Testing
Caption: Workflow for authenticity testing using GC-IRMS.
Alternative and Complementary Techniques
While SIRA is the definitive method, other analytical techniques can provide supporting evidence or be used for screening purposes.
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling
Synthetic routes for this compound may introduce trace-level impurities that are not present in the natural product, which is formed through enzymatic reactions. GC coupled with High-Resolution Mass Spectrometry (GC-HRMS) can be used to create a detailed impurity profile of a sample.
Experimental Protocol: GC-HRMS Impurity Profiling
1. Sample Preparation:
-
Prepare concentrated solutions of both natural and synthetic this compound.
2. GC-HRMS Instrumentation and Conditions:
-
Gas Chromatograph (GC): High-resolution capillary column (e.g., 60m length) for optimal separation of trace components.
-
Mass Spectrometer (MS): A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
3. Data Analysis:
-
Acquire full-scan, high-resolution mass spectra.
-
Utilize data processing software to identify and tentatively identify trace compounds that are unique to either the natural or synthetic sample.
-
Comparison of the total ion chromatograms can reveal significant differences in the complexity and nature of the impurity profiles.
Logical Relationship for Impurity Profiling
Caption: Logic of using impurity profiling for authenticity.
Table 3: Comparison of Authenticity Testing Methods
| Method | Principle | Advantages | Disadvantages |
| GC-IRMS | Measurement of stable isotope ratios (¹³C/¹²C, ²H/¹H) | Definitive method for origin determination; quantitative and highly reliable. | Requires specialized and expensive instrumentation; reference database is crucial. |
| GC-HRMS | Profiling of trace-level impurities | Can provide strong indicative evidence of origin; useful for identifying adulteration with synthetic markers. | Not a definitive method on its own; requires a comprehensive understanding of synthetic routes and natural variability. |
| SNIF-NMR | Site-specific isotopic analysis | Provides intramolecular isotopic distribution, offering another layer of authentication. | Very specialized and expensive instrumentation; complex data analysis. |
Conclusion
The authenticity of natural this compound can be reliably determined using Stable Isotope Ratio Analysis, with GC-IRMS being the most widely applied technique. While this method requires significant investment in instrumentation and expertise, it provides the most definitive results. For screening or complementary evidence, GC-HRMS for impurity profiling offers a valuable alternative. The development of a comprehensive and accessible database of isotopic data for authentic natural flavor compounds remains a critical endeavor for the flavor industry and regulatory bodies to combat fraudulent activities effectively.
References
- 1. This compound | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Construction of IsoVoc Database for the Authentication of Natural Flavours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Isopropyl-4-methylthiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Isopropyl-4-methylthiazole, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. Improper disposal of this compound, a combustible liquid and potential irritant, can lead to significant health risks and environmental contamination.[1][2][3] This guide outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
Hazard Assessment and Characterization
Before disposal, it is crucial to understand the hazards associated with this compound. This compound is classified as a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4] All waste materials contaminated with this substance should be treated as hazardous waste.[5]
Table 1: Hazard Information for this compound
| Hazard Category | Classification | Precautionary Statements |
| Physical Hazards | Combustible Liquid[1][3][6] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6] |
| Health Hazards | Skin Corrosion/Irritation (Category 2)[1][3] | Causes skin irritation.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[3] |
| Serious Eye Damage/Eye Irritation (Category 2)[1][3] | Causes serious eye irritation.[1][2][3] | |
| Specific target organ toxicity (single exposure) (Category 3) | May cause respiratory irritation.[1][2][4] | |
| Environmental Hazards | Assumed to be harmful to aquatic life. Do not allow to enter drains or waterways.[7][8] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following protocol is for minor laboratory spills. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat, closed-toe shoes.
-
Inert absorbent material (e.g., vermiculite, sand, chemical absorbent pads).
-
Sealable hazardous waste container, properly labeled.
-
Soap and water solution for decontamination.
Procedure:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[7]
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][7]
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, contact EHS.[2][7]
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[2][9]
-
Decontamination: Clean the spill area with a soap and water solution. All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[7]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[7]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[5] Never dispose of this chemical down the drain or by evaporation.[5][10]
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, a lab coat, and closed-toe shoes.[9]
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), in a dedicated and compatible hazardous waste container.[7][9] Plastic containers are often preferred for chemical waste.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[7][12]
-
Storage: Keep the hazardous waste container securely closed when not in use.[10][11][12] Store it in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[11][12][13]
-
Segregation: Store the waste container segregated from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][13][14]
-
Arrange for Pickup: Once the container is full or approaching the accumulation time limit (often up to 12 months, but check your institution's specific guidelines), arrange for disposal through your institution's EHS department.[11][12] They will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal.[12]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. This compound | 15679-13-7 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. axxence.de [axxence.de]
- 9. benchchem.com [benchchem.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Isopropyl-4-methylthiazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Isopropyl-4-methylthiazole, including personal protective equipment (PPE), operational plans, and disposal procedures.
Chemical Properties and Hazards
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] It is harmful if swallowed.[3] The vapor of this chemical can form an explosive mixture with air and may travel a considerable distance to an ignition source.[4]
| Property | Value | Source |
| Molecular Formula | C7H11NS | [2] |
| Molecular Weight | 141.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Organic | [1][2] |
| Boiling Point | 174 - 176 °C @ 760 mmHg | [1] |
| Flash Point | 62 °C / 143.6 °F | [1] |
| Specific Gravity | 0.997 | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[4] A face shield is also recommended.[3] | To protect against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber, 0.4 mm thick).[5] Impervious clothing and flame-retardant antistatic protective clothing should be worn.[3] | To prevent skin contact which can cause irritation.[1][3] Proper glove removal technique is crucial to avoid skin contact with the product.[3][5] |
| Respiratory Protection | Use in a well-ventilated area.[4] If risk assessment indicates the need, use a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[3] | To avoid inhalation of mist, vapors, or spray which may cause respiratory irritation.[1][3][4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to mitigate risks.
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area and prevent concentration in low-lying areas.[4]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][6] No smoking.[4][6]
-
Ground and bond container and receiving equipment to prevent static discharges.[3][4] Use non-sparking tools.[4][6]
Storage:
-
Store in original containers in an approved flammable liquid storage area.[4]
-
Keep containers securely sealed when not in use.[4]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4]
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plan
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
-
If Swallowed: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[3]
Accidental Release Measures:
-
Remove all sources of ignition.[4]
-
Evacuate personnel to safe areas.[3]
-
Wear appropriate personal protective equipment, including breathing apparatus.[4]
-
Contain the spill with sand, earth, or vermiculite.[4]
-
Collect recoverable product into labeled containers for recycling.[4]
-
Place residues in a flammable waste container for disposal.[4]
-
Prevent spillage from entering drains or waterways.[4]
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult a licensed professional waste disposal service to dispose of this material.[4]
-
Dispose of by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes or by incineration in a licensed apparatus after mixing with a suitable combustible material.[4]
-
Decontaminate empty containers before disposal.[4] Observe all label safeguards until containers are cleaned and destroyed.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
